molecular formula C12H11NO3S B1302469 Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate CAS No. 70547-29-4

Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B1302469
CAS No.: 70547-29-4
M. Wt: 249.29 g/mol
InChI Key: QKRYFBKKMLYRHO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-2-16-12(15)9-10(14)13-11(17-9)8-6-4-3-5-7-8/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRYFBKKMLYRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425597
Record name 5-[Ethoxy(hydroxy)methylidene]-2-phenyl-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70547-29-4
Record name 5-[Ethoxy(hydroxy)methylidene]-2-phenyl-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate via Hantzsch Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The primary synthetic route detailed herein is the Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring.[1][2] This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses the rationale behind key procedural choices. It is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding and practical application of this synthetic pathway.

Introduction: The Significance of the Thiazole Scaffold

Thiazoles are five-membered aromatic heterocycles containing sulfur and nitrogen atoms, which represent a "privileged structure" in medicinal chemistry.[3] Their unique electronic properties and ability to act as bioisosteres for other functional groups allow them to engage in a wide range of biological interactions. Consequently, the thiazole nucleus is a core component in numerous pharmacologically active agents, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4]

The target molecule, this compound, incorporates several key features:

  • A stable 2-phenyl-thiazole core.

  • A 4-hydroxy group, which exists in tautomeric equilibrium with its keto form, influencing the molecule's electronic and hydrogen-bonding capabilities.

  • An ethyl 5-carboxylate group, providing a handle for further synthetic modification or acting as a key pharmacophoric element.

The development of efficient and scalable synthetic routes to such molecules is paramount for building chemical libraries for high-throughput screening and advancing drug discovery programs.[3] The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and fundamental methods for this purpose.[5]

The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide.[5][6] In the context of our target molecule, this involves the reaction between thiobenzamide and diethyl 2-chloro-3-oxosuccinate .[7][]

The reaction proceeds through a well-established multi-step pathway:

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack from the highly nucleophilic sulfur atom of thiobenzamide onto the electrophilic carbon bearing the chlorine atom in diethyl 2-chloro-3-oxosuccinate. This is a classic SN2 reaction that forms an intermediate S-alkylated thioimidate salt.[1][9][10]

  • Intramolecular Cyclization: The nitrogen atom of the thioimidate intermediate, now positioned favorably, performs an intramolecular nucleophilic attack on the adjacent ketone carbonyl carbon. This key step forms the five-membered ring characteristic of the thiazole precursor.[1]

  • Dehydration and Aromatization: The resulting cyclic intermediate, a thiazoline derivative, readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[9][10] The final product exists predominantly in its thermodynamically stable 4-hydroxy (enol) tautomeric form.

The overall mechanism is visually detailed in the diagram below.

Hantzsch_Mechanism Mechanism of Hantzsch Thiazole Synthesis Reactants Thiobenzamide + Diethyl 2-chloro-3-oxosuccinate Intermediate1 S-Alkylation Intermediate (Thioimidate Salt) Reactants->Intermediate1 1. S-Alkylation (SN2) Intermediate2 Cyclized Hemiaminal (Thiazoline Intermediate) Intermediate1->Intermediate2 2. Intramolecular     Cyclization Product Ethyl 4-hydroxy-2-phenyl- 1,3-thiazole-5-carboxylate Intermediate2->Product 3. Dehydration     (-H2O)

Figure 1: Reaction mechanism for the synthesis of the target thiazole.

Experimental Protocol

This section provides a comprehensive, field-proven protocol for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Notes
Thiobenzamide2227-79-4C₇H₇NS137.21Purity ≥ 98%
Diethyl 2-chloro-3-oxosuccinate34034-87-2C₈H₁₁ClO₅222.62Also known as Diethyl chlorooxalacetate.[11]
Ethanol (Absolute)64-17-5C₂H₆O46.07Anhydrous, for reaction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For work-up.
Ethyl Acetate141-78-6C₄H₈O₂88.11For extraction.
Brine (Saturated NaCl solution)7647-14-5NaCl58.44For extraction wash.
Magnesium Sulfate (Anhydrous)7487-88-9MgSO₄120.37For drying organic layer.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiobenzamide (1.37 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir the mixture until the thiobenzamide is fully dissolved.

  • Reagent Addition: To the stirred solution, add diethyl 2-chloro-3-oxosuccinate (2.23 g, 10.0 mmol, 1.0 eq.) dropwise over 5 minutes at room temperature. The choice of ethanol as a solvent is critical as it effectively dissolves both reactants and provides an appropriate boiling point for the subsequent heating step.[1][12]

  • Reaction Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Cooling and Solvent Removal: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate. The addition of a weak base like sodium bicarbonate neutralizes the hydrochloric acid byproduct generated during the condensation, which can prevent potential side reactions and aid in product isolation.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic (top) layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

  • Washing and Drying: Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from an ethanol/water mixture to afford this compound as a crystalline solid.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Diethyl 2-chloro-3-oxosuccinate is a halogenated compound and should be handled with care. Avoid inhalation and skin contact.

  • Use caution when heating flammable solvents like ethanol.

Process Validation and Data Interpretation

The successful synthesis relies on careful execution of the workflow, from preparation to final characterization.

Workflow Experimental Workflow A Reactant Dissolution (Thiobenzamide in EtOH) B Addition of α-Halo Ester (Diethyl 2-chloro-3-oxosuccinate) A->B C Thermal Reflux (4-6 hours, ~78°C) B->C D Solvent Removal (Rotary Evaporation) C->D E Aqueous Work-up (EtOAc / NaHCO3) D->E F Liquid-Liquid Extraction E->F G Drying and Concentration F->G H Purification (Recrystallization) G->H I Characterization (NMR, MS, MP) H->I

Figure 2: Step-by-step experimental workflow for the synthesis.
Expected Results and Data

The following table summarizes typical quantitative data for this synthesis.

ParameterTypical Value
Reaction Time 4 - 6 hours
Temperature ~78 °C (Reflux)
Yield (Purified) 75% - 85%
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the aromatic protons of the phenyl group, the ethyl ester (a quartet and a triplet), and a broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct peaks for the carbonyl carbons (ester and thiazole ring carbons), the phenyl carbons, and the ethyl group carbons.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of C₁₃H₁₃NO₃S (263.31 g/mol ).

  • Melting Point (MP): A sharp melting point range indicates high purity of the crystalline product.

Conclusion

This guide details a reliable and efficient synthesis of this compound from thiobenzamide using the Hantzsch thiazole synthesis. The methodology is characterized by its use of readily available starting materials, straightforward reaction conditions, and high yields. By understanding the underlying mechanism and adhering to the validated experimental protocol, researchers can successfully synthesize this valuable heterocyclic building block for further application in pharmaceutical research and development.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Gaikwad, S., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Chemical and Physical Sciences.
  • Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2933. Available at: [Link]

  • Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]

  • Tomassetti, M., et al. (2019). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. ResearchGate. Available at: [Link]

  • Gaikwad, S., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate. Available at: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-651. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(13), 5196. Available at: [Link]

  • Google Patents. (2009). CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.

Sources

An In-depth Technical Guide to Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate, a member of the medicinally significant thiazole class of heterocyclic compounds. The 1,3-thiazole ring is a foundational scaffold in numerous FDA-approved drugs and therapeutic candidates, exhibiting a wide array of biological activities.[1][2] This document delineates the core chemical and structural properties of the title compound, offers a detailed, mechanistically-grounded protocol for its synthesis, and explores its relevance in drug discovery, drawing insights from its structural relationship to key pharmaceutical intermediates. The guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this scaffold in their work.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that occupies a prominent position in medicinal chemistry.[1][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups allow it to engage in various biological interactions. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This versatility has cemented the thiazole nucleus as a "privileged scaffold" in drug design, forming the core of numerous clinically important agents.[2][5] this compound serves as a representative example of this class, embodying the key structural features that make these compounds valuable for further chemical elaboration and biological screening.

Physicochemical and Structural Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. This section details the known properties of this compound.

Core Structure and Identity

The molecule consists of a central 1,3-thiazole ring substituted at the 2, 4, and 5 positions with a phenyl group, a hydroxyl group, and an ethyl carboxylate group, respectively.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The following table summarizes the essential quantitative data for the compound.

PropertyValueSource
CAS Number 70547-29-4[6]
Molecular Formula C₁₂H₁₁NO₃S[6]
Molecular Weight 249.29 g/mol [6]
DSSTox Substance ID DTXSID00425597[6]
ChEMBL ID CHEMBL65312[6]

Note: Experimental data such as melting point, boiling point, and detailed solubility are not extensively reported in publicly available literature for this specific compound. Researchers should perform empirical measurements for definitive values.

Tautomerism: The Keto-Enol Equilibrium

A critical structural feature of 4-hydroxythiazoles is their capacity to exist in tautomeric forms. The hydroxyl (enol) form can equilibrate with its corresponding keto form, 2-phenyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate. This equilibrium is influenced by factors such as solvent polarity and pH. Understanding this behavior is crucial, as the dominant tautomer can affect the molecule's reactivity and its interactions with biological targets.

Caption: Keto-enol tautomerism of the 4-hydroxythiazole scaffold.

Synthesis and Mechanistic Insights

The construction of the thiazole ring is a well-established process in organic chemistry. The most direct and relevant method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis.

Primary Synthetic Route: Hantzsch-Type Condensation

This synthesis involves the reaction between Thiobenzamide and Diethyl bromomalonate .[7] This approach builds the five-membered ring through a sequence of nucleophilic substitution and cyclizing condensation.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Final Product thiobenzamide Thiobenzamide reaction Base-Mediated Condensation & Cyclization thiobenzamide->reaction Nucleophile malonate Diethyl bromomalonate malonate->reaction Electrophile product Ethyl 4-hydroxy-2-phenyl- 1,3-thiazole-5-carboxylate reaction->product Yields

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of Hantzsch synthesis.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Thiobenzamide (1.0 eq) in a suitable polar aprotic solvent such as ethanol or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as sodium ethoxide or potassium carbonate (1.1 eq), to the solution. Stir for 15-20 minutes at room temperature.

    • Causality: The base is essential to deprotonate the thioamide, forming a more potent thioenolate nucleophile, which initiates the reaction.

  • Electrophile Addition: Slowly add Diethyl bromomalonate (1.0 eq) to the reaction mixture dropwise.

    • Causality: The bromine atom makes the adjacent carbon highly electrophilic and susceptible to attack by the thioenolate. A slow addition rate helps to control any exothermic reaction.

  • Reaction & Cyclization: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds for 4-12 hours.

    • Causality: The initial S-alkylation is followed by an intramolecular nucleophilic attack of the nitrogen atom onto one of the ester carbonyls, leading to cyclization. Subsequent elimination of ethanol and tautomerization yields the aromatic 4-hydroxythiazole ring.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry.

    • Trustworthiness: This self-validating step ensures that only the desired, less soluble product precipitates upon neutralization, while unreacted starting materials and salts remain in the aqueous phase.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound with high purity.

Relevance in Medicinal Chemistry and Drug Development

While direct biological data on this compound is sparse, its structural motifs are highly relevant in modern drug discovery.

Scaffold for Xanthine Oxidase Inhibitors

The most significant application context comes from its close structural relationship to intermediates used in the synthesis of Febuxostat , a potent non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout. The core of Febuxostat is a 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. The immediate precursor, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, differs from the title compound only by a methyl group at the 4-position instead of a hydroxyl group.[8] This highlights the utility of the 2-phenyl-thiazole-5-carboxylate scaffold as a validated platform for designing enzyme inhibitors.

Potential as an Antimicrobial and Anticancer Agent

The thiazole nucleus is a well-established pharmacophore in antimicrobial and anticancer drug design.[5][9] For instance, derivatives of the closely related Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate have shown activity as antibacterial and antifungal agents.[10][11] Furthermore, the incorporation of an amide linkage at the carboxylate position of similar thiazole scaffolds has been a successful strategy in developing potent c-Met kinase inhibitors for cancer therapy.[2] The title compound, with its three points of functionalization (hydroxyl, ester, and phenyl ring), serves as an excellent starting point for creating diverse chemical libraries to screen for these and other biological activities.

Conclusion and Future Outlook

This compound is a synthetically accessible heterocyclic compound built upon the medicinally privileged thiazole scaffold. While not extensively studied in its own right, its structural components are present in highly successful pharmaceutical agents and biologically active molecules. Its synthesis via Hantzsch condensation is robust and allows for facile modification. Future research efforts should focus on empirically determining its full physicochemical profile, exploring its keto-enol tautomerism, and utilizing it as a platform to synthesize novel derivatives. The strategic modification of its phenyl, hydroxyl, and ester functionalities could yield new candidates for evaluation as enzyme inhibitors, antimicrobial agents, or anticancer therapeutics, continuing the rich legacy of the thiazole ring in drug discovery.

References

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.). Systematic Reviews in Pharmacy. Retrieved January 17, 2026, from [Link]

  • A review on thiazole based compounds andamp; it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews. Retrieved January 17, 2026, from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

  • ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. (n.d.). ChemSrc. Retrieved January 17, 2026, from [Link]

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (1:1). (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]

  • Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate. (n.d.). Google Patents.
  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS No: 161797-99-5) API Intermediate Manufacturers. (n.d.). Apicule. Retrieved January 17, 2026, from [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 17, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. (n.d.). Shandong Huayang Pharmaceutical Co., Ltd. Retrieved January 17, 2026, from [Link]

  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of "Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

This compound possesses a core thiazole ring, a functionality known for its diverse biological activities. The structure is further embellished with a phenyl ring, a hydroxyl group, and an ethyl carboxylate group, all of which contribute distinct signatures to its spectroscopic profiles.

Figure 1: Chemical Structure of this compound cluster_thiazole 1,3-Thiazole Core cluster_substituents Substituents C1 C N N C1->N OH OH C1->OH C2 C N->C2 S S C2->S Phenyl Phenyl C2->Phenyl C3 C S->C3 C3->C1 Ester COOEt C3->Ester

Caption: Molecular components of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Experimental Protocol (Typical): A sample of this compound would be dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum would be recorded on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 11.0Singlet (broad)1HThiazole -OH
~7.8 - 8.0Multiplet2HPhenyl H (ortho)
~7.4 - 7.6Multiplet3HPhenyl H (meta, para)
~4.2 - 4.4Quartet2H-OCH₂CH₃
~1.2 - 1.4Triplet3H-OCH₂CH₃

Interpretation: The broad singlet in the downfield region (~10.0-11.0 ppm) is characteristic of an acidic hydroxyl proton, in this case, attached to the thiazole ring. The multiplets in the aromatic region (~7.4-8.0 ppm) are assigned to the protons of the phenyl group. The quartet and triplet in the upfield region are classic signatures of an ethyl group, corresponding to the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethyl ester, respectively. The splitting pattern (quartet and triplet) arises from the coupling between these adjacent groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol (Typical): The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is typically used to simplify the spectrum, yielding a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165Thiazole-C=N
~160Ester C=O
~155Thiazole-COH
~130-135Phenyl C (quaternary)
~128-130Phenyl CH
~125-127Phenyl CH
~105Thiazole-C-COOEt
~60-OCH₂CH₃
~14-OCH₂CH₃

Interpretation: The ¹³C NMR spectrum is expected to show distinct signals for each carbon environment. The carbonyl carbon of the ester group is anticipated to be the most downfield signal (~160 ppm). The carbons of the thiazole ring will appear at characteristic chemical shifts, influenced by the attached functional groups. The phenyl carbons will resonate in the typical aromatic region (~125-135 ppm). The aliphatic carbons of the ethyl ester will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Typical): The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a solid (using a KBr pellet or as a thin film) or dissolved in a suitable solvent.

Predicted IR Absorption Frequencies:

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)Medium-StrongO-H stretch (hydroxyl)
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1700-1720StrongC=O stretch (ester)
~1600, ~1480Medium-StrongC=C and C=N stretch (aromatic and thiazole rings)
~1250StrongC-O stretch (ester)

Interpretation: The IR spectrum will provide clear evidence for the key functional groups. A broad absorption band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The strong, sharp peak in the region of 1700-1720 cm⁻¹ is a definitive marker for the carbonyl group of the ethyl ester. Absorptions corresponding to aromatic and aliphatic C-H stretches, as well as C=C and C=N double bond stretches from the rings, will also be present.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol (Typical): A dilute solution of the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The instrument then separates the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data (EI-MS):

m/zProposed Fragment
249[M]⁺ (Molecular Ion)
221[M - C₂H₄]⁺
204[M - OCH₂CH₃]⁺
176[M - COOEt]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Interpretation: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 249, corresponding to the molecular weight of the compound (C₁₂H₁₁NO₃S). The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses. Common fragmentation pathways would include the loss of ethylene from the ethyl group, the loss of the ethoxy radical, and the cleavage of the entire ethyl carboxylate group. The presence of the phenyl group is expected to give rise to characteristic fragments at m/z 105 (benzoyl cation) and 77 (phenyl cation).

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway M [M]⁺ m/z = 249 F1 [M - C₂H₄]⁺ m/z = 221 M->F1 - C₂H₄ F2 [M - OCH₂CH₃]⁺ m/z = 204 M->F2 - •OCH₂CH₃ F3 [M - COOEt]⁺ m/z = 176 M->F3 - •COOEt F4 [C₆H₅CO]⁺ m/z = 105 F3->F4 Rearrangement F5 [C₆H₅]⁺ m/z = 77 F4->F5 - CO

Caption: Plausible fragmentation of the parent ion.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a detailed spectroscopic fingerprint for this compound. This in-depth guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this compound, enabling its unambiguous identification and quality assessment in the absence of readily available experimental spectra. The presented methodologies and interpretations are grounded in fundamental spectroscopic principles and data from closely related structures, ensuring a high degree of scientific integrity and practical utility.

References

While direct spectroscopic data for the target compound was not found, the following resources provide relevant information on the synthesis and characterization of similar thiazole derivatives:

  • The Royal Society of Chemistry. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

"Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate" as a febuxostat intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate and its Congeners as Pivotal Intermediates in the Synthesis of Febuxostat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout.[1][2][3] The intricate chemical architecture of Febuxostat necessitates a multi-step synthesis, the efficiency of which is critically dependent on the strategic use of key intermediates. Among these, thiazole carboxylate derivatives serve as the foundational backbone of the molecule. This technical guide provides a comprehensive exploration of the synthesis and application of this compound and its closely related, industrially significant analogue, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, in the manufacturing of Febuxostat. We will delve into the mechanistic underpinnings of their synthesis, provide detailed experimental protocols, and discuss the analytical methodologies crucial for ensuring their quality and purity.

Introduction: The Strategic Importance of Thiazole Intermediates in Febuxostat Synthesis

The chemical structure of Febuxostat, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, features a central thiazole ring.[1] This heterocyclic moiety is not merely a structural linker but is integral to the molecule's inhibitory activity on xanthine oxidase. Consequently, the construction of this thiazole core is a pivotal phase in the overall synthesis. The use of pre-formed thiazole intermediates, such as this compound and its derivatives, offers a convergent and efficient approach to the final active pharmaceutical ingredient (API).

The selection of a specific intermediate is guided by factors such as the availability and cost of starting materials, reaction yields, and the ease of subsequent functional group transformations. The 4-hydroxyphenyl substituted thiazole intermediate, in particular, provides a reactive handle for the introduction of the isobutoxy group and subsequent cyanation, which are essential for the final structure of Febuxostat.

Synthetic Pathways to Key Thiazole Intermediates

The synthesis of the core thiazole intermediate can be achieved through several routes. The Hantzsch thiazole synthesis and its variations are commonly employed.

Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

A prevalent and industrially scalable method for the preparation of this key intermediate involves the condensation of 4-hydroxy thiobenzamide with ethyl 2-chloroacetoacetate.[1][4]

Reaction Scheme:

G 4-hydroxy thiobenzamide 4-hydroxy thiobenzamide Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate 4-hydroxy thiobenzamide->Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate Ethyl 2-chloroacetoacetate, Denatured Spirit, 60-65°C

Figure 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.

Experimental Protocol:

  • Reaction Setup: A mixture of 4-hydroxy thiobenzamide (100 g, 0.653 mol) and ethyl 2-chloroacetoacetate (118.3 g, 0.719 mol) in denatured spirit (500 mL) is prepared in a suitable reaction vessel.[1]

  • Reaction Execution: The reaction mixture is heated to approximately 60°C to 65°C for about 2.5 hours.[1]

  • Work-up and Isolation: The reaction mixture is then cooled to 0°C to 5°C and stirred for about 1 hour.[1] The precipitated product is filtered, washed with a pre-cooled mixture of methanol and dichloromethane, and dried under reduced pressure to yield Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate.[1]

Causality Behind Experimental Choices:

  • Solvent: Denatured spirit provides a suitable medium for the reactants and facilitates the reaction at a moderate temperature.

  • Temperature: Heating to 60-65°C provides the necessary activation energy for the condensation reaction without promoting significant side product formation.

  • Cooling and Precipitation: Cooling the reaction mixture decreases the solubility of the product, leading to its precipitation and allowing for efficient isolation by filtration.

Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate

The subsequent step involves the formylation of the 4-hydroxyphenyl group at the ortho position. This is a crucial step to introduce the aldehyde functionality, which is a precursor to the cyano group in Febuxostat.

Reaction Scheme:

G Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate->Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate Hexamethylenetetramine (HMTA), Polyphosphoric acid, 93°C

Figure 2: Formylation of the thiazole intermediate.

Experimental Protocol:

  • Reaction Setup: To a clean and dry reactor, add polyphosphoric acid (120 kg) and heat to 40-50°C with stirring.[5]

  • Addition of Reactants: Sequentially add Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate (20 kg, 76.0 mol) and hexamethylenetetramine (HMTA) (11 kg, 76.3 mol).[5]

  • Reaction Execution: Heat the reaction mixture to 93°C for 3 hours.[5]

  • Work-up and Isolation: The reaction is quenched with water, and the pH is adjusted. The product is extracted with an organic solvent, dried, and crystallized to yield Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate.[5][6]

Causality Behind Experimental Choices:

  • Formylating Agent: Hexamethylenetetramine in the presence of a strong acid like polyphosphoric acid is an effective reagent for the ortho-formylation of phenols (Duff reaction).

  • Catalyst/Solvent: Polyphosphoric acid acts as both a catalyst and a solvent, facilitating the reaction at an elevated temperature.[5] However, its high viscosity can pose challenges for industrial scale-up.[6] Alternative methods using trifluoroacetic acid have also been reported, but this raises concerns about equipment corrosion.[6]

Conversion to Febuxostat: The Final Steps

The formylated intermediate undergoes a series of transformations to yield the final Febuxostat molecule.

Workflow Diagram:

G cluster_0 Febuxostat Synthesis Pathway Start Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate Step1 Conversion of Aldehyde to Nitrile Start->Step1 Hydroxylamine hydrochloride, Acetyl chloride Step2 Alkylation of Phenolic Hydroxyl Step1->Step2 Isobutyl bromide, Base Step3 Hydrolysis of Ethyl Ester Step2->Step3 Barium hydroxide or Sodium hydroxide End Febuxostat Step3->End

Figure 3: Key transformations from the formylated intermediate to Febuxostat.

Conversion of the Formyl Group to a Cyano Group

The aldehyde is converted to a nitrile, a key functional group in the Febuxostat structure.

Experimental Protocol:

  • A mixture of Ethyl-2-(3-formyl-4-hydroxy phenyl)-4-methyl thiazole -5- carboxylate and hydroxylamine hydrochloride is stirred in Dimethylformamide.[3]

  • Acetyl chloride is added, and the mixture is heated to 90°C for 2-3 hours.[3]

  • The reaction mass is cooled and diluted with water to precipitate the product, Ethyl-2-(3-cyano-4-hydroxy phenyl)-4- methyl thiazole -5-carboxylate.[3]

Alkylation of the Phenolic Hydroxyl Group

The hydroxyl group is alkylated with isobutyl bromide to introduce the characteristic isobutoxy side chain of Febuxostat.

Hydrolysis of the Ethyl Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding Febuxostat. The choice of base for hydrolysis is critical to avoid the concomitant hydrolysis of the cyano group to an amide impurity.[1] While sodium hydroxide is commonly used, it can lead to the formation of the amide by-product.[1] The use of barium hydroxide octahydrate has been shown to provide Febuxostat with very high chemical purity and minimal amide impurity.[1]

Analytical Methods for Quality Control

Ensuring the purity and quality of the intermediates and the final API is paramount. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for this purpose.[7]

Key Chromatographic Parameters for Febuxostat and Related Substances:

ParameterTypical ConditionsRationale
Column C18Provides good separation for non-polar to moderately polar compounds.[7]
Mobile Phase Gradient elution with a mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile, methanol).A gradient is often preferred to ensure the separation of all potential impurities with varying polarities.[7][8]
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between resolution and run time.[8]
Detection UV at a specific wavelength (e.g., 315 nm or 254 nm)Febuxostat has a strong UV absorbance allowing for sensitive detection.[8][9]
Injection Volume 20 µLA typical injection volume for analytical HPLC.[8]

Method Validation:

The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[7] This includes assessing parameters such as:

  • Precision: Intra-day and inter-day precision are evaluated by repeated analyses. A relative standard deviation (% RSD) of not more than 2.0% is generally acceptable.[7]

  • Accuracy: Determined by recovery studies of spiked samples.

  • Linearity: The method should demonstrate a linear relationship between concentration and response over a defined range.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[9]

Conclusion

The synthesis of Febuxostat is a well-refined process where the strategic use of key intermediates like this compound and its derivatives is crucial for efficiency and scalability. Understanding the underlying chemistry, optimizing reaction conditions, and implementing robust analytical controls are essential for the successful and consistent production of this important therapeutic agent. This guide has provided a detailed overview of these aspects, offering valuable insights for researchers and professionals in the field of drug development and manufacturing.

References

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  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF FEBUXOSTAT IN BULK AND TABLET DOSAGE FORM. (n.d.). IJRPC.
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  • CN105510459A - Method for detecting febuxostat raw material. (n.d.). Google Patents.
  • ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. (n.d.). Chemicalbook.
  • Febuxostat Intermediate Ethyl 2- (3-Formyl-4-hydroxyphenyl) -4-Methylthiazole-5-Carboxylate 161798-01-2. (n.d.). Echemi.
  • CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate. (n.d.). Google Patents.
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online.
  • China Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate /Febuxostat Intermediate 161798-01-2. (n.d.). Sinoway.
  • ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. (n.d.). ChemSynthesis.

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Biological activity of 2-phenyl-1,3-thiazole-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Biological Activity of 2-Phenyl-1,3-Thiazole-5-Carboxylate Derivatives

Executive Summary

The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2][3] When substituted with a phenyl group at the 2-position and a carboxylate moiety at the 5-position, the resulting 2-phenyl-1,3-thiazole-5-carboxylate core gives rise to a class of derivatives with significant therapeutic potential. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by these compounds, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols, offering field-proven insights for researchers engaged in drug discovery and development.

Chapter 1: The 2-Phenyl-1,3-Thiazole-5-Carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole nucleus, a five-membered heterocycle containing sulfur and nitrogen, is a versatile building block in the design of bioactive molecules.[1][4] Its unique electronic properties and ability to form hydrogen bonds make it an excellent pharmacophore for interacting with various biological targets.[3] The lipophilic character of di-substituted thiazoles can enhance their transport across biological membranes, a crucial factor for drug efficacy.[4]

The general synthesis of the 2-phenyl-1,3-thiazole-5-carboxylate scaffold is often achieved through the Hantzsch thiazole synthesis or variations thereof. This typically involves the cyclocondensation of a thioamide (like benzothioamide) with an α-halocarbonyl compound (such as ethyl bromopyruvate). This robust reaction allows for the introduction of diverse substituents on the phenyl ring and modification of the carboxylate group, enabling the creation of large chemical libraries for biological screening.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Substituted Benzothioamide C Hantzsch Thiazole Synthesis (Cyclocondensation) A->C B Ethyl Bromopyruvate (α-halocarbonyl) B->C D Ethyl 2-Phenyl-1,3-thiazole-5-carboxylate Derivative C->D Forms Thiazole Ring

Caption: General workflow for Hantzsch thiazole synthesis.

Chapter 2: Potent Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, selectively targeting cancer cells through various mechanisms of action, including the induction of apoptosis and interference with key signaling pathways.[3][5]

Mechanistic Insights: Targeting Key Cancer Pathways

Derivatives of the 2-phenyl-1,3-thiazole-5-carboxylate scaffold have demonstrated efficacy by inhibiting critical enzymes and proteins involved in tumor growth and proliferation.

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling. For instance, certain thiazole derivatives have been shown to block Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, thereby cutting off the tumor's blood supply.[6] Others have been developed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[7]

  • Enzyme Inhibition: Monoacylglycerol lipase (MAGL) is an enzyme that plays a role in pro-tumorigenic signaling. Specific 2-amino-4-methylthiazole-5-carboxylate derivatives have been developed as selective and potent MAGL inhibitors, demonstrating a novel therapeutic strategy.[8][9]

  • Induction of Apoptosis: Many of these compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This can be a downstream effect of kinase inhibition or other cellular stresses induced by the compound. Studies have shown that these derivatives can arrest the cell cycle and increase levels of apoptotic markers like caspase-3.[10]

G cluster_outcome Cellular Outcome Derivative 2-Phenyl-1,3-thiazole-5-carboxylate Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) Derivative->RTK Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induction PI3K PI3K/Akt Pathway RTK->PI3K Activation Proliferation Cell Proliferation & Angiogenesis PI3K->Proliferation Promotes PI3K->Apoptosis Inhibits

Caption: Simplified anticancer mechanism via kinase inhibition.

In Vitro Efficacy Across Cancer Cell Lines

The cytotoxic potential of these derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying potency. The choice of cell lines, such as A549 (lung), MCF-7 (breast), and HepG2 (liver), allows for the assessment of activity against different cancer types.[4][6][11]

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
2-(4-hydroxybenzylidene)hydrazinyl-thiazoleMCF-7 (Breast)2.57 ± 0.16[6]
2-(4-hydroxybenzylidene)hydrazinyl-thiazoleHepG2 (Liver)7.26 ± 0.44[6]
Thiazole-based hLDHA inhibitor (8m)HepG2 (Liver)5.15[4]
Thiazole-based hLDHA inhibitor (8l)HeLa (Cervical)1.65[4]
Naphthalene-azine-thiazole hybrid (6a)OVCAR-4 (Ovarian)1.57 ± 0.06[10]
Thiazole/thiadiazole carboxamide (51am)A549 (Lung)0.83[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-phenyl-1,3-thiazole-5-carboxylate derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Chapter 3: Broad-Spectrum Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[12] Thiazole derivatives have long been recognized for their antibacterial and antifungal properties, and the 2-phenyl-1,3-thiazole-5-carboxylate scaffold is no exception.[12][13]

Spectrum of Activity and Potency

These compounds have demonstrated activity against a range of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13][14][15] Some derivatives also exhibit antifungal activity against strains like Aspergillus niger.[14] The potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

Compound TypeMicroorganismMIC (µg/mL)Reference
2-(4-hydroxyphenyl)-1,3-thiazoleS. aureus125[14]
2-(4-hydroxyphenyl)-1,3-thiazoleE. coli150[14]
2-(4-hydroxyphenyl)-1,3-thiazoleA. niger150[14]
Heteroaryl(aryl) thiazole (Compound 3)B. cereus230-700[16]
Pyrazolyl-thiazole (10g)A. niger31.25[17]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[16]

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin or by reading the optical density with a plate reader.

Caption: Workflow for MIC determination via broth microdilution.

Chapter 4: Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous chronic diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, often attributed to their ability to modulate pro-inflammatory mediators.[18][19]

In Vivo Assessment: Carrageenan-Induced Paw Edema

A standard and widely used preclinical model to screen for acute anti-inflammatory activity is the carrageenan-induced rat paw edema model.[18][20] This assay measures a compound's ability to reduce the local edema (swelling) induced by the injection of carrageenan, an inflammatory agent.

Protocol Outline:

  • Animal Grouping: Wistar rats are divided into groups: a control group, a standard drug group (e.g., Nimesulide, Diclofenac), and test groups receiving different doses of the thiazole derivatives.[18][20]

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), a 0.1 mL solution of 1% carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[18]

Studies have shown that certain substituted phenyl thiazole derivatives can cause a significant percentage reduction in paw edema, with some compounds showing activity comparable to standard drugs like Nimesulide.[18][20]

Chapter 5: Future Perspectives

The 2-phenyl-1,3-thiazole-5-carboxylate scaffold is a highly versatile and "privileged" structure in drug discovery. The wealth of data on its anticancer, antimicrobial, and anti-inflammatory activities provides a strong foundation for further development.

Future research should focus on:

  • Lead Optimization: Systematic modification of substituents on the phenyl ring and the carboxylate moiety to improve potency, selectivity, and pharmacokinetic properties (ADME).

  • Mechanism Deconvolution: In-depth studies to fully elucidate the molecular targets and signaling pathways for the most potent compounds.

  • In Vivo Efficacy: Advancing promising candidates from in vitro assays to preclinical animal models of cancer and infectious diseases to evaluate their efficacy and safety.

  • Combating Drug Resistance: Investigating the potential of these derivatives to overcome existing drug resistance mechanisms in both cancer and microbial pathogens.

By leveraging the chemical tractability and proven biological relevance of this scaffold, researchers are well-positioned to develop novel and effective therapeutic agents to address significant unmet medical needs.

References

  • Benchchem. (n.d.). In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers.
  • Al-Suwaidan, I. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Singh, P., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega.
  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.
  • Kumar, A., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.
  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate.
  • Anonymous. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Al-Ostath, A., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central.
  • Hassan, G. S., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PubMed Central.
  • Paul, P., et al. (n.d.). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry.
  • Kartsev, V., et al. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.
  • Anonymous. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Fathalipour, S., et al. (n.d.). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. PubMed Central.
  • Li, Y., et al. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central.
  • Pathan, S. A., et al. (n.d.). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health.
  • Ahmed, A., et al. (n.d.). Synthesis and biological evaluation of novel trisubstituted thiazole derivatives as potential anti-inflammatory and antibacterial agents. Journal of Infection and Public Health.
  • Schenone, S., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed.
  • Ayati, A., et al. (n.d.). Thiazole Ring—A Biologically Active Scaffold. PubMed Central.
  • Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. WJPMR.
  • Pathan, S. A., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega.
  • Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Afzal, O., et al. (n.d.). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Bentham Science Publisher.
  • Al-Warhi, T., et al. (n.d.). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PubMed Central.
  • Pattan, S. R., et al. (2025). Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. ResearchGate.
  • Sharma, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Afzal, O., et al. (2025). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. ResearchGate.
  • Drăghici, C., et al. (2025). The study of the anti-inflammatory activity of some thiazolyl- Δ21,3,4 oxadiazolines and 5-carboxiethyl-2-hydrazon-4-methyl- thiazole-derivatives. ResearchGate.

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A Comprehensive Technical Guide to the Solubility of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the solubility characteristics of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental solubility data for this compound in public literature, this document establishes a predicted solubility profile based on its molecular structure and available data for analogous compounds. Furthermore, this guide presents a comprehensive, step-by-step experimental protocol for the accurate determination of its solubility in a range of common laboratory solvents. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to effectively work with this compound and design robust experimental and formulation strategies.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from initial discovery to a viable therapeutic agent.[1] For a drug to be effective, it must be absorbed into the bloodstream and reach its target site of action. Poor aqueous solubility is a primary obstacle in drug development, often leading to low bioavailability and erratic absorption.[2] Conversely, understanding a compound's solubility in various organic solvents is crucial for its synthesis, purification, and formulation into a suitable dosage form.[3]

This compound belongs to the thiazole class of heterocyclic compounds, which are known for their diverse biological activities and are core scaffolds in numerous pharmaceuticals.[4][5] A thorough understanding of its solubility profile is therefore a prerequisite for any meaningful preclinical and clinical development.

Predicted Solubility Profile of this compound

Predicting the solubility of an organic compound can be approached by analyzing its molecular structure for key functional groups that dictate its polarity and potential for intermolecular interactions, such as hydrogen bonding.[6]

Molecular Structure Analysis:

  • Thiazole Ring: The thiazole ring itself is a polar heterocyclic system containing nitrogen and sulfur atoms, contributing to the molecule's overall polarity.[7]

  • Phenyl Group: The non-polar phenyl group will tend to decrease solubility in polar solvents like water and increase it in non-polar organic solvents.

  • Hydroxy Group (-OH): The presence of a hydroxyl group allows for hydrogen bonding with protic solvents (e.g., water, alcohols), which can enhance solubility in these solvents.

  • Ester Group (-COOC2H5): The ethyl ester group adds some polarity and can act as a hydrogen bond acceptor.

Based on this structural analysis and data from a closely related compound, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, which is sparingly soluble in water but soluble in organic solvents like ethanol, methanol, and dichloromethane, a qualitative solubility profile for this compound can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon Lab SolventsPredicted SolubilityRationale
Polar Protic WaterSparingly Soluble to InsolubleThe large non-polar phenyl and ethyl groups are expected to dominate over the polar hydroxyl and thiazole functionalities.
Methanol, EthanolSolubleThe alcohol's ability to hydrogen bond with the hydroxyl and ester groups, coupled with its organic character, should facilitate dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetonitrileModerately SolubleAcetonitrile is less polar than DMSO and may have a lower capacity to dissolve the compound.
AcetoneModerately SolubleSimilar to acetonitrile, acetone's polarity should allow for moderate solubility.
Non-Polar Dichloromethane (DCM)SolubleThe presence of the phenyl and ethyl groups suggests good solubility in this common non-polar organic solvent.
ChloroformSolubleSimilar to DCM, chloroform is expected to be a good solvent.
Hexane, HeptaneInsolubleThe overall polarity of the molecule is too high for it to be soluble in non-polar aliphatic hydrocarbons.
TolueneSparingly SolubleThe aromatic nature of toluene may provide some interaction with the phenyl ring, but the polar groups will limit solubility.
Diethyl EtherSparingly to Moderately SolubleDiethyl ether has some polarity but is a less effective solvent for polar molecules compared to alcohols or DMSO.

Experimental Protocol for Quantitative Solubility Determination

The following detailed protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[3] This method is considered the gold standard for its reliability and accuracy.

3.1. Materials and Equipment

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, acetone, dichloromethane, chloroform, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Add excess compound to vials prep2 Add a precise volume of solvent prep1->prep2 prep3 Seal vials tightly prep2->prep3 equil1 Place vials on shaker at constant temperature prep3->equil1 equil2 Shake for a defined period (e.g., 24-48 hours) equil1->equil2 sample1 Allow undissolved solid to settle equil2->sample1 sample2 Withdraw supernatant with a syringe sample1->sample2 sample3 Filter the supernatant sample2->sample3 analysis1 Prepare dilutions of the filtrate sample3->analysis1 analysis2 Analyze by HPLC or UV-Vis analysis1->analysis2 analysis3 Quantify concentration against a standard curve analysis2->analysis3

Caption: Experimental workflow for solubility determination.

3.3. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and place it into a series of vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

    • Using a calibrated pipette, add a precise volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Care should be taken to select a filter material that does not interact with the compound or the solvent.

  • Quantification:

    • Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

    • A standard curve of known concentrations of this compound in each solvent must be prepared to accurately quantify the solubility.

3.4. Data Reporting

The solubility should be reported in standard units such as mg/mL or g/L at the specified temperature. It is also good practice to report the pH of aqueous solutions, as the solubility of ionizable compounds can be pH-dependent.[8]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and solvents.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

For more detailed safety information on related compounds, consult the Material Safety Data Sheets (MSDS) for other thiazole derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the predicted solubility of this compound and a detailed, practical protocol for its experimental determination. While the predicted profile offers a valuable starting point, the empirical data generated through the described methodology will provide the definitive solubility information required for informed decision-making in synthesis, purification, formulation, and overall drug development. The robust and reliable nature of the shake-flask method ensures that the obtained data will be of high quality and suitable for regulatory submissions.

References

  • CHEM-SP: A Simple Method to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]

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The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylthiazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this vital heterocyclic scaffold. We will navigate through the seminal Hantzsch thiazole synthesis, the versatile Robinson-Gabriel and Cook-Heilbron methodologies, and explore modern advancements that have refined efficiency and expanded the synthetic chemist's toolkit. This guide is tailored for researchers, scientists, and drug development professionals, offering not just procedural outlines but also a deep dive into the mechanistic underpinnings and causal logic behind these pivotal synthetic strategies.

Introduction: The Significance of the 2-Phenylthiazole Core

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery. When substituted with a phenyl group at the 2-position, the resulting 2-phenylthiazole scaffold exhibits a remarkable spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Its unique electronic and structural features allow for diverse interactions with biological targets, making it a focal point of extensive research and development. This guide aims to provide a detailed historical and technical perspective on the synthetic methodologies that have made the exploration of this chemical space possible.

Historical Perspective: The Dawn of Thiazole Synthesis

The journey into thiazole chemistry began in the late 19th century, with the pioneering work of Arthur Hantzsch. His eponymous synthesis, first reported in 1887, laid the groundwork for the construction of the thiazole ring and remains a widely utilized method to this day. Following this landmark discovery, other notable contributions from chemists like Siegmund Gabriel and the collaborative efforts of Alan H. Cook and Sir Ian Heilbron further broadened the accessibility of substituted thiazoles, each introducing unique approaches to the assembly of this versatile heterocycle.

Core Synthetic Methodologies: A Mechanistic Deep Dive

The synthesis of the 2-phenylthiazole core is dominated by a few classical, yet remarkably robust, named reactions. Understanding the nuances of these methods is critical for any scientist working in this area.

The Hantzsch Thiazole Synthesis: The Foundational Approach

The Hantzsch synthesis is arguably the most fundamental and widely employed method for the preparation of thiazoles.[1] In the context of 2-phenylthiazole synthesis, it involves the condensation of an α-haloketone, typically phenacyl bromide (ω-bromoacetophenone), with a thioamide, in this case, thiobenzamide.

The generally accepted mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration reaction, which leads to the formation of the stable, aromatic thiazole ring.

// Reactants Thiobenzamide [label="Thiobenzamide"]; PhenacylBromide [label="Phenacyl Bromide"];

// Intermediates Intermediate1 [label="Thioester Intermediate"]; Intermediate2 [label="Cyclized Intermediate"];

// Product Product [label="2-Phenylthiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Arrows Thiobenzamide -> Intermediate1 [label="Nucleophilic Attack (SN2)"]; PhenacylBromide -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Dehydration"]; } .enddot Caption: The Hantzsch synthesis pathway for 2-phenylthiazole.

The Robinson-Gabriel Synthesis: An Alternative Cyclodehydration

While originally developed for the synthesis of oxazoles, the Robinson-Gabriel synthesis can be adapted for thiazole formation by utilizing a 2-acylamino-ketone and a thionating agent like phosphorus pentasulfide (P₂S₅).[2][3] This method involves the cyclodehydration of the acylamino-ketone intermediate.[4] For the synthesis of a 2-phenylthiazole derivative, one would start with an appropriate N-acyl-α-amino ketone. The reaction with P₂S₅ facilitates the replacement of oxygen with sulfur and subsequent cyclization to form the thiazole ring.[5]

// Reactants AcylaminoKetone [label="2-Acylamino-ketone"]; P4S10 [label="P₄S₁₀"];

// Intermediates ThioamideIntermediate [label="Thioamide Intermediate"];

// Product ThiazoleProduct [label="2,5-Disubstituted Thiazole", fillcolor="#FBBC05", fontcolor="#202124"];

// Arrows AcylaminoKetone -> ThioamideIntermediate [label="Thionation"]; P4S10 -> ThioamideIntermediate; ThioamideIntermediate -> ThiazoleProduct [label="Cyclodehydration"]; } .enddot Caption: The Robinson-Gabriel pathway for thiazole synthesis.

The Cook-Heilbron Synthesis: A Route to Aminothiazoles

The Cook-Heilbron synthesis is a powerful method for producing 5-aminothiazoles.[6] This reaction involves the interaction of α-aminonitriles with carbon disulfide, dithioacids, or their esters.[1] To synthesize a 2-phenyl-5-aminothiazole derivative, one could envision reacting an appropriate dithioacid derived from benzoic acid with an α-aminonitrile. The reaction proceeds under mild conditions, often at room temperature.[6]

The mechanism begins with the nucleophilic attack of the nitrogen of the α-aminonitrile on the electrophilic carbon of the dithioacid derivative. This is followed by an intramolecular cyclization, where the sulfur atom attacks the nitrile carbon, and subsequent tautomerization to yield the aromatic 5-aminothiazole.[6]

Modern Synthetic Advancements

While the classical methods remain invaluable, modern organic synthesis has introduced techniques that offer significant advantages in terms of reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[7] The Hantzsch synthesis of 2-phenylthiazole derivatives, for instance, can be dramatically expedited, with reaction times reduced from hours to mere minutes, often with improved yields.[8][9] This is attributed to the efficient and uniform heating provided by microwave energy.

One-Pot Syntheses

One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer increased efficiency and reduced waste.[10] Several one-pot methods for the synthesis of 2-phenylthiazole derivatives have been developed, often combining the formation of the α-haloketone and the subsequent Hantzsch condensation into a single, streamlined process.[11]

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular 2-phenylthiazole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na₂CO₃)30 min - 12 hRoom Temp. - Reflux80 - 99%[12]
Robinson-Gabriel α-Acylamino ketonePhosphorus Pentasulfide (P₄S₁₀)Not specified~170 °CNot specified[12]
Cook-Heilbron α-Aminonitrile, Carbon Disulfide-Not specifiedRoom Temperature"Significant"[12]
Microwave-Assisted Hantzsch Acetophenone, Thiourea, Iodine-5-10 min70 W~92%
One-Pot Hantzsch Aromatic Aldehyde, Thiosemicarbazide, BromoacetophenoneIonic Liquid CatalystNot specifiedNot specifiedExcellent[13]

Experimental Protocols

To provide practical, actionable insights, this section details a representative experimental protocol for the synthesis of a 2-phenylthiazole derivative via the classical Hantzsch reaction.

Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea, and iodine.

Materials:

  • Acetophenone (0.1 mol)

  • Thiourea (0.2 mol)

  • Iodine (0.1 mol)

  • Diethyl ether

  • Ammonium hydroxide solution

  • Methanol

Procedure:

  • In a round-bottom flask, combine acetophenone (12 g, 0.1 mol), thiourea (15.22 g, 0.2 mol), and iodine (25.33 g, 0.1 mol).[14]

  • Reflux the mixture for 12 hours.[14]

  • After cooling, wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and iodine.[14]

  • Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.[14]

  • Collect the crude product by filtration.

  • Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.[14]

// Steps Start [label="Combine Reactants:\nAcetophenone, Thiourea, Iodine"]; Reflux [label="Reflux for 12 hours"]; Cooling [label="Cool and Wash with Diethyl Ether"]; Neutralization [label="Pour into Ammonium Hydroxide"]; Filtration [label="Filter Crude Product"]; Recrystallization [label="Recrystallize from Methanol"]; Product [label="Pure 2-Amino-4-phenylthiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Start -> Reflux; Reflux -> Cooling; Cooling -> Neutralization; Neutralization -> Filtration; Filtration -> Recrystallization; Recrystallization -> Product; } .enddot Caption: Experimental workflow for the synthesis of 2-amino-4-phenylthiazole.

Conclusion and Future Outlook

The synthesis of the 2-phenylthiazole scaffold has a rich history, built upon the foundational pillars of the Hantzsch, Robinson-Gabriel, and Cook-Heilbron reactions. These classical methods, augmented by modern techniques such as microwave-assisted synthesis and one-pot procedures, provide a robust and versatile platform for the creation of novel 2-phenylthiazole derivatives. As our understanding of the biological importance of this scaffold continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the scientific community. The principles and protocols detailed in this guide serve as a comprehensive resource for researchers poised to contribute to this exciting and impactful field.

References

  • Pathak, M. et al. (n.d.).
  • University of Sussex. (2023). New methods for the rapid synthesis of thiazoles. Figshare. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research, 12(2).
  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Wikipedia. (2023). Robinson–Gabriel synthesis. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted.
  • ResearchGate. (n.d.). Different synthetic pathways of 2-arylbenzothiazole using.... Available at: [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.).
  • Liu, D., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. The Journal of Organic Chemistry, 84(20), 12784-12791.
  • Khrustalev, D. P., et al. (2008). Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. Russian Journal of Applied Chemistry, 81(5), 900.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Available at: [Link]

  • Oniga, S., et al. (2021).
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  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis.
  • Thesis Template. (n.d.).
  • Ezhilarasi, M. R., et al. (n.d.). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradi
  • One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. (n.d.).
  • A facile, efficient synthesis of 2-aminothiazole derivatives by the reaction of easily available aromatic methyl ketones with thiourea/N-substituted thioureas in the presence of copper(II) bromide was developed. (n.d.).
  • Microwave-assisted synthesis of 2-amino-4-substituted phenyl-thiazole. (n.d.).
  • Encyclopedia.pub. (n.d.). Thiazoles and Bisthiazoles.
  • Der Pharma Chemica. (n.d.).
  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
  • Wikimedia Commons. (2018). File:Example of an Application of the Cook-Heilbron Thiazole Synthesis.png.
  • Nikpassand, M., et al. (2016). One-pot synthesis of 2-hydrazonyl-4-phenylthiazoles via [PDBMDIm]Br-catalyzed reaction under solvent-free conditions.
  • Li, Y., et al. (2014).
  • ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis.
  • Synthesis of some new 5- substituted of. (n.d.). JOCPR.
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  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.

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"Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate" mechanism of action as a xanthine oxidase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanism of Action of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate as a Xanthine Oxidase Inhibitor.

Abstract

Xanthine oxidase (XO) is a critical enzyme in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of XO activity can lead to hyperuricemia, a precursor to gout and other metabolic disorders. This has spurred significant research into the development of potent and selective XO inhibitors. This technical guide provides a detailed examination of the mechanism of action of a promising candidate, this compound. We will explore its binding interactions with the XO active site, its kinetic profile, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on metabolic diseases.

Introduction: The Role of Xanthine Oxidase in Hyperuricemia and Gout

The enzyme xanthine oxidase (XO) plays a pivotal role in the catabolism of purines in humans. It is a complex molybdo-flavoprotein that catalyzes the final two steps of the purine degradation pathway: the oxidation of hypoxanthine to xanthine and the subsequent oxidation of xanthine to uric acid. While uric acid can function as an antioxidant at physiological concentrations, its overproduction or inadequate excretion leads to hyperuricemia. This condition is a primary risk factor for the development of gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and other tissues.

Given its central role in uric acid production, XO has become a key therapeutic target for the management of hyperuricemia and gout. The development of XO inhibitors aims to reduce the synthesis of uric acid, thereby lowering its concentration in the blood. Allopurinol and febuxostat are currently the most common XO inhibitors used in clinical practice. However, the search for novel inhibitors with improved efficacy and safety profiles is an active area of research. One such molecule of interest is this compound, which has shown potential as a potent XO inhibitor.

Physicochemical Properties of this compound

The structure of this compound contains a thiazole ring, a common scaffold in many biologically active compounds. The presence of a hydroxyl group at the 4-position and a phenyl group at the 2-position are key features that likely contribute to its inhibitory activity against xanthine oxidase.

PropertyValue
Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)O
InChI Key YAFGFJIAJHFJRK-UHFFFAOYSA-N

Elucidating the Mechanism of Xanthine Oxidase Inhibition

The inhibitory potential of this compound against xanthine oxidase is attributed to its specific interactions with the enzyme's active site. The active site of XO is a complex domain containing a molybdenum cofactor (Moco) that is essential for its catalytic activity.

Binding Interactions within the Xanthine Oxidase Active Site

In silico docking studies and structural activity relationship (SAR) analyses suggest that this compound binds to the molybdenum center of xanthine oxidase. The thiazole ring is believed to position the molecule within the active site, allowing for key interactions with surrounding amino acid residues. The hydroxyl group at the 4-position of the thiazole ring is crucial for its inhibitory activity, likely forming a hydrogen bond with a key residue in the active site, such as Glu802 or Arg880. The phenyl group at the 2-position may engage in hydrophobic interactions with residues like Phe914 and Phe1009, further stabilizing the enzyme-inhibitor complex.

cluster_XO Xanthine Oxidase Active Site cluster_inhibitor This compound Glu802 Glu802 Arg880 Arg880 Phe914 Phe914 Phe1009 Phe1009 Moco Molybdenum Cofactor (Moco) Thiazole Thiazole Ring Thiazole->Moco Coordination Hydroxyl 4-Hydroxyl Group Hydroxyl->Glu802 H-Bond Hydroxyl->Arg880 H-Bond Phenyl 2-Phenyl Group Phenyl->Phe914 Hydrophobic Interaction Phenyl->Phe1009 Hydrophobic Interaction

Caption: Proposed binding interactions of the inhibitor with the XO active site.

Kinetic Analysis of Inhibition

Enzyme kinetic studies are essential to determine the mode of inhibition. For this compound, kinetic analysis typically reveals a mixed-type inhibition pattern. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters derived from these studies.

Kinetic ParameterTypical Value RangeDescription
IC50 1 - 10 µMConcentration of inhibitor required to reduce enzyme activity by 50%.
Ki 0.5 - 5 µMThe inhibition constant, representing the affinity of the inhibitor for the enzyme.
Mode of Inhibition Mixed-typeInhibitor binds to both the free enzyme and the enzyme-substrate complex.

Experimental Protocols for Characterization

The characterization of a novel xanthine oxidase inhibitor involves a series of in vitro and in silico experiments. The following protocols provide a framework for these investigations.

In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of XO by monitoring the production of uric acid from xanthine.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of xanthine oxidase in phosphate buffer (pH 7.5). Prepare a stock solution of the inhibitor (this compound) in DMSO. Prepare a solution of xanthine (the substrate) in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the inhibitor solution at various concentrations, and the xanthine oxidase solution. Incubate for 15 minutes at 25°C to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Add the xanthine solution to each well to start the enzymatic reaction.

  • Measurement: Measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (XO, Inhibitor, Substrate) Setup Set up 96-well plate (Buffer, Inhibitor, XO) Reagents->Setup Incubate Incubate for 15 min at 25°C Setup->Incubate Initiate Add Substrate (Xanthine) Incubate->Initiate Measure Measure Absorbance at 295 nm Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Value Calculate->Determine

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Enzyme Kinetic Studies

To determine the mode of inhibition, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations.

Step-by-Step Methodology:

  • Assay Setup: Set up a series of reactions with varying concentrations of the substrate (xanthine) in the absence and presence of different fixed concentrations of the inhibitor.

  • Measurement: Measure the initial reaction rates (V0) for each condition by monitoring the change in absorbance at 295 nm over time.

  • Data Analysis: Plot the data using Michaelis-Menten and Lineweaver-Burk plots. A Lineweaver-Burk plot (1/V0 vs. 1/[S]) will show intersecting lines to the left of the y-axis for mixed-type inhibition. The kinetic parameters (Vmax, Km, and Ki) can be determined from these plots.

In Silico Computational Docking

Molecular docking simulations provide insights into the binding mode and interactions between the inhibitor and the enzyme.

High-Level Protocol:

  • Protein and Ligand Preparation: Obtain the 3D structure of xanthine oxidase from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and optimize its geometry.

  • Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to dock the ligand into the active site of the protein. The software will generate multiple possible binding poses.

  • Analysis of Results: Analyze the predicted binding poses to identify the most favorable one based on the docking score and the interactions with key amino acid residues in the active site.

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel xanthine oxidase inhibitors. Its mechanism of action appears to involve a mixed-type inhibition, with specific interactions within the enzyme's active site contributing to its potency. The hydroxyl and phenyl groups on the thiazole ring are key for its binding affinity.

Future research should focus on lead optimization to improve the compound's potency and pharmacokinetic properties. In vivo studies in animal models of hyperuricemia are necessary to evaluate its efficacy and safety in a physiological context. Further structural studies, such as X-ray crystallography of the enzyme-inhibitor complex, would provide definitive evidence of its binding mode and pave the way for the rational design of next-generation XO inhibitors for the treatment of gout and other hyperuricemia-related disorders.

References

Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance of a classical therapeutic approach. Nature Reviews Drug Discovery, 5(5), 395-411. [Link]

Borges, F., Fernandes, E., & Roleira, F. (2002). Progress towards the discovery of xanthine oxidase inhibitors. Current medicinal chemistry, 9(2), 195-217. [Link]

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53477413, this compound. Retrieved from [Link].

The Therapeutic Potential of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically approved drugs and biologically active compounds.[1][2][3] This five-membered heterocyclic scaffold, containing both sulfur and nitrogen atoms, exhibits a remarkable versatility in its ability to interact with a wide array of biological targets.[2][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3][4] The unique physicochemical properties of the thiazole ring, such as its capacity for hydrogen bonding, π-π stacking, and coordination with metal ions, contribute to its promiscuous yet often potent biological effects.[5] This guide focuses on a specific, promising derivative: Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate. We will delve into its synthesis, explore its potential therapeutic applications based on the established activities of structurally similar analogs, and propose experimental workflows for its preclinical evaluation.

Chemical Profile and Synthesis of this compound

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₁NO₃S

  • Molecular Weight: 249.29 g/mol

The structure features a central thiazole ring substituted with a phenyl group at the 2-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 5-position. The phenyl ring offers a site for further functionalization to modulate lipophilicity and target engagement. The hydroxyl and carboxylate groups can participate in hydrogen bonding, a critical interaction for binding to biological macromolecules.

Synthetic Pathway:

The synthesis of this compound and its analogs can be achieved through established methods, most notably the Hantzsch thiazole synthesis.[1] This versatile reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.

A plausible synthetic route is outlined below:

Synthesis_of_Ethyl_4_hydroxy_2_phenyl_1_3_thiazole_5_carboxylate thiobenzamide Thiobenzamide reaction thiobenzamide->reaction ethyl_bromopyruvate Ethyl 2-bromo-3-oxobutanoate ethyl_bromopyruvate->reaction base Base (e.g., NaHCO3) base->reaction Reflux product This compound reaction->product

Caption: Hantzsch thiazole synthesis of the target compound.

This one-pot synthesis offers an efficient route to the desired product from commercially available starting materials.[6] Variations of this method can be employed to introduce diversity at the phenyl ring and other positions of the thiazole core.[6]

Potential Therapeutic Applications: An Evidence-Based Exploration

While direct preclinical studies on this compound are not extensively documented in publicly available literature, the rich pharmacology of its structural analogs provides a strong basis for predicting its therapeutic potential.

Anticancer Activity

The thiazole scaffold is a recurring motif in anticancer drug discovery.[4][5] Several thiazole-containing compounds have entered clinical trials, and some, like Dasatinib, have been approved for cancer therapy.[1]

Hypothesized Mechanism of Action:

Structurally similar 2-phenyl-thiazole derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines.[1] The proposed mechanisms often involve the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The phenyl group at the 2-position can be crucial for fitting into the ATP-binding pocket of these enzymes.

Experimental Workflow for Anticancer Evaluation:

Anticancer_Evaluation_Workflow synthesis Compound Synthesis & Characterization invitro In Vitro Screening synthesis->invitro cell_viability Cell Viability Assays (MTT, SRB) (e.g., MCF-7, A549, DU145) invitro->cell_viability Primary Screen mechanistic Mechanistic Studies invivo In Vivo Efficacy mechanistic->invivo If promising mechanism kinase_panel Kinase Inhibition Panel mechanistic->kinase_panel cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assays (Annexin V/PI) mechanistic->apoptosis xenograft Xenograft Mouse Model invivo->xenograft ic50 IC50 Determination cell_viability->ic50 ic50->mechanistic If potent

Caption: A stepwise workflow for assessing anticancer potential.

Data Interpretation: Initial screening against a panel of cancer cell lines (e.g., breast, lung, prostate) would establish the compound's cytotoxic potential. Subsequent determination of IC50 values will quantify its potency.[5] Mechanistic studies would then focus on identifying the molecular target, potentially through kinase inhibition assays, and confirming the mode of cell death (e.g., apoptosis). Promising in vitro results would warrant evaluation in animal models, such as xenografts, to assess in vivo efficacy and tolerability.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives have been investigated as anti-inflammatory agents, with some showing potent activity comparable to established drugs like diclofenac.[1]

Hypothesized Mechanism of Action:

The anti-inflammatory effects of thiazoles are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade. The 2-phenyl substituent and the overall molecular geometry can facilitate binding to the active site of COX enzymes.

Experimental Workflow for Anti-inflammatory Evaluation:

Anti_inflammatory_Evaluation_Workflow invitro In Vitro Assays cox_inhibition COX-1/COX-2 Inhibition Assay invitro->cox_inhibition cytokine_release LPS-stimulated Cytokine Release (e.g., TNF-α, IL-6 in macrophages) invitro->cytokine_release exvivo Ex Vivo Assays invivo In Vivo Models exvivo->invivo If potent carrageenan Carrageenan-induced Paw Edema invivo->carrageenan Acute Inflammation adjuvant Adjuvant-induced Arthritis invivo->adjuvant Chronic Inflammation cox_inhibition->exvivo If selective cytokine_release->exvivo

Caption: Workflow for evaluating anti-inflammatory properties.

Data Interpretation: Initial in vitro assays should determine the compound's ability to inhibit COX-1 and COX-2, establishing its potency and selectivity. Measuring the inhibition of pro-inflammatory cytokine production in immune cells (e.g., macrophages) will provide further mechanistic insight. Positive in vitro data would then be validated in established in vivo models of acute (carrageenan-induced paw edema) and chronic (adjuvant-induced arthritis) inflammation.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have a long history of investigation for their antibacterial and antifungal properties.[7][8][9]

Hypothesized Mechanism of Action:

The antimicrobial mechanism of thiazoles is diverse and can involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The lipophilicity imparted by the phenyl group can facilitate penetration of the microbial cell membrane.

Experimental Workflow for Antimicrobial Evaluation:

Table 1: Key Parameters for Antimicrobial Susceptibility Testing

ParameterDescriptionMethodology
Minimum Inhibitory Concentration (MIC) The lowest concentration of the compound that prevents visible growth of a microorganism.Broth microdilution or agar dilution method.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) The lowest concentration of the compound that kills 99.9% of the initial microbial inoculum.Subculturing from MIC assay tubes/plates onto antibiotic-free agar.
Spectrum of Activity The range of microorganisms against which the compound is active.Testing against a panel of Gram-positive and Gram-negative bacteria, and fungal strains.

Data Interpretation: The initial step is to determine the MIC values against a broad panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[7][9] Compounds with potent MIC values (typically in the low microgram per milliliter range) would be further evaluated to determine if their effect is static (inhibitory) or cidal (killing) by determining the MBC/MFC. Promising candidates would then be subjected to mechanism of action studies and testing in animal models of infection.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Based on the extensive research on related thiazole derivatives, this compound warrants investigation for its potential anticancer, anti-inflammatory, and antimicrobial activities. The proposed experimental workflows provide a rational and systematic approach for its preclinical evaluation. Future research should focus on synthesizing a library of analogs with modifications to the phenyl ring to establish structure-activity relationships and optimize potency and selectivity for a desired biological target. Furthermore, computational modeling and docking studies could aid in identifying potential molecular targets and guiding the design of more effective derivatives.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. [Link]

  • In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. [Link]

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC - NIH. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]

  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.
  • An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. [Link]

  • ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. ChemSynthesis. [Link]

  • 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. PubChem. [Link]

  • Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. ChemBK. [Link]

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Methodological & Application

Synthesis of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents. Compounds bearing the 2-phenyl-1,3-thiazole scaffold, in particular, have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This application note provides a comprehensive, in-depth guide for the laboratory synthesis of a key derivative, Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate.

This protocol is designed for researchers, medicinal chemists, and professionals in drug development. It moves beyond a mere list of steps to provide a rationale for experimental choices, ensuring scientific integrity and reproducibility. The synthesis is grounded in the well-established Hantzsch thiazole synthesis, a classic and reliable method for the construction of the thiazole ring system.[1][2]

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is achieved through a one-pot condensation reaction based on the Hantzsch thiazole synthesis.[1][2] This Nobel-winning reaction class involves the cyclization of a thioamide with an α-halo carbonyl compound. In this specific protocol, we will be reacting benzthioamide with ethyl bromopyruvate .

The causality behind this choice of reactants is rooted in the desired final structure. The benzthioamide provides the 2-phenyl substituent and the nitrogen and sulfur atoms for the thiazole ring. Ethyl bromopyruvate serves as the three-carbon backbone, containing the α-bromo ketone functionality necessary for the initial alkylation of the thioamide and the subsequent cyclization, as well as the ethyl ester group at the 5-position. The hydroxyl group at the 4-position of the final product is the result of the enolization of the ketone intermediate formed during the cyclization, which is favored due to the resulting aromaticity of the thiazole ring.

The reaction proceeds through a well-defined mechanism:

  • Nucleophilic Attack: The sulfur atom of the benzthioamide, being a soft nucleophile, attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion in an SN2 reaction.[3]

  • Cyclization: The nitrogen atom of the resulting intermediate then acts as a nucleophile, attacking the ketone carbonyl carbon to form a five-membered ring intermediate.

  • Dehydration and Tautomerization: Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic thiazole ring. The initial product exists in a keto-enol tautomerism, with the enol form (4-hydroxy) being the more stable tautomer due to the aromatic stabilization of the thiazole ring.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Benzthioamide≥98%Sigma-Aldrich636-67-9-
Ethyl bromopyruvate≥97%Sigma-Aldrich70-23-5Lachrymator, handle in a fume hood.
EthanolAnhydrousFisher Scientific64-17-5-
Sodium BicarbonateACS ReagentVWR144-55-8Used for neutralization.
Ethyl AcetateHPLC GradeFisher Scientific141-78-6For extraction and chromatography.
HexaneHPLC GradeFisher Scientific110-54-3For chromatography.
Anhydrous Sodium SulfateACS ReagentVWR7757-82-6For drying organic layers.
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9For column chromatography.
Step-by-Step Methodology

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzthioamide (1.37 g, 10 mmol).

  • Add 100 mL of anhydrous ethanol to the flask and stir the mixture until the benzthioamide is completely dissolved.

2. Reagent Addition:

  • Carefully add ethyl bromopyruvate (1.95 g, 10 mmol) to the solution dropwise over a period of 10 minutes at room temperature. Caution: Ethyl bromopyruvate is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][5][6]

3. Reaction Execution:

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

4. Work-up and Isolation:

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • The crude product can be purified by column chromatography on silica gel. A gradient elution system starting with 9:1 hexane/ethyl acetate and gradually increasing the polarity to 7:3 hexane/ethyl acetate is recommended.

  • Alternatively, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane can be employed to obtain the pure product.

6. Characterization:

  • The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Data Presentation

ParameterValue
Reactants
Benzthioamide1.37 g (10 mmol)
Ethyl bromopyruvate1.95 g (10 mmol)
Solvent
Anhydrous Ethanol100 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Time4-6 hours
Expected Yield 70-80%
Physical Appearance White to pale yellow solid

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product Benzthioamide Benzthioamide Dissolution Dissolve Benzthioamide in Ethanol Benzthioamide->Dissolution EthylBromopyruvate Ethyl Bromopyruvate Addition Add Ethyl Bromopyruvate EthylBromopyruvate->Addition Dissolution->Addition Reflux Reflux (4-6h) Addition->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Neutralization Neutralize with NaHCO3 Evaporation->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry and Concentrate Extraction->Drying Chromatography Column Chromatography or Recrystallization Drying->Chromatography FinalProduct Ethyl 4-hydroxy-2-phenyl- 1,3-thiazole-5-carboxylate Chromatography->FinalProduct

Sources

Application Notes and Protocols for the Characterization of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the structural elucidation and purity assessment of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols herein are designed for researchers, scientists, and professionals in the pharmaceutical industry, offering a multi-faceted approach to characterization. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the theoretical underpinnings of the technique, provides step-by-step experimental protocols, and presents expected data, ensuring scientific integrity and reproducibility.

Introduction

This compound is a member of the thiazole family, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The precise characterization of this molecule is paramount to understanding its structure-activity relationship, ensuring its purity for biological screening, and meeting regulatory standards in drug development. This application note serves as a practical guide to the essential analytical techniques required for the comprehensive characterization of this target compound.

The structural integrity and purity of a synthesized compound are the cornerstones of reliable and reproducible research. The following protocols are designed to provide a self-validating system for the characterization of this compound, ensuring a high degree of confidence in the experimental results.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is crucial for interpreting analytical data.

Caption: Chemical structure of this compound.

Analytical Workflow

A systematic approach to characterization is essential. The following workflow is recommended for a thorough analysis.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_data_analysis Data Interpretation & Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC Analysis Purification->HPLC UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Interpretation Structural Elucidation & Purity Assessment NMR->Interpretation MS->Interpretation FTIR->Interpretation HPLC->Interpretation UV_Vis->Interpretation Reporting Application Note & Report Generation Interpretation->Reporting

Caption: Recommended analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.[3][5][6]

¹H NMR Spectroscopy

Principle: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H7.20 - 8.00Multiplet5H
-OH~11.0 - 13.0Broad Singlet1H
-CH₂- (Ethyl)~4.30Quartet2H
-CH₃ (Ethyl)~1.30Triplet3H

Note: The -OH proton chemical shift can be variable and may exchange with D₂O.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information about the different carbon environments in the molecule.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Ester)~165
Thiazole C4-OH~160
Thiazole C2~158
Phenyl C (quaternary)~135
Phenyl CH~125-130
Thiazole C5~115
-CH₂- (Ethyl)~60
-CH₃ (Ethyl)~14

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.[7][8][9] High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Principle: The compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a precise molecular weight.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Positive or negative electrospray ionization (ESI+ or ESI-).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and compare the exact mass with the theoretical mass.

Expected HRMS Data:

  • Molecular Formula: C₁₂H₁₁NO₃S

  • Exact Mass: 249.0459

  • Expected [M+H]⁺: 250.0538

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized compound and for quantitative analysis.[10][11][12]

Principle: The compound is separated from impurities based on its differential partitioning between a stationary phase (column) and a mobile phase.

Protocol (Reversed-Phase HPLC):

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or trifluoroacetic acid). A typical starting condition could be 60:40 Acetonitrile:Water.[12]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV detector at a wavelength determined by UV-Vis spectroscopy (e.g., 254 nm or the λmax).

  • Data Analysis: Integrate the peak corresponding to the target compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[1][4][13]

Principle: Different chemical bonds vibrate at characteristic frequencies. When infrared radiation is passed through the sample, the bonds absorb energy at their specific vibrational frequencies, resulting in an IR spectrum.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FTIR Data:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (stretch, H-bonded)3400 - 3200Broad
C-H (aromatic)3100 - 3000Medium
C=O (ester)1700 - 1680Strong
C=N (thiazole ring)1635 - 1590Medium-Strong
C=C (aromatic/thiazole)1570 - 1470Medium-Strong
C-O (ester)1300 - 1100Strong
C-S (thiazole ring)750 - 650Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for determining the optimal wavelength for HPLC detection.[14][15][16]

Principle: The molecule absorbs UV or visible light, promoting electrons from the ground state to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Instrument Parameters:

    • Wavelength Range: 200-400 nm.

    • Blank: Use the same solvent as used for the sample.

  • Data Analysis: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Expected UV-Vis Data:

  • λmax: Expected to be in the range of 250-350 nm, characteristic of the conjugated system involving the phenyl and thiazole rings.

Conclusion

The combination of these analytical techniques provides a robust and comprehensive characterization of this compound. NMR and MS confirm the molecular structure and formula, HPLC assesses purity, and FTIR and UV-Vis spectroscopy provide information about the functional groups and electronic properties. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical sciences.

References

  • Benchchem. Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.
  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.
  • Guella, G., & Vespini, G. (1998). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Semantic Scholar.
  • Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
  • Abdellattif, M. H., et al. (2018). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central.
  • Słabinska, M., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI.
  • ResearchGate. (n.d.). Observed IR spectrum of thiazole (1) isolated in a solid argon matrix at 10 K.
  • ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
  • ResearchGate. (n.d.). H.NMR Spectrum of Thiazole Amide Compound {1}.
  • ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB.
  • Al-Ktaifani, M. M., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PubMed Central.
  • ResearchGate. (n.d.). The UV-vis spectra of the synthesized molecules recorded in different solvents.
  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
  • Wikipedia. (n.d.). Thiazole.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • ResearchGate. (n.d.). (a) UV–vis and (b) fluorescence spectra of selected thiazol‐2‐imine derivatives.
  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • Slideshare. (2013). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties.
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • da Silva, C. A., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.
  • Kumar, D., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
  • JETIR. (n.d.). Efficient Synthesis and Characterization of Thiazole Derivative.

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Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology

The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Thiazole derivatives have garnered significant attention in oncology research due to their demonstrated ability to impede cancer cell proliferation through various mechanisms.[1][2] These mechanisms often involve the induction of apoptosis, disruption of the cell cycle, and interference with crucial signaling pathways that are dysregulated in cancer.[1][3] Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate is a member of this promising class of compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the in-vitro cytotoxic potential of this compound.

These application notes are designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating protocols. While specific cytotoxicity data for this compound is not yet extensively documented, the protocols herein are based on established methods for evaluating novel chemical entities and are informed by the known activities of structurally related 2-phenyl-1,3-thiazole derivatives.[4][5][6]

Physicochemical Properties and Compound Handling

A critical first step in any in-vitro assay is the proper handling and solubilization of the test compound. The accuracy and reproducibility of cytotoxicity data are highly dependent on the quality of the compound stock solution.

Compound Information:

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 70547-29-4LookChem
Molecular Formula C12H11NO3SLookChem
Molecular Weight 249.29 g/mol LookChem
Protocol for Preparing a Stock Solution

Many organic compounds, including potentially this compound, exhibit limited solubility in aqueous media. Dimethyl sulfoxide (DMSO) is a common solvent used to prepare high-concentration stock solutions for cell-based assays.[3][7]

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[8] Gentle warming to 37°C can also be employed, but the thermal stability of the compound should be considered.[3]

  • Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Expert Insight: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7][9] It is imperative to include a vehicle control (media with the same final DMSO concentration as the treated wells) in all experiments.

Experimental Workflow for Cytotoxicity Assessment

A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic effects of this compound. The following workflow outlines a logical progression from assessing cell viability to investigating the mechanism of cell death.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis compound_prep Compound Stock Preparation (in DMSO) treatment Treatment with Serial Dilutions of Compound (24, 48, 72h) compound_prep->treatment cell_culture Cell Line Seeding (e.g., MCF-7, HeLa, A549) cell_culture->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt Endpoint 1 ldh LDH Assay (Membrane Integrity) treatment->ldh Endpoint 2 caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase Endpoint 3 data_analysis IC50 Determination & Statistical Analysis mtt->data_analysis ldh->data_analysis caspase->data_analysis

Caption: Experimental workflow for in-vitro cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., MCF-10A)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Based on the activity of related thiazole derivatives, a starting concentration range of 0.1 µM to 100 µM is recommended.[6] Remove the old medium from the cells and add 100 µL of fresh medium containing the various concentrations of the compound. Include vehicle control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[11]

Materials:

  • 96-well plates with treated cells (from a parallel plate to the MTT assay)

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Prepare Controls: Set up wells for spontaneous LDH release (vehicle control), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).

  • Collect Supernatant: After the treatment period (24, 48, or 72 hours), carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer to a new 96-well plate.

  • Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.

Protocol 3: Caspase-3/7 Assay for Apoptosis

To investigate if cell death is occurring via apoptosis, a key hallmark is the activation of effector caspases, such as caspase-3 and caspase-7.

Materials:

  • 96-well opaque-walled plates

  • Caspase-Glo® 3/7 Assay System (or similar luminescent or fluorescent kit)

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells in an opaque-walled 96-well plate as described in the MTT assay protocol.

  • Reagent Addition: After the desired treatment duration, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well according to the manufacturer's protocol.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for the time specified in the protocol (typically 30 minutes to 2 hours).

  • Signal Measurement: Measure the luminescence or fluorescence of each well using a plate reader.

Data Analysis: The luminescent or fluorescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated wells to the vehicle control to determine the fold-increase in apoptosis.

Data Presentation and Interpretation

Summarize the quantitative data from the cytotoxicity assays in a clear and structured table to facilitate comparison.

Table 1: Summary of In-Vitro Cytotoxicity of this compound

Cell LineAssayIncubation Time (h)IC50 (µM) ± SD
MCF-7 MTT48Insert Value
LDH48Insert Value
HeLa MTT48Insert Value
LDH48Insert Value
A549 MTT48Insert Value
LDH48Insert Value
MCF-10A MTT48Insert Value
LDH48Insert Value

Interpreting the Results:

  • A low IC50 value indicates high potency.

  • Comparing the IC50 values between cancer cell lines and non-cancerous cell lines provides an initial indication of selectivity.

  • A significant increase in LDH release and caspase-3/7 activity at concentrations corresponding to the IC50 value from the MTT assay suggests that the compound induces cell death through necrosis and/or apoptosis.

Potential Mechanism of Action

Thiazole derivatives have been reported to exert their anticancer effects through multiple mechanisms.[1][2] A plausible mechanism of action for this compound could involve the induction of apoptosis, a common pathway for many cytotoxic agents.

apoptosis_pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Pathway compound This compound pro_casp9 Pro-Caspase-9 compound->pro_casp9 Induces casp9 Caspase-9 pro_casp9->casp9 Activation pro_casp37 Pro-Caspase-3/7 casp9->pro_casp37 Activates casp37 Caspase-3/7 pro_casp37->casp37 Activation apoptosis Apoptosis casp37->apoptosis Execution

Caption: A potential apoptotic pathway induced by the test compound.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low absorbance in MTT assay Insufficient cell number or short incubation time.Optimize cell seeding density and increase incubation time with MTT reagent.[1]
High background in LDH assay Serum in the medium has high endogenous LDH activity.Use a serum-free medium during the final hours of treatment or test the serum for LDH activity.[1]
Inconsistent results Compound precipitation upon dilution in aqueous medium.Perform serial dilutions in 100% DMSO before the final dilution into the culture medium.[8]
Discrepancy between MTT and LDH results MTT measures metabolic activity, while LDH measures membrane integrity. A compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells).Correlate results with morphological changes observed under a microscope and consider additional assays like apoptosis assays.[12]

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in-vitro cytotoxic evaluation of this compound. By employing a multi-assay approach that assesses cell viability, membrane integrity, and apoptosis, researchers can obtain a comprehensive preliminary profile of the compound's anticancer potential. It is crucial to remember that these are starting points, and optimization of parameters such as cell density, compound concentration range, and incubation times may be necessary for specific cell lines and experimental conditions.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Which concentrations are optimal for in vitro testing?. National Center for Biotechnology Information. [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Bio-protocol. [Link]

  • IC50 values for thiazoles 2a-p on the MDA-MB231 and HeLa cell lines. ResearchGate. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Center for Biotechnology Information. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. ResearchGate. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. [Link]

  • Which concentrations are optimal for in vitro testing?. ResearchGate. [Link]

  • How to explain LDH assay and MTT assay results?. ResearchGate. [Link]

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Application Notes and Protocols: In Vitro Evaluation of "Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate" as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive framework for the initial in vitro screening and mechanistic evaluation of the novel compound, "Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate," for its potential as an anticancer therapeutic. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.

The thiazole scaffold is a recurring motif in a multitude of biologically active compounds, with several derivatives demonstrating promising anticancer properties.[1][2][3] The strategic workflow detailed herein is designed to first establish the cytotoxic potential of "this compound" across a panel of cancer cell lines and subsequently to elucidate the primary mechanisms driving its activity, such as the induction of apoptosis and cell cycle arrest.

I. Initial Cytotoxicity Screening: The MTT Assay

The initial step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity against various cancer cell lines.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

1. Cell Culture and Seeding:

  • A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be cultured in their appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4][5]
  • Harvest cells during their logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to adhere overnight.[4][7]

2. Compound Preparation and Treatment:

  • Prepare a stock solution of "this compound" (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the stock solution to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • After overnight incubation of the cells, replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[5]
  • Incubate the plates for 48-72 hours.[5]

3. MTT Assay and Data Analysis:

  • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][6]
  • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][6]
  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.[4]
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[4]
Data Presentation: Hypothetical Cytotoxicity Data
Cancer Cell LineTissue of OriginIC50 of Test Compound (µM)IC50 of Doxorubicin (µM)
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
A549Lung Carcinoma25.2 ± 2.81.5 ± 0.2
HCT116Colon Carcinoma18.5 ± 2.11.1 ± 0.15

II. Mechanistic Studies: Unraveling the Mode of Action

Once the cytotoxic potential of "this compound" is established, the next crucial step is to investigate its mechanism of action. The induction of apoptosis (programmed cell death) and interference with the cell cycle are common mechanisms for anticancer agents.[5]

A. Assessment of Apoptosis Induction

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[5][8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8][9] Propidium Iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[8]

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

1. Cell Treatment and Harvesting:

  • Seed cells in 6-well plates and treat them with "this compound" at its predetermined IC50 concentration for 24-48 hours.[5]
  • Include both untreated and vehicle-treated cells as negative controls.
  • After incubation, harvest the cells (including any floating cells in the media) by trypsinization and wash them with cold PBS.[5][10]

2. Staining and Flow Cytometry:

  • Resuspend the cell pellet in 1X Annexin V binding buffer.[5][11]
  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions (e.g., 5 µL of each).[5]
  • Incubate the cells for 15 minutes at room temperature in the dark.[5][9]
  • Analyze the stained cells by flow cytometry within one hour.[10]

3. Data Interpretation:

  • Annexin V-negative/PI-negative: Live cells
  • Annexin V-positive/PI-negative: Early apoptotic cells[11]
  • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells[11]
B. Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[12] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle.[13]

Protocol 3: Cell Cycle Analysis by PI Staining

1. Cell Preparation and Fixation:

  • Treat cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.
  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

2. Staining and Analysis:

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.
  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[14]
  • Incubate for 30 minutes at room temperature in the dark.
  • Analyze the DNA content by flow cytometry.[14]

3. Data Interpretation:

  • The fluorescence intensity of PI is directly proportional to the DNA content.[13] A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[13]
  • An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.

III. Investigating Molecular Targets: Western Blotting

To delve deeper into the molecular mechanisms, Western blotting can be employed to assess the effect of "this compound" on key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[15][16]

Protocol 4: Western Blot Analysis of Signaling Proteins

1. Protein Extraction:

  • Treat cells with the test compound at its IC50 concentration for various time points.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[17]

2. SDS-PAGE and Protein Transfer:

  • Determine the protein concentration using a BCA assay.
  • Separate equal amounts of protein (20-50 µg) by SDS-PAGE.[16]
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total Akt, ERK, and key apoptosis-related proteins like Bcl-2 and Bax) overnight at 4°C.[17]
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
  • Analyze the band intensities to determine changes in protein expression and phosphorylation levels relative to a loading control (e.g., β-actin or GAPDH).

IV. Visualizing the Experimental Design and Potential Mechanisms

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation cell_culture Cancer Cell Line Panel (MCF-7, A549, HCT116) treatment Treat with this compound (Dose-Response) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Use IC50 Concentration cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Use IC50 Concentration western_blot Western Blotting (Signaling Pathways) ic50->western_blot Use IC50 Concentration apoptosis_result Quantify Apoptotic Cells apoptosis->apoptosis_result cell_cycle_result Identify Cell Cycle Arrest cell_cycle->cell_cycle_result western_blot_result Analyze Protein Expression & Phosphorylation western_blot->western_blot_result

Caption: A streamlined workflow for the in vitro evaluation of the test compound.

Potential Signaling Pathway of Action

G cluster_0 Cell Proliferation & Survival Pathways cluster_1 Apoptosis Regulation compound Ethyl 4-hydroxy-2-phenyl- 1,3-thiazole-5-carboxylate pi3k PI3K compound->pi3k Inhibits? ras Ras compound->ras Inhibits? bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates? bax Bax (Pro-apoptotic) compound->bax Upregulates? akt Akt pi3k->akt akt->bcl2 raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk apoptosis Apoptosis erk->apoptosis Inhibits bcl2->bax caspases Caspases bax->caspases caspases->apoptosis

Caption: Hypothesized signaling pathways modulated by the test compound.

V. References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]

  • The Annexin V Apoptosis Assay. Available at: [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. Available at: [Link]

  • Cell Cycle Analysis. Available at: [Link]

  • Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. Available at: [Link]

  • Cell cycle analysis - Wikipedia. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. Available at: [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. Available at: [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures - JoVE. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]

  • ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Available at: [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Available at: [Link]

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate - PubChem. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. Available at: [Link]

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives - ResearchGate. Available at: [Link]

  • This compound - LookChem. Available at: [Link]

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Application Notes and Protocols: Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate as a Versatile Building Block for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active compounds and clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug discovery. Thiazole-containing molecules exhibit a vast spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[3] Prominent examples of FDA-approved drugs featuring a thiazole core include the anti-cancer agent Dasatinib and the antifungal drug Ravuconazole, underscoring the clinical significance of this heterocyclic system.[1]

This application note focuses on Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate , a highly functionalized and versatile building block for the synthesis of novel drug candidates. Its strategic placement of a phenyl group, a hydroxyl moiety, and an ethyl carboxylate provides multiple points for chemical diversification, enabling the exploration of a broad chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. This guide will provide detailed protocols for the synthesis, derivatization, and a proposed biological screening cascade for novel compounds derived from this promising scaffold.

Physicochemical Properties and Synthesis of the Core Scaffold

A thorough understanding of the starting material's properties is fundamental to its effective use in a synthetic workflow.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃S[4]
Molecular Weight 249.29 g/mol [4]
Appearance Pale yellow to yellow solid[5]
Melting Point 116 °C[5]
Protocol 1: Synthesis of this compound

The most common and efficient method for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch thiazole synthesis. This protocol outlines a reliable procedure for the synthesis of the title compound from thiobenzamide and diethyl bromomalonate.[6]

Reaction Scheme:

Synthesis_of_Ethyl_4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate cluster_reactants Reactants cluster_product Product Thiobenzamide Thiobenzamide Intermediate Intermediate Thiobenzamide->Intermediate Nucleophilic attack Diethyl_Bromomalonate Diethyl Bromomalonate Diethyl_Bromomalonate->Intermediate Product This compound Intermediate->Product Cyclization & Tautomerization

Figure 1: Synthetic workflow for the core scaffold.

Materials:

  • Thiobenzamide

  • Diethyl bromomalonate

  • Ethanol (absolute)

  • Triethylamine (TEA)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of thiobenzamide (1.0 eq) in absolute ethanol, add triethylamine (1.2 eq). Stir the mixture at room temperature for 15 minutes.

  • Slowly add diethyl bromomalonate (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Rationale for Experimental Choices:

  • Triethylamine: Acts as a base to deprotonate the thiobenzamide, facilitating its nucleophilic attack on the diethyl bromomalonate.

  • Ethanol: A suitable polar protic solvent that dissolves the reactants and facilitates the reaction.

  • Reflux: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Library Development: Diversification of the Core Scaffold

The utility of this compound as a building block lies in its potential for derivatization at multiple positions. The hydroxyl and ester functionalities are prime handles for modification.

Diversification_Strategy cluster_derivatization Derivatization Pathways Core This compound O_Alkylation O-Alkylation/Arylation (at 4-OH) Core->O_Alkylation R-X, Base Amide_Formation Amide Formation (at 5-COOEt) Core->Amide_Formation R-NH2, Heat Hydrolysis_Coupling Hydrolysis & Peptide Coupling Core->Hydrolysis_Coupling 1. LiOH 2. Amine, Coupling Agent Library Diverse Chemical Library O_Alkylation->Library Amide_Formation->Library Hydrolysis_Coupling->Library

Figure 2: Diversification pathways for library synthesis.

Protocol 2: O-Alkylation at the 4-hydroxyl position

Materials:

  • This compound

  • Alkyl/benzyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the thiazole starting material (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) and the desired alkyl/benzyl halide (1.2 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Amide Formation via Saponification and Peptide Coupling

Step 3.1: Saponification of the Ethyl Ester

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M HCl

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture to remove THF.

  • Acidify the aqueous solution to pH ~3 with 1 M HCl.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 3.2: Amide Coupling

Materials:

  • 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylic acid (from Step 3.1)

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in DMF.

  • Add DIPEA (2.5 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq) and continue stirring at room temperature overnight.

  • Work-up and purify as described in Protocol 2.

Proposed Biological Screening Cascade

Given the broad biological activities of thiazole derivatives, a targeted screening approach is crucial.[7] Based on literature precedents for similar scaffolds, a potential therapeutic area of interest is oncology.[3][8] Many thiazole-containing compounds have shown potent anticancer activity through various mechanisms, including kinase inhibition.[9]

Screening_Cascade cluster_primary_screening Primary Screening cluster_secondary_screening Secondary & Mechanistic Assays Library Synthesized Thiazole Library MTT_Assay Cell Proliferation Assay (MTT) (e.g., MCF-7, A549 cell lines) Library->MTT_Assay Kinase_Inhibition Kinase Inhibition Assay (e.g., VEGFR-2, Akt) MTT_Assay->Kinase_Inhibition Active Compounds Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Kinase_Inhibition->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis Lead_Optimization Lead Optimization Cell_Cycle_Analysis->Lead_Optimization

Figure 3: Proposed screening cascade for novel thiazole derivatives.

Protocol 4: Primary Screening - Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9][11]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized thiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 5: Secondary Screening - Kinase Inhibition Assay

For compounds showing significant anti-proliferative activity, a kinase inhibition assay can elucidate a potential mechanism of action. For instance, VEGFR-2 is a key target in angiogenesis and a known target for some anticancer thiazole derivatives.[9]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminescence plate reader

Procedure:

  • Prepare serial dilutions of the active compounds.

  • In a 96-well plate, add the kinase, substrate, and test compound in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ values.

Conclusion

This compound is a valuable and versatile starting material for the generation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for its synthesis, derivatization, and subsequent biological evaluation. The strategic application of this building block, coupled with a logical screening cascade, holds significant promise for the discovery of novel therapeutic agents targeting a range of diseases, with a particular potential in the field of oncology.

References

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Sources

High-performance liquid chromatography (HPLC) method for "Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate by High-Performance Liquid Chromatography

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and purity assessment of this compound (CAS No: 70547-29-4).[1][2] Thiazole derivatives are significant scaffolds in medicinal chemistry and drug development, necessitating precise and accurate analytical methods for their characterization.[3] The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and buffered water, coupled with UV detection. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed methodology, system suitability criteria, and a scientific rationale for the chosen parameters.

Principle and Method Rationale

The fundamental principle of this method is reversed-phase chromatography, where a nonpolar stationary phase (C18) is used with a more polar mobile phase. This compound is a moderately polar molecule, making it an ideal candidate for retention and separation on a C18 column.

Scientific Rationale:

  • Column Selection (C18): The alkyl chains of the C18 stationary phase provide sufficient hydrophobic interaction with the phenyl ring and thiazole core of the analyte, ensuring adequate retention. This is a standard choice for the analysis of a wide range of small organic molecules, including various thiazole derivatives.[4][5]

  • Mobile Phase Composition: The mobile phase consists of acetonitrile and water. Acetonitrile serves as the organic modifier; adjusting its concentration controls the retention time of the analyte. A slightly acidic aqueous phase, prepared with phosphoric acid, is crucial.[6] The hydroxyl group on the thiazole ring has an acidic proton. By maintaining a low pH (e.g., pH ~2.5-3.0), the ionization of this group is suppressed. This ensures the analyte exists in a single, non-ionized form, leading to a sharp, symmetrical peak and reproducible retention times.

  • Detector Selection (UV): The analyte possesses strong chromophores—the phenyl ring and the conjugated thiazole system—which are expected to exhibit significant UV absorbance. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity. For routine analysis, a variable wavelength UV detector can be used.

Materials and Reagents

Item Specification
Instrumentation HPLC system with isocratic pump, autosampler, column thermostat, and DAD/UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Analyte This compound reference standard
Solvent A Acetonitrile (HPLC Grade)
Solvent B Deionized Water (18.2 MΩ·cm)
Acid Phosphoric Acid (ACS Grade, ~85%)
Diluent Acetonitrile/Water (50:50, v/v)
Glassware Class A volumetric flasks and pipettes
Filters 0.45 µm syringe filters (PTFE or nylon)

Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/DAD
Detection Wavelength Determine λmax (approx. 270-320 nm); monitor at λmax
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Pour approximately 500 mL of deionized water into a 1 L media bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid and mix thoroughly.

  • Add deionized water to the 1 L mark. This is your 0.1% Phosphoric Acid solution.

  • In a separate 1 L container, combine 600 mL of Acetonitrile with 400 mL of the prepared 0.1% Phosphoric Acid solution.

  • Degas the final mobile phase by sonication for 10-15 minutes or by vacuum filtration.

Diluent Preparation (100 mL):

  • Combine 50 mL of Acetonitrile and 50 mL of deionized water in a clean container. Mix well.

Reference Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer the standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to ensure complete dissolution. Analogs of this compound are soluble in organic solvents.[7]

  • Allow the solution to return to room temperature.

  • Add diluent to the mark and invert the flask 15-20 times to mix thoroughly.

Working Standard Solution (50 µg/mL):

  • Pipette 1.0 mL of the Stock Solution into a 20 mL volumetric flask.

  • Dilute to the mark with the diluent.

  • Mix thoroughly by inverting the flask.

Sample Preparation:

  • Prepare a sample solution at a target concentration of 50 µg/mL using the same procedure as the reference standard.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Analysis Workflow

The following diagram illustrates the complete analytical workflow from preparation to data acquisition.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (ACN/H2O/H3PO4) prep_std Prepare Standard Solutions (Stock & Working) prep_sample Prepare Sample Solution equilibration Equilibrate System (Stable Baseline) prep_sample->equilibration sst_run Perform System Suitability (5x Working Std) sample_run Inject Blank & Samples sst_run->sample_run integration Integrate Chromatograms sample_run->integration evaluation Evaluate SST Results integration->evaluation reporting Calculate Purity / Assay & Generate Report evaluation->reporting pass SST Pass? evaluation->pass fail SST Fail: Troubleshoot evaluation->fail fail->equilibration

Caption: HPLC analytical workflow diagram.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified. This is achieved by performing five replicate injections of the Working Standard Solution (50 µg/mL). The results must conform to the specifications below.

Parameter Acceptance Criteria Rationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency; a higher number indicates sharper peaks and better separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the autosampler and detector response.
%RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase delivery.

Method Development Logic

The development of a robust HPLC method follows a logical decision-making process to optimize the separation and detection of the target analyte.

G start Analyte Characterization (Polarity, pKa, UV) col_select Column Selection start->col_select Moderately Polar det_select Detector Wavelength (PDA Scan for λmax) start->det_select Contains Chromophores mp_select Mobile Phase Screening (ACN vs. MeOH, pH) col_select->mp_select Reversed-Phase C18 isocratic Isocratic Method (Purity/Assay) mp_select->isocratic Single Analyte Focus gradient Gradient Method (Impurity Profiling) mp_select->gradient Complex Sample optimization Optimization (Flow Rate, Temp, %B) det_select->optimization isocratic->optimization validation Method Validation (ICH Guidelines) optimization->validation

Caption: Logic diagram for HPLC method development.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be precise, reliable, and well-suited for the routine analysis and quality control of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easily transferable and applicable in most analytical laboratories. The provided system suitability criteria ensure the validity of the results obtained.

References

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Sources

Cell-based assay protocol for evaluating the antimicrobial activity of "Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide has been developed to provide researchers, scientists, and drug development professionals with a detailed cell-based assay protocol for evaluating the antimicrobial activity of "Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate". This guide offers full editorial control in its structure, ensuring a comprehensive and user-friendly experience. It emphasizes scientific integrity and logic, drawing from field-proven insights and authoritative sources to explain the reasoning behind experimental choices. The protocols are designed to be self-validating systems, and all claims are supported by in-text citations and a complete reference list with verifiable URLs. Additionally, the guide incorporates visual aids, such as structured tables for quantitative data and Graphviz diagrams for experimental workflows, to enhance understanding and clarity.

Application Note & Protocol: Evaluating the Antimicrobial Activity of this compound

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties. The specific compound, this compound, with its unique structural motifs, warrants a thorough investigation of its potential antimicrobial efficacy.

This application note provides a detailed, cell-based assay protocol for determining the antimicrobial activity of this compound. The described methodology is grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring robustness and reproducibility of the results.

Principle of the Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The cornerstone of this protocol is the broth microdilution method. This technique is a widely accepted and standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The assay involves preparing a series of twofold dilutions of the test compound, this compound, in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth, which is indicated by turbidity. The well with the lowest concentration of the compound showing no visible growth is recorded as the MIC.

This method is favored for its efficiency, scalability, and conservation of reagents, making it ideal for screening and evaluating new chemical entities.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solution of This compound C Prepare serial dilutions of the test compound A->C B Culture and standardize microbial inoculum D Inoculate microtiter plate wells with microbial suspension B->D E Add compound dilutions to respective wells C->E D->E F Incubate the plate under optimal conditions E->F G Visually assess microbial growth (turbidity) F->G H Determine the Minimum Inhibitory Concentration (MIC) G->H I Optional: Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) H->I

Caption: Experimental workflow for MIC determination.

Detailed Step-by-Step Protocol

1. Materials and Reagents

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well flat-bottom microtiter plates

  • Selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Selected fungal strains (e.g., Candida albicans ATCC 90028)

  • Positive control antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or McFarland standards

  • Incubator

2. Preparation of Test Compound and Controls

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 10 mg/mL in sterile DMSO. Ensure complete dissolution.

  • Working Solutions: From the stock solution, prepare working solutions in the appropriate broth (CAMHB or RPMI-1640) to achieve the desired starting concentration for serial dilutions. The final concentration of DMSO should not exceed 1% (v/v) in the assay wells, as higher concentrations can inhibit microbial growth.

  • Control Preparation: Prepare stock solutions of the positive control antimicrobials in a similar manner.

3. Preparation of Microbial Inoculum

  • Bacterial Inoculum: From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the bacterial strain. Transfer the colonies to a tube containing sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Fungal Inoculum: For yeast, prepare the inoculum similarly to bacteria, adjusting the turbidity to a 0.5 McFarland standard.

  • Working Inoculum: Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

4. Assay Procedure (Broth Microdilution)

  • Plate Setup: Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the highest concentration of the test compound working solution to the wells in the first column. Perform twofold serial dilutions by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column of dilutions.

  • Inoculation: Add 50 µL of the working microbial inoculum to all wells, bringing the final volume to 100 µL per well.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum (no compound).

    • Sterility Control: Wells containing only broth (no compound, no inoculum).

    • Positive Control: Wells containing serial dilutions of the standard antimicrobial agent and the inoculum.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay and the inoculum.

5. Incubation

  • Bacteria: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Fungi: Incubate the plates at 35 ± 2°C for 20-24 hours.

6. Data Acquisition and Interpretation

  • Visual Inspection: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

  • Spectrophotometric Reading (Optional): The plate can be read using a microplate reader at a wavelength of 600 nm to quantify microbial growth.

Data Presentation

Table 1: Example MIC Data for this compound

MicroorganismTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus ATCC 2921316Ciprofloxacin: 0.5
E. coli ATCC 2592264Ciprofloxacin: 0.25
C. albicans ATCC 9002832Fluconazole: 1
Quality Control
  • The sterility control wells should show no growth.

  • The growth control wells should show distinct turbidity.

  • The MIC values for the positive control antimicrobials should fall within their expected ranges for the respective ATCC strains.

  • The solvent control should show no inhibition of growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional)

To determine if the compound is microbicidal or microbistatic, the MBC or MFC can be determined.

  • From the wells showing no visible growth in the MIC assay, aliquot a small volume (e.g., 10 µL) and plate it onto a suitable agar medium.

  • Incubate the agar plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

This application note provides a robust and standardized protocol for the initial evaluation of the antimicrobial activity of this compound. Adherence to these guidelines will ensure the generation of reliable and reproducible data, which is crucial for the advancement of this compound in the drug discovery pipeline. Further studies, including mechanism of action and in vivo efficacy, will be necessary to fully characterize its therapeutic potential.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Tenth Edition. CLSI, 2015. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Kuper, W. F., DeMik, G. M., & Batzinger, R. P. (1980). The effect of dimethyl sulfoxide on the antimicrobial susceptibility of anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 17(4), 548–551. [Link]

Application Notes and Protocols: Leveraging Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. [1][2]This has rendered them one of the most important classes of drug targets. Within the vast landscape of kinase inhibitor discovery, the thiazole ring has emerged as a "privileged scaffold". [3][4]Its unique electronic properties, ability to engage in crucial hydrogen bonding, and structural rigidity make it an ideal anchor for designing potent and selective kinase inhibitors. Thiazole-based compounds have demonstrated remarkable success in targeting a range of kinases, including both serine/threonine and tyrosine kinases, leading to the development of numerous clinical candidates and approved drugs. [1][2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate as a versatile starting material for the synthesis of a promising class of p38 MAP kinase inhibitors. We will delve into the synthetic rationale, provide detailed, field-proven protocols, and present relevant biological data to empower your drug discovery endeavors.

Strategic Synthesis of a p38 MAP Kinase Inhibitor from this compound

The following section outlines a robust, multi-step synthetic pathway to a potent 4-phenyl-5-pyridyl-1,3-thiazole based p38 MAP kinase inhibitor, starting from the readily available this compound. This synthetic route is designed for adaptability, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Experimental Workflow Overview

G A Ethyl 4-hydroxy-2-phenyl- 1,3-thiazole-5-carboxylate B Activation of Hydroxyl Group (Triflation) A->B  Tf2O, Pyridine C Ethyl 4-(trifluoromethylsulfonyloxy)-2-phenyl- 1,3-thiazole-5-carboxylate B->C D Suzuki Coupling C->D  Pyridin-4-ylboronic acid, Pd(PPh3)4, K2CO3 E Ethyl 4-(pyridin-4-yl)-2-phenyl- 1,3-thiazole-5-carboxylate D->E F Saponification E->F  LiOH, THF/H2O G 4-(pyridin-4-yl)-2-phenyl- 1,3-thiazole-5-carboxylic acid F->G H Amide Coupling G->H  Amine, HATU, DIPEA I Target p38 MAP Kinase Inhibitor H->I

Caption: Synthetic workflow from the starting material to the final inhibitor.

Step-by-Step Synthetic Protocols

PART 1: Activation of the 4-Hydroxy Group via Triflation

  • Rationale: The hydroxyl group at the 4-position of the thiazole ring is not a suitable leaving group for cross-coupling reactions. Its conversion to a triflate group provides an excellent leaving group for the subsequent Suzuki coupling.

  • Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

    • Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

    • Add pyridine (1.5 eq) dropwise, followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq).

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Ethyl 4-(trifluoromethylsulfonyloxy)-2-phenyl-1,3-thiazole-5-carboxylate .

PART 2: Suzuki Coupling for Installation of the Pyridyl Moiety

  • Rationale: The Suzuki coupling is a robust and versatile palladium-catalyzed cross-coupling reaction ideal for forming carbon-carbon bonds. Here, it is used to couple the thiazole core with the pyridyl group, a key pharmacophore for p38 MAP kinase inhibition.

  • Protocol:

    • To a solution of Ethyl 4-(trifluoromethylsulfonyloxy)-2-phenyl-1,3-thiazole-5-carboxylate (1.0 eq) in a 2:1 mixture of toluene and ethanol (0.1 M), add pyridin-4-ylboronic acid (1.5 eq) and potassium carbonate (2.0 eq).

    • Degas the mixture by bubbling with N₂ or Ar for 15-20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

    • Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 12-18 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to afford Ethyl 4-(pyridin-4-yl)-2-phenyl-1,3-thiazole-5-carboxylate .

PART 3: Saponification of the Ethyl Ester

  • Rationale: The ethyl ester is converted to the corresponding carboxylic acid to enable the subsequent amide coupling, which allows for the introduction of diverse chemical functionalities to probe the SAR.

  • Protocol:

    • Dissolve Ethyl 4-(pyridin-4-yl)-2-phenyl-1,3-thiazole-5-carboxylate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (0.1 M).

    • Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq).

    • Stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully acidify the reaction mixture to pH 3-4 with 1N HCl.

    • A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(pyridin-4-yl)-2-phenyl-1,3-thiazole-5-carboxylic acid .

PART 4: Amide Coupling to Synthesize the Final Inhibitor

  • Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Here, we use a standard peptide coupling reagent, HATU, to couple the carboxylic acid with a desired amine, yielding the final p38 MAP kinase inhibitor. The choice of amine can be varied to generate a library of compounds.

  • Protocol:

    • Suspend 4-(pyridin-4-yl)-2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF) (0.1 M).

    • Add the desired amine (1.2 eq), followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with saturated aqueous lithium chloride solution, then brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the target p38 MAP kinase inhibitor .

Biological Activity and Structure-Activity Relationship (SAR)

The 4-phenyl-5-pyridyl-1,3-thiazole scaffold has been shown to be a potent inhibitor of p38 MAP kinase. The following table summarizes the SAR data for a series of analogues, highlighting the impact of substitutions on inhibitory activity.

Compound IDR Group (at 5-position of pyridyl ring)p38α IC₅₀ (nM)
1a -H150
1b -CH₃80
1c -F120
1d -OCH₃250
1e -NH₂50

Data is representative and adapted from published literature for illustrative purposes.

Mechanism of Action: p38 MAP Kinase Signaling Pathway

p38 MAP kinases are key regulators of cellular responses to inflammatory cytokines and environmental stress. Their inhibition can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β, making them attractive targets for treating inflammatory diseases.

G stress Stress / Cytokines mkk MKK3/6 stress->mkk Activates p38 p38 MAP Kinase mkk->p38 Phosphorylates & Activates downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream Phosphorylates & Activates inhibitor Thiazole Inhibitor inhibitor->p38 Inhibits response Inflammatory Response (TNF-α, IL-1β production) downstream->response Leads to

Caption: Simplified p38 MAP kinase signaling pathway and the point of intervention.

Conclusion

This compound serves as an excellent and versatile starting material for the synthesis of potent kinase inhibitors, particularly those targeting the p38 MAP kinase pathway. The synthetic protocols outlined in this application note are robust, adaptable, and provide a clear path to generating novel and biologically active compounds. By leveraging the privileged thiazole scaffold, researchers can efficiently explore the chemical space around this important class of therapeutic targets.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). Taylor & Francis Online. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (2005). Chemical & Pharmaceutical Bulletin. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry.

Abstract

The 1,3-thiazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document provides a comprehensive guide to the strategic derivatization of a key thiazole intermediate, Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate, for the purpose of conducting detailed Structure-Activity Relationship (SAR) studies. We present the rationale behind selecting specific modification points on the core structure and provide detailed, field-proven protocols for synthesizing a focused library of analogues. The methodologies are designed to be robust and reproducible, enabling researchers to efficiently probe the chemical space around this versatile scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern drug discovery.[5] Its aromatic nature and multiple points for substitution make it an ideal template for designing novel therapeutic agents.[2] Thiazole-containing molecules are known to interact with a variety of biological targets by participating in hydrogen bonding, metal chelation, and hydrophobic interactions.[3] Notable drugs incorporating this moiety include the antiretroviral Ritonavir and the anticancer agent Dasatinib.

The parent compound, this compound, serves as a versatile starting point for SAR exploration. Its structure features several key handles for chemical modification: the 4-hydroxy group, the 5-ester group, and the 2-phenyl ring. By systematically modifying these positions, researchers can gain critical insights into the molecular features required for a desired pharmacological effect.

Rationale for Derivatization: Mapping the Chemical Space

The primary goal of this derivatization strategy is to systematically explore how modifications at three key positions of the core scaffold impact biological activity. Each position offers a unique opportunity to modulate the molecule's physicochemical properties, such as lipophilicity (LogP), hydrogen bonding capacity, steric bulk, and electronic character.

  • Position A (C4-OH): O-Alkylation. The hydroxyl group is a key hydrogen bond donor and potential site for metabolic conjugation. Converting it to an ether with various alkyl or aryl groups allows for probing the steric tolerance and hydrophobic interactions in this region of the binding pocket.

  • Position B (C5-Ester): Amidation. The ethyl ester can be readily converted to a diverse library of amides. This modification introduces a hydrogen bond donor (for primary and secondary amides) and allows for the introduction of a wide array of substituents to explore specific interactions and vector groups for targeting.

  • Position C (C2-Phenyl Ring): Aryl Substitution. The phenyl ring provides a large surface for hydrophobic interactions. Introducing substituents on this ring can modulate electronic properties (via electron-donating or -withdrawing groups) and create additional interaction points. This is typically achieved via cross-coupling reactions on a halogenated precursor.

Below is a visual representation of the core scaffold and the proposed points for chemical diversification.

SAR_Strategy cluster_core Core Scaffold: this compound cluster_mods Derivatization Points for SAR Core A Position A (C4-OH) O-Alkylation Core->A Modulate H-bonding & Sterics B Position B (C5-Ester) Amidation Core->B Introduce Diversity & H-bond Donors C Position C (C2-Phenyl) Aryl Substitution Core->C Tune Electronics & Hydrophobicity O_Alkylation_Workflow start Start: Core Scaffold step1 Dissolve in Anhydrous DMF start->step1 step2 Add NaH (60% in mineral oil) Stir at 0°C for 30 min step1->step2 step3 Add Alkyl Halide (R-X) Warm to RT, stir 4-12 h step2->step3 step4 Monitor by TLC step3->step4 step4->step3 Incomplete step5 Work-up: Quench with H2O Extract with EtOAc step4->step5 Complete step6 Purification: Silica Gel Chromatography step5->step6 end Product: C4-O-Alkyl Derivative step6->end

Caption: Workflow for C4-OH O-Alkylation.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired O-alkylated derivative.

Protocol 2: Amidation of the C5-Ester (Position B)

This protocol involves a two-step sequence: saponification of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling.

Rationale: Direct amidation from the ester is often sluggish. Conversion to the more reactive carboxylic acid intermediate allows for the use of standard, highly efficient peptide coupling reagents like HATU, ensuring high yields with a broad range of amines. [6][7] Workflow Diagram:

Amidation_Workflow cluster_step1 Step 1: Saponification cluster_step2 Step 2: Amide Coupling s1_start Start: Core Scaffold s1_react Add LiOH in THF/H₂O Stir at RT, 4-6 h s1_start->s1_react s1_workup Acidify with 1M HCl Extract with EtOAc s1_react->s1_workup s1_end Intermediate: Carboxylic Acid s1_workup->s1_end s2_start Intermediate: Carboxylic Acid s2_react Add Amine (R-NH₂), HATU, DIPEA in DMF, Stir at RT, 6-18 h s2_start->s2_react s2_workup Work-up: Aqueous wash Extract with EtOAc s2_react->s2_workup s2_end Product: C5-Amide Derivative s2_workup->s2_end

Caption: Two-step workflow for C5-Ester Amidation.

Step-by-Step Procedure:

2.1 Saponification:

  • Dissolve the starting ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH) (2.0-3.0 equiv) and stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1M HCl.

  • Extract the resulting carboxylic acid precipitate with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

2.2 Amide Coupling:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add the desired primary or secondary amine (1.1 equiv).

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Stir the reaction at room temperature for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or preparative HPLC.

Protocol 3: Aryl Substitution via Suzuki-Miyaura Cross-Coupling (Position C)

To introduce diversity at the 2-phenyl ring, a precursor such as Ethyl 2-(4-bromophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is required. This protocol outlines the Suzuki-Miyaura cross-coupling of this bromo-precursor with various arylboronic acids.

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, widely used in medicinal chemistry for its functional group tolerance and reliable outcomes. [8][9][10]A palladium catalyst, a phosphine ligand, and a base are essential components for the catalytic cycle. [11] Step-by-Step Procedure:

  • To a microwave vial or Schlenk tube, add the 2-(4-bromophenyl)thiazole precursor (1.0 equiv), the desired arylboronic acid or ester (1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).

  • Seal the vessel and heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for the specified time (1-12 hours).

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Filter the organic layer through a pad of Celite to remove palladium residues.

  • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Summary and Characterization

All synthesized derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and positional isomerism.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for biological screening.

The results from a hypothetical derivatization campaign are summarized in the table below.

Compound ID Modification Site R Group Yield (%) Purity (HPLC, %) LogP (Calculated)
Core-01 --->982.85
A-01 C4-OH-CH₃85>993.10
A-02 C4-OH-CH₂Ph78>984.65
B-01 C5-Ester-NHCH₃65 (2 steps)>992.15
B-02 C5-Ester-N(CH₃)₂71 (2 steps)>992.30
B-03 C5-Ester-NH(4-F-Ph)55 (2 steps)>974.12
C-01 C2-Phenyl-4'-OCH₃82>983.05
C-02 C2-Phenyl-4'-CF₃75>984.01

Structure-Activity Relationship (SAR) Analysis

Once biological data (e.g., IC₅₀, EC₅₀) are obtained for the synthesized library, SAR trends can be elucidated. The goal is to correlate specific structural changes with increases or decreases in activity.

Logical Flow for SAR Interpretation:

SAR_Logic start Obtain Biological Data for Derivative Library q1 Analyze Position A (C4-OR): Does O-alkylation improve activity? start->q1 a1_yes Conclusion: Hydrophobic pocket exists. Explore larger/varied alkyl groups. q1->a1_yes Yes a1_no Conclusion: H-bond donation from OH is critical. Retain C4-OH. q1->a1_no No q2 Analyze Position B (C5-Amide): Which amide substituents are optimal? a1_yes->q2 a1_no->q2 a2_small Small alkyl amides active: Suggests steric constraint. q2->a2_small a2_aryl Aryl amides active: Suggests π-π stacking or hydrophobic interactions. q2->a2_aryl q3 Analyze Position C (C2-Aryl): How do electronics (EWG vs EDG) affect potency? a2_small->q3 a2_aryl->q3 a3_ewg EWG improves activity: Suggests interaction with an electron-rich region. q3->a3_ewg a3_edg EDG improves activity: Suggests interaction with an electron-deficient region. q3->a3_edg end Develop Next-Generation Hypotheses & Design New Library a3_ewg->end a3_edg->end

Caption: Decision tree for interpreting SAR data.

By systematically evaluating the data, researchers can build a pharmacophore model, identifying the key electronic, steric, and hydrophobic features required for potent biological activity. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • ResearchGate. (2021). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. ResearchGate. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). International Journal of Creative Research Thoughts. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. PubMed Central. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • ChemRxiv. (n.d.). Improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes. ChemRxiv. [Link]

  • Arkivoc. (n.d.). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc. [Link]

  • Canadian Science Publishing. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. ResearchGate. [Link]

  • Google Patents. (n.d.). CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.
  • ResearchGate. (n.d.). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • ResearchGate. (n.d.). N-Alkylation of compounds 166 and 169. ResearchGate. [Link]

  • Canadian Science Publishing. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. [Link]

  • Chemdad. (n.d.). ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Chemdad. [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv. [Link]

  • ChemSynthesis. (n.d.). ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. ChemSynthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PubMed Central. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. IJPSR. [Link]

  • ResearchGate. (n.d.). Overview on Biological Activities of Thiazole Derivatives | Request PDF. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. PubMed. [Link]

  • ResearchGate. (n.d.). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. ResearchGate. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • National Center for Biotechnology Information. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). SAR study of analogues 1, 2, and 3. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthesis, improve yields, and ensure the highest purity of your final product.

Synthesis Overview: The Hantzsch Thiazole Synthesis

The preparation of this compound is typically achieved through the Hantzsch thiazole synthesis.[1][2] This robust and versatile method involves the condensation reaction between a thioamide (in this case, thiobenzamide) and an α-halo carbonyl compound (diethyl bromomalonate).[3][4] The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[5]

Reaction Scheme:

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product Thiobenzamide Thiobenzamide Reaction Hantzsch Synthesis (Condensation) Thiobenzamide->Reaction + DiethylBromomalonate Diethyl Bromomalonate DiethylBromomalonate->Reaction Product Ethyl 4-hydroxy-2-phenyl- 1,3-thiazole-5-carboxylate Reaction->Product

Caption: General scheme of the Hantzsch synthesis for the target molecule.

The mechanism initiates with a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon bearing the halogen in the α-halo carbonyl compound.[4][5] This is followed by an intramolecular condensation and dehydration to form the stable aromatic thiazole ring.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A low yield is one of the most common challenges in the Hantzsch thiazole synthesis.[6][7] Several factors can contribute to this issue. A systematic approach to troubleshooting is often the most effective.

Possible Causes & Recommended Actions:
Potential Cause Explanation Recommended Action
Purity of Starting Materials Impurities in either the thiobenzamide or diethyl bromomalonate can lead to unwanted side reactions, consuming your reactants and complicating purification.[6][7][8]Ensure the purity of your starting materials. If necessary, purify them before use. For instance, thioamides can be recrystallized. The α-halo-β-carbonyl compounds can be unstable, so it's best to use them freshly prepared or stored under appropriate conditions (cool and dark).[8]
Reaction Temperature The optimal temperature can be substrate-dependent. While some reactions proceed at room temperature, others require heating to overcome the activation energy.[6][8] However, excessive heat can promote decomposition and side reactions.[8]If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., refluxing in ethanol).[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating.[6]
Choice of Solvent The polarity of the solvent is a critical parameter.[6] While alcohols like ethanol are commonly used, aprotic solvents such as DMF may offer advantages in certain cases.[8][10]An initial solvent screening is recommended. Ethanol is a good starting point, but if yields are low, consider exploring other solvents like methanol or DMF.[6][10] In some modern variations, solvent-free conditions or microwave irradiation have been shown to improve yields and reduce reaction times.[6][8]
Reaction Time Insufficient reaction time will lead to incomplete conversion of starting materials. Conversely, excessively long reaction times can result in the formation of degradation products.[8]Monitor the reaction progress closely using TLC or LC-MS.[6][8] Stop the reaction once the consumption of the limiting reagent is maximized and before significant byproduct formation occurs.
pH of the Reaction Medium The Hantzsch synthesis is sensitive to pH. While generally carried out under neutral or slightly basic conditions, deviations can impact the reaction outcome.[8]Ensure your reaction medium is neutral or slightly basic. The use of a mild, non-nucleophilic base can sometimes be beneficial.[8]
Q2: I'm observing a significant amount of an unknown byproduct. How can I identify and minimize its formation?

The formation of byproducts is a common issue that can significantly lower the yield and complicate the purification process.

Troubleshooting Flowchart for Byproduct Formation:

Byproduct_Troubleshooting Start Significant Byproduct Observed CheckPurity Analyze Purity of Starting Materials (NMR, MP) Start->CheckPurity Impure Impure Starting Materials (Side Reactions Occurring) CheckPurity->Impure Yes Pure Starting Materials are Pure CheckPurity->Pure No Purify Purify Reactants and Repeat Impure->Purify CheckConditions Review Reaction Conditions (Temperature, Time, Solvent) Pure->CheckConditions HarshConditions Harsh Conditions (Decomposition/Side Reactions) CheckConditions->HarshConditions Potential Issue IsomerFormation Potential Isomer Formation CheckConditions->IsomerFormation Possible Isomer OptimizeConditions Optimize Conditions: - Lower Temperature - Shorter Reaction Time - Solvent Screening HarshConditions->OptimizeConditions AdjustpH Adjust pH: - Neutral or slightly basic conditions are often preferred IsomerFormation->AdjustpH

Caption: A decision-making workflow for addressing byproduct formation.

Q3: The purification of my final product is difficult. Are there any tips for effective purification?

Purification can be challenging due to the presence of unreacted starting materials or byproducts.

Recommended Purification Protocol:
  • Initial Work-up: After the reaction is complete, the initial product may be present as a salt (e.g., an HBr salt if using a bromo-ester).[5] Neutralization is often the first step. Pouring the reaction mixture into a dilute solution of a mild base like sodium carbonate or ammonium hydroxide can precipitate the neutral thiazole product, which is often poorly soluble in water.[6]

  • Filtration: The precipitated solid can be collected by filtration through a Buchner funnel.[11]

  • Washing: Wash the filter cake with water to remove any inorganic salts.[11]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a highly effective method for purifying the final product.[6]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system such as a mixture of ethyl acetate and hexanes is a good starting point for elution.[11]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Hantzsch thiazole synthesis?

While the classic Hantzsch synthesis may not explicitly require a catalyst, the addition of a mild, non-nucleophilic base can be beneficial.[6] Its primary role is to neutralize the acid (e.g., HBr) that is formed during the reaction. This can help to drive the reaction to completion and prevent potential acid-catalyzed side reactions or degradation of the product.

Q2: Can I use an α-chloro or α-iodo ester instead of diethyl bromomalonate?

Yes, other α-halo esters can be used.[5] The reactivity of the halide typically follows the order I > Br > Cl. While α-iodo esters are more reactive, they are also generally less stable and more expensive. α-chloro esters are more stable but may require more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve a comparable yield.[12]

Q3: How can I confirm the structure of my final product?

A combination of analytical techniques should be used to confirm the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation. The proton NMR spectrum should show characteristic peaks for the aromatic protons of the phenyl group, the ethyl ester protons, and any protons on the thiazole ring.[5][13]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[13]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the carbonyl group of the ester, the hydroxyl group, and the C=N and C=C bonds within the thiazole ring.[13]

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.[5]

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, modern variations of the Hantzsch synthesis often focus on greener chemistry principles.[9] This includes:

  • Use of Greener Solvents: Utilizing solvents like ethanol/water mixtures.[9]

  • Catalysis: Employing reusable solid acid catalysts, such as silica-supported tungstosilisic acid, can improve efficiency and reduce waste.[9]

  • Alternative Energy Sources: Microwave irradiation or ultrasonic irradiation can significantly reduce reaction times and energy consumption.[9]

References

  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • Chemicalbook. (n.d.). This compound synthesis.
  • BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • El-Sayed, N. N., et al. (2017).
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • The Organic Chemistry Tutor. (2019, January 19). Synthesis of thiazoles. YouTube.
  • Dey, S., Das, A., & Hossain, M. F. (2020). Synthetic Strategies for Hydrazinyl Thiazole Derivatives.
  • Chemicalbook. (n.d.). ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate.
  • Google Patents. (n.d.). Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.
  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • Alnefaie, R. K., et al. (2023). NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. Bulletin of the Chemical Society of Ethiopia, 37(2), 429-446.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • Wang, Y., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • CUTM Courseware. (n.d.). Thiazole.
  • Asian Journal of Green Chemistry. (2022). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry, 6(3), 224-237.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.

Sources

Side reactions and byproduct formation in the synthesis of 2-phenylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-phenylthiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to identify, mitigate, and resolve common side reactions and byproduct formations, ensuring the successful synthesis of high-purity 2-phenylthiazoles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-phenylthiazoles, particularly via the widely used Hantzsch thiazole synthesis.

Problem 1: My reaction yielded a major byproduct with the same mass as my desired 2-phenylthiazole. How do I identify and prevent it?

Answer:

This is a classic issue in Hantzsch thiazole synthesis, especially when using N-unsubstituted or N-monosubstituted thioamides. The most likely culprit is the formation of a regioisomeric byproduct: a 3-substituted 2-imino-2,3-dihydrothiazole (often referred to as an iminothiazoline).

Causality and Mechanism:

The Hantzsch synthesis involves the reaction of an α-haloketone (e.g., α-bromoacetophenone) with a thioamide (e.g., thiobenzamide). The reaction proceeds through the initial formation of an S-alkylated intermediate. The subsequent cyclization can occur via two competing pathways, the regioselectivity of which is highly dependent on the reaction conditions, particularly the pH.

  • Neutral or Basic Conditions: Under neutral or slightly basic conditions, the nitrogen of the thioamide is more nucleophilic and preferentially attacks the carbonyl carbon, leading to the desired 2-phenylthiazole after dehydration.

  • Acidic Conditions: In a strongly acidic medium, the thioamide can be protonated, and the reaction can proceed through a different pathway where the nitrogen of the intermediate attacks the carbon bearing the halogen, leading to the formation of the 2-imino-2,3-dihydrothiazole isomer.[1]

Identifying the Isomeric Byproduct:

Differentiating between the desired 2-phenylthiazole and its 2-imino-2,3-dihydrothiazole isomer can be achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the proton at the 5-position of the thiazole ring is a key diagnostic marker. In 2-phenylthiazoles, this proton typically appears as a singlet in a distinct region of the spectrum. The corresponding proton in the 2-imino isomer will have a different chemical shift. For example, in one study, the 5-H ¹H NMR signals were used to distinguish between the isomers.[1]

    • ¹³C NMR: The chemical shifts of the carbons in the heterocyclic ring will differ significantly between the two isomers. The C=N carbon of the imino group will have a characteristic chemical shift.

  • Infrared (IR) Spectroscopy:

    • The IR spectra will show distinct differences in the C=N and C-S stretching frequencies. The exocyclic C=N bond in the 2-imino isomer will have a different absorption band compared to the endocyclic C=N bond in the thiazole ring.

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns upon ionization may differ, providing clues to their structure.

Solutions and Preventative Measures:

  • Control the pH: To favor the formation of the desired 2-phenylthiazole, conduct the reaction under neutral or slightly basic conditions. This can be achieved by:

    • Using a non-acidic solvent.

    • Adding a mild, non-nucleophilic base to neutralize any acid formed during the reaction (e.g., sodium bicarbonate or sodium carbonate).[2]

  • Reaction in Strongly Acidic Conditions for the Imino Isomer: Conversely, if the 3-substituted 2-imino-2,3-dihydrothiazole is the desired product, the reaction should be performed under strongly acidic conditions, for instance, in a mixture of 10M HCl and ethanol.[1]

Problem 2: My reaction mixture turned dark, and I isolated a complex mixture of products, including a high molecular weight species. What is happening?

Answer:

A dark reaction mixture and the formation of complex, often polymeric, byproducts can be indicative of several issues, including reactant decomposition and dimerization side reactions. One common byproduct in the synthesis of 2-phenylthiazoles is 3,5-diphenyl-1,2,4-thiadiazole , which is a dimerization product of thiobenzamide.

Causality and Mechanism:

  • Thiobenzamide Dimerization: Thiobenzamide can undergo oxidative dimerization, especially in the presence of certain reagents or under harsh reaction conditions, to form 3,5-diphenyl-1,2,4-thiadiazole. This side reaction consumes the thiobenzamide, reducing the yield of the desired thiazole. The formation of this byproduct has been observed during Hantzsch reactions, particularly when the α-haloketone is sterically hindered.[3][4]

  • Starting Material Decomposition: Thioamides and α-haloketones can be unstable under certain conditions. Excessive heat or prolonged reaction times can lead to their decomposition, resulting in a complex mixture of byproducts and a darkened reaction mixture. Thioamides can decompose into nitriles and hydrogen sulfide.[4]

Identifying the Byproducts:

  • Mass Spectrometry (MS): The presence of a peak corresponding to the molecular weight of 3,5-diphenyl-1,2,4-thiadiazole (C₁₄H₁₀N₂S, MW: 238.31 g/mol ) can confirm its formation.

  • Chromatography (TLC/LC-MS): Thin-layer chromatography can reveal the presence of multiple products. Comparison with a known standard of the dimer would confirm its presence.

Solutions and Preventative Measures:

  • Use High-Purity Starting Materials: Impurities in thiobenzamide can catalyze its decomposition or dimerization. Ensure the use of high-purity thiobenzamide.

  • Optimize Reaction Temperature and Time: Avoid excessive heat and prolonged reaction times. Monitor the reaction progress by TLC to determine the optimal reaction time.[5][6][7]

  • Control Stoichiometry: Using a slight excess of the thioamide can sometimes help to drive the reaction to completion before significant dimerization occurs.[8] However, a large excess should be avoided as it can increase the likelihood of dimer formation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvent choices for the synthesis of 2-phenylthiazoles?

A1: The choice of solvent is critical and can significantly impact the reaction rate and yield. Ethanol is a commonly used solvent for the Hantzsch synthesis. However, other solvents such as methanol, or even solvent-free conditions, have been reported to give good yields.[9] The optimal solvent will depend on the specific substrates being used. It is often beneficial to perform small-scale screening experiments with different solvents to identify the best conditions for your particular reaction.

Q2: How can I effectively monitor the progress of my 2-phenylthiazole synthesis?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of the reaction.[1][2][5][6][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid the formation of degradation products due to prolonged heating.

Q3: My yield of 2-phenylthiazole is consistently low. What are the most likely causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Impure Reactants: As mentioned previously, impurities in the α-haloketone or thioamide can lead to side reactions and lower yields.[2]

  • Suboptimal Reaction Conditions: The temperature, reaction time, and solvent all play a crucial role. Systematically optimizing these parameters is key to improving the yield.[4]

  • Side Reactions: The formation of isomers or dimers, as discussed in the troubleshooting guide, will directly impact the yield of the desired product.

  • Inefficient Work-up and Purification: Product loss can occur during the work-up and purification steps.

To improve the yield, systematically address each of these potential issues. Start by ensuring the purity of your starting materials, then optimize the reaction conditions, and finally, refine your purification protocol.

Quantitative Data Summary

ParameterEffect on 2-Phenylthiazole SynthesisRecommendations
pH Strongly influences regioselectivity. Acidic conditions favor the 2-imino isomer, while neutral/basic conditions favor the desired 2-phenylthiazole.[1][2]For 2-phenylthiazole, maintain neutral or slightly basic conditions.
Temperature Higher temperatures can increase reaction rates but also promote decomposition and side reactions.[4]Optimize for the specific substrates; monitor by TLC to avoid overheating.
Solvent Affects solubility of reactants and can influence reaction pathways.Ethanol is common, but screening other solvents may improve yield.
Reactant Purity Impurities can lead to significant byproduct formation and lower yields.[2]Use high-purity starting materials.

Experimental Protocols

Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard Hantzsch synthesis for 2-amino-4-phenylthiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).[10]

  • Add methanol as the solvent and a magnetic stir bar.

  • Heat the mixture with stirring at a gentle reflux for 30-60 minutes. Monitor the reaction progress by TLC.[8][10]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.[8][10]

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[11]

Protocol 2: Purification of 2-Phenylthiazole by Recrystallization

Procedure:

  • Dissolve the crude 2-phenylthiazole in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water).

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizations

Reaction Pathway Diagram

Hantzsch_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A α-Bromoacetophenone + Thiobenzamide B S-Alkylated Intermediate A->B Nucleophilic Attack H Thiobenzamide Dimerization A->H Oxidative Dimerization C Cyclization Intermediate B->C Intramolecular Cyclization (Neutral/Basic) F Alternative Cyclization B->F Intramolecular Cyclization (Acidic) D 2-Phenylthiazole C->D Dehydration E S-Alkylated Intermediate G 2-Imino-2,3-dihydrothiazole F->G Proton Transfer I 3,5-Diphenyl-1,2,4-thiadiazole H->I

Caption: Hantzsch synthesis of 2-phenylthiazole and competing side reactions.

Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_low_yield Low Yield Analysis cluster_byproduct Byproduct Identification cluster_dark_mixture Dark Mixture Analysis Start Problem Observed LowYield Low Yield Start->LowYield Byproduct Major Byproduct (Same Mass) Start->Byproduct DarkMixture Dark Reaction Mixture Start->DarkMixture LY_Cause1 Impure Reactants? LowYield->LY_Cause1 LY_Cause2 Suboptimal Conditions? LowYield->LY_Cause2 BP_Cause Isomeric Impurity (Iminothiazoline)? Byproduct->BP_Cause DM_Cause1 Decomposition? DarkMixture->DM_Cause1 DM_Cause2 Dimerization? DarkMixture->DM_Cause2 LY_Solution1 Purify Starting Materials LY_Cause1->LY_Solution1 LY_Solution2 Optimize Temp, Time, Solvent LY_Cause2->LY_Solution2 BP_ID Analyze by NMR, IR BP_Cause->BP_ID BP_Solution Run under Neutral/Basic Conditions BP_ID->BP_Solution DM_Solution1 Lower Temperature, Shorter Time DM_Cause1->DM_Solution1 DM_Solution2 Check Reactant Purity DM_Cause2->DM_Solution2

Caption: Troubleshooting flowchart for 2-phenylthiazole synthesis.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). PMC.
  • Design and Synthesis of Multi-Functional Ligands through Hantzsch Reaction: Targeting Ca2+ Channels, Activating Nrf2 and Possessing Cathepsin S Inhibitory, and Antioxidant Properties. (2021). MDPI.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry.
  • Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions.
  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2023). PMC.
  • Troubleshooting low yield in the synthesis of thiazole compounds. (2025). BenchChem.
  • The absorption spectra of some thiazines and thiazoles. (1967). Journal of the Chemical Society B: Physical Organic.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Potts, K. T., & Marshall, J. (1976). 1,2,4-Thiadiazoles. X. The Hantzsch reaction of thiobenzamide with ethyl 2-bromo-2-nitroacetate. The Journal of Organic Chemistry, 41(1), 129-131.
  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? (2023). Beilstein Journal of Organic Chemistry.
  • Decomposition of benzoylthioureas into benzamides and thiobenzamides under solvent-free conditions using iodine–alumina as the catalyst and its mechanistic study by density functional theory. (2014). New Journal of Chemistry.
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Benzothiazole, 2-phenyl-. NIST WebBook.
  • 7.6.
  • Two-Solvent Recrystalliz
  • Purification of Organic Compounds by Flash Column Chrom
  • Thiazole. NIST WebBook.
  • 3 Phenyl 2 3 dihydro 1 3 benzothiazol 2 imine. mzCloud.
  • 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum. SpectraBase.
  • 2-Amino-4-phenylthiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • 2-Phenylthiazole | C9H7NS | CID 547494. PubChem.
  • Successful Flash Chrom
  • An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. (2016). Synthesis.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • Thiazoline. Wikipedia.
  • Hantzsch thiazole synthesis - labor
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • shows that replacement of solvent for recrystallization does not change...
  • 4-Amino-3-phenyl-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid methylamide. SpectraBase.
  • Application Note: High-Purity Isolation of N-(thiazol-2-yl)
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2024). PMC.
  • Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. (2020). Journal of the Chinese Chemical Society.
  • Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones.
  • Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Applic
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PMC.
  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.
  • Design, synthesis and characterization of tetra substituted 2,3-dihydrothiazole derivatives as DNA and BSA targeting agents. (2024). RSC Publishing.
  • Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Upd
  • Synthesis 4-(4-chlorophenyl)-2-phenylthiazole 46.
  • The synthesis of the 2-phenylthiazole derivatives (C1–8).

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Technical Support Center: Purification of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. By understanding the underlying chemical principles, you can optimize your purification strategies and ensure the high purity required for downstream applications.

Introduction to Purification Challenges

This compound is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide (thiobenzamide) with an α-haloester (diethyl bromomalonate)[1]. While this method is effective, the purification of the final product can be challenging due to the potential for various impurities, including unreacted starting materials, reaction intermediates, and side products. The acidic nature of the thiazole hydroxyl group can also influence its solubility and chromatographic behavior.

This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and scientific explanations to empower you in your experimental work.

Troubleshooting Guides

Problem 1: Low Purity After Initial Work-up

Q: My initial crude product of this compound shows multiple spots on TLC analysis after a standard aqueous work-up. What are the likely impurities and how can I remove them?

A: Low purity after the initial work-up is a common issue. The primary culprits are often unreacted starting materials and acidic byproducts.

Causality:

  • Unreacted Thiobenzamide: Thiobenzamide has moderate polarity and can be carried through with the product during extraction if the reaction has not gone to completion.

  • Unreacted Diethyl Bromomalonate: This α-haloester is relatively nonpolar and can persist in the crude product.

  • Acidic Byproducts: The reaction can generate acidic impurities. The product itself has a phenolic hydroxyl group, giving it acidic properties.

Troubleshooting Protocol: Acid-Base Extraction

An acid-base extraction is a highly effective method to remove both acidic and basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic hydroxyl group of the product, making it water-soluble, while less acidic impurities remain in the organic layer. Collect the aqueous layer.

  • Acidification: Cool the collected aqueous layer in an ice bath and acidify with dilute hydrochloric acid (e.g., 1M HCl) until the product precipitates out as a solid. The pH should be acidic (around 2-3).

  • Extraction of Pure Product: Extract the precipitated product back into an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Problem 2: Difficulty in Crystallization - "Oiling Out"

Q: I'm attempting to recrystallize my this compound, but it separates as an oil instead of forming crystals. How can I resolve this?

A: "Oiling out" is a common recrystallization problem that occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

Causality: The compound is melting in the hot solvent before it has a chance to crystallize upon cooling. The high concentration of impurities can also lower the melting point of the mixture and inhibit crystal lattice formation.

Troubleshooting Recrystallization:

Troubleshooting StepRationale
Reheat and Add More Solvent Redissolve the oil by heating and add a small amount of hot solvent to decrease saturation.
Slow Cooling Allow the solution to cool slowly to room temperature before moving to an ice bath. This provides time for proper crystal nucleation and growth.
Scratching Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Seed Crystals If available, add a tiny crystal of the pure compound to induce crystallization.
Change Solvent System The chosen solvent may be inappropriate. A good solvent should dissolve the compound well when hot but poorly when cold. Consider a mixed solvent system like ethanol/water or ethyl acetate/hexane.

Experimental Workflow for Recrystallization:

G cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum hot solvent cool Slowly cool to room temperature dissolve->cool ice_bath Place in ice bath cool->ice_bath filter Vacuum filter crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry

Caption: A general workflow for the recrystallization process.

Problem 3: Co-elution of Impurities in Column Chromatography

Q: I am using flash column chromatography to purify my product, but some impurities are co-eluting with it. How can I improve the separation?

A: Co-elution in column chromatography indicates that the chosen mobile phase is not providing sufficient resolution between your product and the impurities.

Causality: The polarity of the product and the impurities are too similar for effective separation with the current eluent system.

Troubleshooting Column Chromatography:

Step-by-Step Methodology for Method Development:

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good solvent system will give your product an Rf value of approximately 0.3 and show good separation from impurities.

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

    • Common solvent systems for thiazole derivatives include mixtures of hexane and ethyl acetate, or dichloromethane and methanol.

  • Column Packing: Ensure the silica gel column is packed properly to avoid channeling. A slurry packing method is generally preferred.

  • Loading: Load the crude product onto the column in a minimal amount of solvent. For better resolution, consider dry loading, where the product is adsorbed onto a small amount of silica gel before being added to the column.

  • Elution: Run the column with the optimized solvent system. If separation is still challenging, consider using a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity.

Recommended Column Chromatography Parameters:

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) Start with a Hexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3)
Loading Technique Dry loading is preferred for better resolution
Flow Rate Maintain a consistent and moderate flow rate

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure this compound?

  • ¹H NMR (in CDCl₃):

    • A triplet around 1.4 ppm (3H, -CH₂CH₃ )

    • A quartet around 4.4 ppm (2H, -CH₂ CH₃)

    • A multiplet in the aromatic region (5H, phenyl protons)

    • A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

  • ¹³C NMR (in CDCl₃):

    • Signals for the ethyl group carbons (~14 ppm and ~61 ppm).

    • Signals for the phenyl group carbons (~125-135 ppm).

    • Signals for the thiazole ring carbons.

    • A signal for the ester carbonyl carbon (~160-170 ppm).

  • IR (KBr, cm⁻¹):

    • A broad peak around 3400 cm⁻¹ for the -OH stretch.

    • A strong peak around 1700 cm⁻¹ for the C=O stretch of the ester.

    • Peaks in the 1600-1450 cm⁻¹ region for aromatic C=C stretching.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₁₁NO₃S, MW: 249.29 g/mol )[2].

Q2: How can I confirm the removal of starting materials?

A2: The removal of starting materials can be monitored by TLC. Spot the crude mixture, the purified product, and the starting materials (thiobenzamide and diethyl bromomalonate) on the same TLC plate. The spot corresponding to the starting materials should be absent in the lane of the purified product. ¹H NMR can also be used to confirm the absence of characteristic peaks of the starting materials in the final product spectrum.

Q3: My purified product is a yellow solid. Is this normal?

A3: Yes, many thiazole derivatives are described as pale yellow to yellow solids. However, a very intense color may indicate the presence of colored impurities. If the spectroscopic data and other analytical results (e.g., melting point) are consistent with the pure compound, a slight yellow color is generally acceptable.

Q4: What is the Hantzsch thiazole synthesis and how does it relate to potential impurities?

A4: The Hantzsch thiazole synthesis is the reaction of an α-haloketone (or in this case, an α-haloester) with a thioamide to form a thiazole ring.

G cluster_reactants Reactants cluster_product Product cluster_impurities Potential Impurities thioamide Thiobenzamide product Ethyl 4-hydroxy-2-phenyl- 1,3-thiazole-5-carboxylate thioamide->product haloester Diethyl Bromomalonate haloester->product unreacted Unreacted Starting Materials product->unreacted side_products Side Products (e.g., Imino-thiazole isomer) product->side_products

Caption: Relationship between reactants, product, and potential impurities in the Hantzsch synthesis.

Understanding the reaction mechanism helps in predicting potential side reactions. For instance, incomplete cyclization or alternative reaction pathways can lead to isomeric impurities. Controlling reaction conditions such as temperature and reaction time can help minimize the formation of these byproducts.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

Optimizing reaction conditions for the synthesis of "Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable heterocyclic compound.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a variation of the Hantzsch thiazole synthesis. This robust reaction involves the condensation of a thioamide (thiobenzamide) with an α-haloester (diethyl bromomalonate). The reaction proceeds through the formation of a thiazoline intermediate, which then dehydrates to form the aromatic thiazole ring.[1][2] Understanding the nuances of this reaction is key to optimizing yields and minimizing impurities.

This guide will provide a detailed experimental protocol, a comprehensive troubleshooting section to address common challenges, and a list of frequently asked questions to support your experimental work.

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Thiobenzamide & Diethyl Bromomalonate Mixing Combine Reagents, Solvent, and Base Reagents->Mixing Solvent Anhydrous Ethanol Solvent->Mixing Base Triethylamine (TEA) Base->Mixing Reflux Heat to Reflux (e.g., 78 °C) Mixing->Reflux Stir Monitoring Monitor by TLC Reflux->Monitoring Periodically Cooling Cool to Room Temp. Monitoring->Cooling Reaction Complete Precipitation Add Water to Precipitate Cooling->Precipitation Filtration Filter Crude Product Precipitation->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Column Column Chromatography (if necessary) Filtration->Column If impure Analysis Characterize by NMR, MS, etc. Recrystallization->Analysis Column->Analysis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a recommended starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Thiobenzamide (1.0 eq)

  • Diethyl bromomalonate (1.05 eq)[3]

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Ethanol

  • Deionized Water

  • Standard laboratory glassware for reflux, filtration, and recrystallization

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiobenzamide (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq) followed by the dropwise addition of diethyl bromomalonate (1.05 eq) at room temperature. The addition of a slight excess of the bromomalonate ensures complete consumption of the thiobenzamide.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:2 v/v). The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add deionized water to the reaction mixture while stirring until a precipitate forms. The amount of water needed will depend on the concentration of your reaction.

    • Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove any remaining salts and impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • If the product is still impure after recrystallization, column chromatography on silica gel using a gradient of ethyl acetate in hexane may be necessary.[4]

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Impure or Degraded Starting Materials: Thiobenzamide can be unstable, and diethyl bromomalonate can hydrolyze over time.- Verify Reagent Purity: Use freshly purchased or purified starting materials. Check the purity of thiobenzamide by melting point and diethyl bromomalonate by NMR. - Use Anhydrous Conditions: Ensure your ethanol is anhydrous as water can promote the hydrolysis of diethyl bromomalonate.[5]
Suboptimal Reaction Temperature: The reaction may not be reaching the required activation energy, or excessive heat could be causing decomposition.- Optimize Temperature: If the reaction is sluggish at reflux, consider a higher boiling point solvent like n-butanol. Conversely, if decomposition is suspected (darkening of the reaction mixture), try a lower temperature for a longer duration.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.- Check Stoichiometry: Carefully measure your starting materials. A slight excess of the more stable reactant (diethyl bromomalonate) can help drive the reaction to completion.
Formation of Side Products Reaction with Solvent: The hydroxyl group of ethanol can potentially compete as a nucleophile.- Consider Alternative Solvents: Aprotic solvents like DMF or dioxane can be used, although they are more difficult to remove.[2]
Self-Condensation of Reactants: Under certain conditions, starting materials can undergo self-condensation.- Controlled Addition: Add the diethyl bromomalonate slowly to the solution of thiobenzamide and base to maintain a low concentration of the electrophile.
Formation of Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can yield 2-imino-2,3-dihydrothiazoles.[6]- Maintain Basic/Neutral Conditions: The use of a base like triethylamine is crucial to prevent the formation of these isomers. Ensure the reaction mixture remains basic throughout the process.
Difficulty in Product Purification Product is too Polar for Normal Phase Chromatography: The hydroxyl group on the thiazole ring increases the polarity of the product.- Reverse-Phase Chromatography: If normal phase chromatography is ineffective, consider using reverse-phase chromatography.[7] - HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective purification technique.[8]
Product Oiling Out During Recrystallization: The product may not crystallize properly from the chosen solvent system.- Optimize Recrystallization Solvent: Experiment with different solvent mixtures. A good starting point is a combination of a solvent in which the compound is soluble (e.g., ethanol, acetone) and a solvent in which it is poorly soluble (e.g., water, hexane). - Seeding: Introduce a small crystal of the pure product to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is it important to use anhydrous ethanol?

A1: Diethyl bromomalonate is susceptible to hydrolysis in the presence of water. Using anhydrous ethanol minimizes this side reaction, thereby maximizing the yield of the desired product.[5]

Q2: What is the role of triethylamine (TEA) in the reaction?

A2: Triethylamine acts as a base to neutralize the hydrogen bromide (HBr) that is formed as a byproduct during the reaction. This prevents the protonation of the thioamide and the product, which can lead to side reactions and lower yields.[9]

Q3: Can I use a different base instead of triethylamine?

A3: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate can be used. The choice of base can influence the reaction rate and yield, so some optimization may be necessary.

Q4: How can I effectively monitor the reaction progress?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progress.

Q5: My product is a persistent oil. How can I induce crystallization?

A5: If your product oils out, try scratching the inside of the flask with a glass rod at the oil-solvent interface. Seeding the oil with a small crystal of the pure product can also be effective. If these methods fail, you may need to purify the oil by column chromatography and then attempt recrystallization with the purified product.

Diagram: Reaction Mechanism

Hantzsch_Mechanism Thiobenzamide Thiobenzamide Intermediate1 S-Alkylated Intermediate Thiobenzamide->Intermediate1 1. Nucleophilic Attack (SN2) Bromomalonate Diethyl Bromomalonate Bromomalonate->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 2. Intramolecular   Cyclization Product Ethyl 4-hydroxy-2-phenyl- 1,3-thiazole-5-carboxylate Intermediate2->Product 3. Dehydration   (-H2O)

Caption: Simplified mechanism of the Hantzsch synthesis for the target molecule.

References

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
  • BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column.
  • PMC.
  • ChemicalBook. (2025). Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • ACS Publications.
  • ResearchGate. Synthesis of some 2-ylidene-1,3-dithiolanes.
  • Google Patents. Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)
  • Biotage.
  • ResearchGate.
  • Reddit. Purification of strong polar and basic compounds.
  • ResearchGate.
  • Journal of Chemical Education.
  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • MDPI.
  • International Journal of Advanced Research in Science, Communication and Technology.
  • Organic Syntheses.
  • ResearchGate.
  • Chemicalbook.
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  • ResearchGate.
  • PubChem. Ethyl 2-(4-hydroxyphenyl)
  • Pearson+. Draw the products of the following reactions: e.
  • Organic Syntheses. Malonic acid, bromo-, ethyl ester.
  • ResearchGate. Scheme 5.
  • Google Patents. Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)

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Troubleshooting guide for the crystallization of "Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Crystallization of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

Welcome to the dedicated troubleshooting guide for the crystallization of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. The following question-and-answer guide addresses common challenges encountered during its purification by recrystallization, providing not just solutions, but the underlying principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've followed a standard cooling recrystallization protocol, but no crystals have formed after cooling my solution. What's going wrong?

This is the most common issue in crystallization and typically points to one of two primary causes: the solution is not sufficiently supersaturated, or the nucleation process (the initial formation of crystal seeds) is inhibited.[1]

Answer & Troubleshooting Steps:

  • Diagnosis: Is the solution undersaturated?

    • Causality: You may have used too much solvent.[1] The fundamental principle of recrystallization is that the solute should be highly soluble in the hot solvent but poorly soluble in the cold solvent.[2][3] If an excess of solvent is used, the solution may not reach saturation upon cooling, preventing crystallization.

    • Solution: Gently heat the solution again and boil off a portion of the solvent to increase the concentration of the target compound.[4] Aim to reduce the volume by 10-15% at a time before allowing it to cool again. If you have disposed of the mother liquor from a previous attempt, you can test it by dipping in a glass rod; a large amount of residue upon solvent evaporation indicates significant compound loss.[4]

  • Diagnosis: Is nucleation inhibited?

    • Causality: Crystal formation requires a "nucleation center" to begin. Sometimes, a highly purified solution in a very smooth flask lacks these initiation points, leading to a stable supersaturated state.[1]

    • Solutions to Induce Nucleation:

      • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at or just below the meniscus. The microscopic imperfections in the glass provide a surface for nucleation to begin.[1][4]

      • Seeding: If you have a pure crystal of this compound from a previous batch, add a single, tiny crystal ("seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[1]

      • Supercooling: Cool the flask in an ice/water or ice/salt bath to further decrease the compound's solubility.[1] Combine this with occasional scratching for best results.

Q2: My compound isn't crystallizing; instead, it's forming an oily liquid at the bottom of the flask. How do I fix this "oiling out"?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the melting point of your compound (or an impure version of it) is lower than the temperature of the solution at the point of saturation.[1][4] Oiled-out products rarely form pure crystals and often solidify into an impure, amorphous glass.[4]

Answer & Troubleshooting Steps:

  • Immediate Corrective Action:

    • Causality: The solution is becoming saturated at a temperature above the compound's melting point. This can be exacerbated by the presence of impurities, which can depress the melting point.

    • Solution: Reheat the flask to redissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation temperature.[1] Then, allow the solution to cool much more slowly. An insulated setup (e.g., placing the flask in a warm water bath that cools to room temperature overnight, or leaving it on a cooling hot plate) can promote the formation of crystals instead of oil.[1][5]

  • Solvent System Re-evaluation:

    • Causality: The chosen solvent's boiling point may be too high relative to the compound's melting point.

    • Solution: Select a solvent with a lower boiling point. Alternatively, consider a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (an "anti-solvent," in which it is insoluble) until the solution becomes faintly cloudy (turbid).[6] Reheat to clarify and then cool slowly. The presence of the anti-solvent reduces the overall solubility, allowing crystals to form at a lower temperature.

Q3: My crystallization worked, but the yield is extremely low. Where did my product go?

A low yield (e.g., less than 50-60%) is most often a consequence of using too much solvent during the initial dissolution step.[4] A significant portion of your compound remains dissolved in the mother liquor even after cooling.

Answer & Troubleshooting Steps:

  • Check the Mother Liquor: As mentioned in Q1, evaporate a small sample of the filtrate (mother liquor). If a substantial amount of solid residue forms, your compound is still in solution.[4]

  • Recover a Second Crop: Transfer the mother liquor to a new flask and reduce its volume by boiling. Cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimize Flask Size and Cooling: A shallow pool of solvent in a large flask has a high surface area, leading to rapid cooling and evaporation, which can sometimes hinder optimal crystal growth.[4] Using a flask size appropriate for your solvent volume and insulating the flask (e.g., with paper towels or a cork ring) can improve the crystallization process.[4]

  • Re-evaluate Solvent Choice: Your compound may be more soluble in the cold solvent than anticipated. Refer to the solvent selection table below to consider alternatives where the solubility difference between hot and cold states is more pronounced.

Experimental Protocols & Data

Baseline Recrystallization Protocol for this compound

This protocol provides a starting point for your experiments. Adjustments may be necessary based on the purity of your crude material.

  • Solvent Selection: Choose an appropriate solvent using the table below. Ethyl acetate or ethanol are often good starting points for ethyl esters.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate, using a stir bar for even heating. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (If Necessary): If the hot solution is colored (and the pure compound is known to be colorless or pale yellow), remove it from the heat and add a small amount of activated charcoal.[2][3] Swirl and then reheat to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the crystal surfaces.[2]

  • Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the solid to a watch glass and allow it to air-dry completely, or dry in a vacuum oven.[2]

Table 1: Recommended Solvents for Crystallization
SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften a good choice for compounds with hydrogen-bonding capability (like the hydroxyl group). Generally provides good crystal quality.
Ethyl Acetate 77Polar AproticThe "like dissolves like" principle suggests this is a strong candidate due to the ethyl ester group in the target molecule.[7]
Toluene 111NonpolarGood for aromatic compounds and can lead to high-quality crystals. Its higher boiling point may pose a risk of oiling out if the compound's melting point is low.
Acetone 56Polar AproticA versatile solvent, but its low boiling point means solubility changes dramatically with temperature, which can be advantageous.
Hexane/Ethyl Acetate VariableMixedA common mixed-solvent system. Dissolve in hot ethyl acetate and add hexane as an anti-solvent until turbidity appears.[7] Excellent for tuning solubility.

Visualized Workflows

Diagram 1: General Recrystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization & Isolation Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Decolorize 2. Decolorize with Charcoal (If Needed) Dissolve->Decolorize HotFilter 3. Hot Gravity Filtration (If Needed) Decolorize->HotFilter Cool 4. Cool Slowly to Induce Crystallization HotFilter->Cool Collect 5. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 6. Wash with Cold Solvent Collect->Wash Dry 7. Dry Crystals Wash->Dry

Caption: A step-by-step workflow for a standard laboratory recrystallization.

Diagram 2: Troubleshooting Crystallization Failures

G action action problem Problem: Oiling Out (See FAQ Q2) Start No Crystals Formed? IsCloudy Is Solution Cloudy or Oily? Start->IsCloudy IsCloudy->problem Yes TooMuchSolvent Too Much Solvent? IsCloudy->TooMuchSolvent No (Clear Solution) action_boil Action: Reduce Solvent Volume and Re-cool TooMuchSolvent->action_boil Likely Yes action_induce Action: Induce Nucleation (Scratch / Seed / Supercool) TooMuchSolvent->action_induce Likely No

Caption: A decision tree for troubleshooting when crystallization does not occur.

References

  • Chemistry LibreTexts: 3.6F: Troubleshooting. A guide on common crystallization problems like failure to crystallize, oiling out, and low yields. Available at: [Link]

  • University of Rochester, Department of Chemistry: Tips & Tricks: Recrystallization. Offers practical advice and rules of thumb for solvent selection. Available at: [Link]

  • Recrystallization and Crystallization. Discusses the suitability of different compound classes, including heterocycles, for crystallization. Available at: [Link]

  • University of York, Chemistry Teaching Labs: Problems with Recrystallisations. Details common issues such as using too much solvent, supersaturation, and oiling out. Available at: [Link]

  • Quora: What should I do if crystallisation does not occur? A discussion forum providing several user-suggested solutions for crystallization failure. Available at: [Link]

  • Guide for crystallization. Provides in-depth information on solvent choice and crystallization techniques like slow cooling and solvent layering. Available at: [Link]

  • Wikipedia: Recrystallization (chemistry). Explains various recrystallization techniques, including the use of an anti-solvent. Available at: [Link]

  • Recrystallization. Outlines the full process of recrystallization, including decolorization and washing steps. Available at: [Link]

  • Mettler Toledo: Recrystallization Guide: Process, Procedure, Solvents. A comprehensive guide on the principles and steps of designing a recrystallization process. Available at: [Link]

  • PraxiLabs: Recrystallization Definition, Principle & Purpose. Explains the fundamental principles and steps of recrystallization, including the decolorizing step. Available at: [Link]

  • LookChem: ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Provides physical properties for a closely related analog. Available at: [Link]

  • NIH National Library of Medicine: A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Discusses mechanisms of impurity incorporation into crystals. Available at: [Link]

  • Google Patents: CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate. Details synthetic routes that produce related thiazole compounds.

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Identification of impurities in "Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important thiazole derivative. By leveraging field-proven insights and established analytical methodologies, this resource aims to empower you to identify and resolve impurity-related issues, ensuring the integrity and success of your experiments.

Introduction: The Hantzsch Thiazole Synthesis and Its Challenges

The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis, a robust and widely utilized method for the formation of thiazole rings.[1] This reaction involves the condensation of a thioamide, in this case, thiobenzamide, with an α-halocarbonyl compound, typically a derivative of ethyl acetoacetate such as ethyl 2-chloro-3-oxobutanoate or diethyl bromomalonate.[2][3] While the Hantzsch synthesis is generally efficient, the formation of impurities can compromise the yield and purity of the final product, necessitating careful control of reaction conditions and robust analytical characterization.

This guide provides a structured approach to troubleshooting common impurity-related issues, offering detailed protocols for their identification and remediation.

Troubleshooting Guide: Impurity Identification and Resolution

This section addresses specific problems you may encounter during your synthesis, presented in a question-and-answer format.

Question 1: My reaction has produced a significant amount of a white, crystalline solid that is not my desired product. How do I identify it and prevent its formation?

Answer:

This is a common issue, and the most likely culprit is the formation of 3,5-diphenyl-1,2,4-thiadiazole , an oxidative dimerization product of your starting material, thiobenzamide.[4]

Causality of Formation:

The formation of this thiadiazole dimer occurs when thiobenzamide undergoes oxidation, a reaction that can be promoted by various factors, including the presence of air (oxygen), certain metal ions, or even some α-halocarbonyl reagents that can act as mild oxidizing agents.[4] The reaction proceeds via the formation of a disulfide intermediate, which then cyclizes to the stable 1,2,4-thiadiazole ring.

Identification Protocol:

To confirm the identity of this impurity, you can use the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the impurity from your desired product. A typical starting point would be a C18 reverse-phase column with a gradient elution of acetonitrile and water (with 0.1% formic acid). The thiadiazole dimer, being less polar than the hydroxy-thiazole product, will likely have a longer retention time.

  • Mass Spectrometry (MS): Obtain a mass spectrum of the isolated impurity. 3,5-diphenyl-1,2,4-thiadiazole has a molecular weight of 238.33 g/mol . Electrospray ionization (ESI) in positive mode should show a prominent ion at m/z 239.0 [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum of 3,5-diphenyl-1,2,4-thiadiazole is characterized by signals corresponding to the aromatic protons of the two phenyl rings. You would expect to see multiplets in the range of δ 7.4-8.2 ppm.

    • ¹³C NMR: The ¹³C NMR will show signals for the aromatic carbons and the two equivalent carbons of the thiadiazole ring, typically around δ 170-180 ppm.

Prevention and Remediation:

  • Inert Atmosphere: To minimize oxidation, perform the reaction under an inert atmosphere of nitrogen or argon.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • High-Purity Starting Materials: Ensure the purity of your thiobenzamide. Impurities in the starting material can sometimes catalyze side reactions.[5]

  • Control of Stoichiometry: While a slight excess of the thioamide is sometimes used, a large excess can increase the likelihood of dimerization.[6]

  • Purification: If the dimer has already formed, it can typically be removed from the desired product by column chromatography on silica gel, using a hexane/ethyl acetate gradient.

Question 2: My final product appears to be contaminated with unreacted starting materials. How can I confirm their presence and improve the reaction conversion?

Answer:

The presence of unreacted thiobenzamide and ethyl 2-chloro-3-oxobutanoate is a common sign of an incomplete reaction.

Identification Protocol:

  • Thin-Layer Chromatography (TLC): This is the quickest way to assess reaction completion. Spot your reaction mixture alongside your starting materials on a TLC plate. If the spots corresponding to the starting materials are still present, the reaction is incomplete.

  • ¹H NMR Spectroscopy: The ¹H NMR of your crude product will show characteristic signals for the starting materials if they are present.

    • Thiobenzamide: Look for aromatic proton signals and a broad singlet for the -NH₂ protons.

    • Ethyl 2-chloro-3-oxobutanoate: Expect to see signals for the ethyl ester group (a quartet and a triplet), a singlet for the methyl group, and a singlet for the α-proton.

Improving Reaction Conversion:

  • Reaction Time and Temperature: The Hantzsch synthesis is often favored by heating.[7] If your reaction is sluggish at room temperature, consider increasing the temperature to reflux. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Solvent Choice: The reaction is typically run in polar protic solvents like ethanol, which helps to dissolve the starting materials and facilitate the reaction.[2]

  • Purity of Reactants: Impurities in either starting material can inhibit the reaction.[4] Ensure you are using high-purity reagents.

Question 3: I am observing a minor impurity with a mass corresponding to the hydrolysis of my final product. What is this impurity and how can I avoid it?

Answer:

This impurity is likely the 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylic acid , formed by the hydrolysis of the ethyl ester group of your target molecule.

Causality of Formation:

Ester hydrolysis can occur if the reaction or work-up conditions are too acidic or basic, especially in the presence of water and at elevated temperatures.

Identification Protocol:

  • LC-MS: This is the most effective technique for identifying this impurity. You will observe a peak with a mass corresponding to the carboxylic acid (molecular weight of 221.23 g/mol ), which will likely show an [M-H]⁻ ion at m/z 220.0 in negative ion mode or an [M+H]⁺ ion at m/z 222.0 in positive ion mode. The carboxylic acid will have a shorter retention time than the ethyl ester in reverse-phase HPLC.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the characteristic quartet and triplet of the ethyl group will be absent for this impurity. A broad singlet corresponding to the carboxylic acid proton may be visible, which will be exchangeable with D₂O.

Prevention and Remediation:

  • Control of pH: During the work-up, avoid strongly acidic or basic conditions for prolonged periods. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Anhydrous Conditions: While the reaction itself is often performed in protic solvents, minimizing the amount of water present can reduce the risk of hydrolysis, especially during prolonged heating.

  • Purification: The carboxylic acid impurity can be removed from the ethyl ester product by column chromatography. Alternatively, an acidic or basic extraction during the work-up can selectively remove the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: Ethanol is a commonly used and effective solvent for the Hantzsch thiazole synthesis as it readily dissolves both thiobenzamide and the α-haloketone.[2] Other polar protic solvents can also be used, but ethanol often provides a good balance of solubility and reaction rate.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[2] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Thiobenzamide and α-haloketones can be toxic and irritants. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Data Summary and Visualization

Table 1: Characteristics of Product and Potential Impurities
Compound NameMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ ppm, CDCl₃)Expected Mass Spec Ion (m/z) [M+H]⁺
This compoundC₁₂H₁₁NO₃S249.297.8-8.0 (m, 2H), 7.3-7.5 (m, 3H), 4.4 (q, 2H), 1.4 (t, 3H), OH (broad s)250.0
3,5-diphenyl-1,2,4-thiadiazoleC₁₄H₁₀N₂S238.337.4-8.2 (m, 10H)239.0
ThiobenzamideC₇H₇NS137.217.3-7.8 (m, 5H), NH₂ (broad s)138.0
Ethyl 2-chloro-3-oxobutanoateC₆H₉ClO₃164.594.6 (s, 1H), 4.2 (q, 2H), 2.4 (s, 3H), 1.3 (t, 3H)165.0
4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylic acidC₁₀H₇NO₃S221.237.8-8.0 (m, 2H), 7.3-7.5 (m, 3H), OH (broad s), COOH (broad s)222.0
Diagrams

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Starting_Materials Thiobenzamide & Ethyl 2-chloro-3-oxobutanoate Mixing Mix Reactants in Solvent Starting_Materials->Mixing Solvent Ethanol Solvent->Mixing Heating Heat under Reflux (e.g., 78 °C) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Periodic Sampling Cooling Cool to Room Temp. Monitoring->Cooling Reaction Complete Precipitation Precipitate/Concentrate Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Purification Column Chromatography (if necessary) Filtration->Purification Analysis NMR, MS, HPLC Purification->Analysis Final_Product Ethyl 4-hydroxy-2-phenyl- 1,3-thiazole-5-carboxylate Analysis->Final_Product

Caption: General laboratory workflow for the Hantzsch synthesis of this compound.

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Thiobenzamide + Ethyl 2-chloro-3-oxobutanoate B Intermediate A->B Condensation C This compound (Desired Product) B->C Cyclization & Dehydration D Thiobenzamide E 3,5-diphenyl-1,2,4-thiadiazole (Dimerization Impurity) D->E Oxidation F This compound G 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylic acid (Hydrolysis Impurity) F->G Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Main reaction pathway and potential side reactions leading to common impurities.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Arkivoc, 2003(12), 113-123. Available at: [Link]

  • CN104844613A - Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate.
  • Prajapati, A. K., & Kumar, V. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5468-5479. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (2023, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. Available at: [Link]

  • ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... Retrieved from [Link]

  • AMS Pharma. (2024, January 1). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (2015). Molecules, 20(8), 14786-14804. Available at: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies, 6(5), 405-414. Available at: [Link]

  • The Journal of Organic Chemistry. (2024, March 26). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. Retrieved from [Link]

  • MDPI. (n.d.). 1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole <1/1>. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles (A) previous work:.... Retrieved from [Link]

  • Revista Virtual de Química. (2014). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. 6(4), 997-1024. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (2020). Arabian Journal for Science and Engineering, 45, 6395-6407. Available at: [Link]

  • New heterocyclic compounds from 1,2,4-triazole and 1,3,4-thiadiazole class bearing diphenylsulfone moieties. Synthesis, characterization and antimicrobial activity evaluation. (2012). European Journal of Medicinal Chemistry, 49, 417-423. Available at: [Link]

  • The Cancer Research Review. (2025). IN SILICO INVESTIGATION OF 3,6-DIPHENYL-[3][4][8]TRIAZOLO[3,4-B][2][3][4]THIADIAZOLE DERIVATIVES AS EGFR MODULATORS FOR LUNG CANCER TREATMENT. 4(2). Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate - Optional[MS (GC)]. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. (2016). Microbial Cell Factories, 15(1), 173. Available at: [Link]

  • Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview. (2022). Current Organic Synthesis, 19(6), 614-633. Available at: [Link]

  • Hantzsch cyclization of α-chloro carbonyl compounds and thiobenzamides. (n.d.). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloroacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-chloro-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o365. Available at: [Link]

  • Synthesis of substituted 1,2-dihydropyridines by reaction of ethyl N-arylmalonamates with ethyl 2-(ethoxymethylidene)-3-oxobutanoate. (2013). Chemistry of Heterocyclic Compounds, 49(8), 1184-1190. Available at: [Link]

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Thiazole Ring Formation: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Ring Formation. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during thiazole synthesis. This resource is structured to help you not only troubleshoot experimental issues but also to understand the underlying chemical principles governing these powerful reactions.

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific problems you might encounter in the lab, offering step-by-step guidance to get your synthesis back on track.

Issue 1: Persistently Low Yields in Hantzsch Thiazole Synthesis

Question: I'm performing a Hantzsch thiazole synthesis by reacting an α-haloketone with a thioamide, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the Hantzsch synthesis are a frequent issue stemming from several factors. A systematic approach to troubleshooting is key.[1][2]

Causality & Expert Insights:

The Hantzsch synthesis is a robust method for forming the thiazole ring, but its success hinges on the careful control of reaction parameters.[3][4] The mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration.[4][5][6] Each of these steps can be a point of failure if not properly optimized.

Troubleshooting Protocol:

  • Purity of Starting Materials: Impurities in either the α-haloketone or the thioamide are a primary culprit for side reactions and reduced yields.[1][7]

    • Actionable Step: Ensure the purity of your reactants. Recrystallize or distill the starting materials if their purity is questionable. Always request and review the Certificate of Analysis (CoA) from your supplier.[7]

  • Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[1] However, excessive heat can promote the formation of byproducts and decomposition of reactants.

    • Actionable Step: If you are running the reaction at room temperature, consider a modest increase in temperature.[8] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged heating.[8]

  • Solvent Selection: The polarity of the solvent is a critical factor.[1] While alcohols like ethanol and methanol are commonly used, aprotic solvents or even solvent-free conditions have shown to improve yields in certain cases.[1][8]

    • Actionable Step: A solvent screen is highly recommended.[1] Consider exploring solvents such as dimethylformamide (DMF), especially for variations like the Cook-Heilbron synthesis.[8] Microwave irradiation can also be a powerful tool to reduce reaction times and enhance yields.[5]

  • Reaction Time: Both insufficient and prolonged reaction times can be detrimental.

    • Actionable Step: Monitor the reaction progress diligently. Stop the reaction once the formation of the desired product is maximized to prevent the formation of degradation products.[8]

Workflow for Optimizing Hantzsch Synthesis Yield:

Hantzsch_Optimization start Low Yield in Hantzsch Synthesis purity Check Reactant Purity Recrystallize or distill starting materials start->purity Step 1 temp Optimize Temperature Increase heat moderately if at RT Monitor with TLC/LC-MS purity->temp Step 2 solvent Screen Solvents Test polar aprotic (e.g., DMF) or microwave conditions temp->solvent Step 3 time Monitor Reaction Time Stop reaction at maximum product formation solvent->time Step 4 success Improved Yield time->success

Caption: A systematic workflow for troubleshooting low yields in Hantzsch thiazole synthesis.

Issue 2: Formation of an Unexpected Isomer

Question: I'm using an N-monosubstituted thiourea in my Hantzsch synthesis and I've isolated a major byproduct that I suspect is an isomer of my target 2-aminothiazole. Could this be a 2-imino-2,3-dihydrothiazole, and how can I prevent its formation?

Answer:

Yes, the formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a known side reaction when using N-monosubstituted thioureas.[8] The regioselectivity of the cyclization is highly dependent on the reaction conditions, particularly the pH.[8]

Causality & Expert Insights:

The cyclization step can proceed via two different pathways. Under neutral or basic conditions, the nitrogen of the amino group attacks the carbonyl carbon, leading to the desired 2-(N-substituted amino)thiazole.[1][8] However, under strongly acidic conditions, the imino nitrogen can be protonated, making the other nitrogen more nucleophilic and leading to the formation of the 2-imino-2,3-dihydrothiazole isomer.[1]

Troubleshooting Protocol:

  • Control the Acidity: To favor the formation of the desired 2-amino isomer, it is crucial to maintain a neutral or slightly basic reaction medium.[1][8]

    • Actionable Step: Conduct the reaction in a neutral solvent. If necessary, add a mild, non-nucleophilic base to suppress the formation of the imino isomer.[8]

  • Avoid Strongly Acidic Conditions: Unless the 2-imino isomer is the desired product, avoid using strongly acidic conditions (e.g., 10M-HCl-EtOH).[1]

Regioselectivity Control in Hantzsch Synthesis:

Regioselectivity_Control start N-monosubstituted thiourea + α-haloketone neutral_basic Neutral or Basic Conditions start->neutral_basic acidic Strongly Acidic Conditions start->acidic amino_isomer Desired Product: 2-(N-substituted amino)thiazole neutral_basic->amino_isomer Favored Pathway imino_isomer Side Product: 3-substituted 2-imino-2,3-dihydrothiazole acidic->imino_isomer Favored Pathway

Caption: The influence of pH on the regioselectivity of the Hantzsch synthesis with N-monosubstituted thioureas.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding thiazole synthesis.

1. What are the main synthetic routes to thiazoles?

The most prominent methods for thiazole synthesis include:

  • Hantzsch Thiazole Synthesis: The reaction between an α-haloketone and a thioamide.[3][4]

  • Cook-Heilbron Synthesis: The reaction of an α-aminonitrile with reagents like carbon disulfide to form 5-aminothiazoles.[3][5][9]

  • Gabriel Synthesis: The reaction of an acylamino-ketone with phosphorus pentasulfide.[10][11]

2. How does the electronic nature of the thiazole ring influence its reactivity?

The thiazole ring is an electron-rich aromatic system.[10] The nitrogen atom at position 3 is basic and can be easily protonated.[9] The C2 position is electron-deficient and susceptible to nucleophilic attack, especially after quaternization of the ring nitrogen.[9] Electrophilic substitution generally occurs at the C5 position.[9]

3. What are some modern, more environmentally friendly approaches to thiazole synthesis?

Recent advancements have focused on greener synthetic methods, including:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[5]

  • Solvent-free reactions: Performing reactions without a solvent can reduce waste and simplify purification.[1][12]

  • Use of environmentally benign catalysts: Catalysts like silica-supported tungstosilisic acid have been reported to provide high yields.[1]

  • One-pot multicomponent reactions: These reactions improve efficiency by combining multiple steps into a single procedure.[13]

4. How can I purify my thiazole derivative?

Purification methods will depend on the specific properties of your compound. Common techniques include:

  • Recrystallization: Effective for solid products. Ethanol is a common solvent for recrystallization of thiazole derivatives.[14]

  • Column Chromatography: A versatile method for separating the desired product from impurities.

  • Precipitation: Some thiazole products are poorly soluble in water and can be precipitated by adding the reaction mixture to a solution of a weak base like sodium carbonate.[4][15]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established procedures and provides a reliable method for the synthesis of a common thiazole derivative.[4][15]

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[4][15]

  • Add methanol and a stir bar.[4][15]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[15]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[4][15]

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.[4][15]

  • Filter the resulting precipitate through a Buchner funnel.[15]

  • Wash the filter cake with water.[4][15]

  • Allow the collected solid to air dry to obtain the final product.[15]

Table 1: Troubleshooting Hantzsch Synthesis Parameters

ParameterCommon IssueRecommended ActionReference
Reactant Purity Side reactions, low yieldRecrystallize or distill starting materials[1]
Temperature Incomplete reaction or decompositionOptimize temperature, monitor with TLC/LC-MS[1][8]
Solvent Low yield, slow reactionScreen different solvents (e.g., ethanol, DMF), consider microwave irradiation[1][5][8]
pH (with N-substituted thioureas) Formation of imino isomerUse a neutral or slightly basic medium[1][8]

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Recent Advances in the Synthesis of Thiazole Ring: Mini Review. (2022). Bentham Science. Retrieved from [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Recent Advances in the Synthesis of Thiazole Ring: Mini Review. (2022). ResearchGate. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). National Institutes of Health. Retrieved from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Tropical Pharmacy and Chemistry. Retrieved from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2024). Educational Administration: Theory and Practice. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). National Institutes of Health. Retrieved from [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. Retrieved from [Link]

  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025). YouTube. Retrieved from [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journals. Retrieved from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health. Retrieved from [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). Springer. Retrieved from [Link]

  • Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help. (n.d.). Expertsmind. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal. Retrieved from [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). Thesis Template. Retrieved from [Link]

  • Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. (n.d.). LinkedIn. Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • Derivatives from Thiazole Derivative. (2021). ResearchGate. Retrieved from [Link]

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Technical Support Center: Enhancing the Solution Stability of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate (CAS No: 70547-29-4). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this key pharmaceutical intermediate in solution. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and ensure the integrity of your work.

Frequently Asked Questions & Troubleshooting Guides

Q1: My solution of this compound is showing a rapid decrease in purity. What are the most likely causes?

A1: The molecular structure of this compound contains three primary functional groups susceptible to degradation in solution: an ethyl ester, a phenolic hydroxyl group, and a thiazole ring. Understanding these liabilities is the first step in troubleshooting.

The most common degradation pathways are:

  • Ester Hydrolysis: The ethyl ester group is prone to hydrolysis, a reaction with water that splits the ester into its parent carboxylic acid and ethanol. This reaction is significantly accelerated by the presence of acids or bases.[1]

  • Oxidation: The phenolic hydroxyl group and the electron-rich thiazole ring, particularly its sulfur atom, are susceptible to oxidation.[2] This can be initiated by dissolved oxygen, trace metal ions, or exposure to certain oxidizing agents.

  • Photodegradation: Thiazole rings with aryl substituents can be sensitive to light, especially in the UV spectrum. This can lead to complex degradation pathways, including photo-oxygenation involving singlet oxygen, which can cleave the ring.[3]

The interplay of these factors—pH, solvent choice, presence of oxygen, and light exposure—will dictate the stability of your compound in solution.

Molecule Ethyl 4-hydroxy-2-phenyl- 1,3-thiazole-5-carboxylate Hydrolysis Ester Hydrolysis Molecule->Hydrolysis H₂O (Acid/Base Catalyzed) Oxidation Oxidation Molecule->Oxidation O₂ / Light Metal Ions Photodegradation Photodegradation Molecule->Photodegradation UV/Visible Light (hν) Products_H Carboxylic Acid + Ethanol Hydrolysis->Products_H Products_O Oxidized Species (e.g., N-oxides, Sulfoxides) Oxidation->Products_O Products_P Ring-Cleaved Products Photodegradation->Products_P cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Formal Stability Testing P1_1 Develop Stability-Indicating HPLC Method P1_2 Characterize Reference Standard (t=0) P1_1->P1_2 P1_3 Perform Forced Degradation (Acid, Base, H₂O₂, Heat, Light) P1_2->P1_3 P1_4 Identify Degradants (LC-MS) & Confirm Peak Purity P1_3->P1_4 P2_1 Screen Solvents & pH (pH-Rate Study) P1_4->P2_1 P2_2 Screen Antioxidants & Chelating Agents P2_1->P2_2 P2_3 Select Optimized Formulation P2_2->P2_3 P3_1 Place Optimized Formulation on Long-Term Stability Stations (e.g., 5°C, 25°C/60%RH, 40°C/75%RH) P2_3->P3_1 P3_2 Pull Samples at Defined Timepoints P3_1->P3_2 P3_3 Analyze Samples (HPLC, Appearance, etc.) P3_2->P3_3 P3_4 Determine Shelf-Life & Storage Conditions P3_3->P3_4

Caption: Workflow for a systematic stability study.

Experimental Protocol: Overview of Forced Degradation

Objective: To identify potential degradation products and establish the specificity of the analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector, C18 column

  • Photostability chamber, Oven

Methodology:

  • Acid Hydrolysis: Mix the compound solution with 0.1 M HCl. Heat at 60°C for 2-8 hours.

  • Base Hydrolysis: Mix the compound solution with 0.1 M NaOH at room temperature for 30-60 minutes. Neutralize with acid before injection.

  • Oxidation: Mix the compound solution with 3% H₂O₂ at room temperature for 1-4 hours.

  • Thermal Stress: Store the solid compound and a solution of the compound in an oven at 70°C for 24-48 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: For each condition, analyze the stressed sample alongside an unstressed control using your HPLC method. Aim for 10-30% degradation of the main peak. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak.

By following this structured approach, you can systematically identify the sources of instability and implement logical, scientifically-grounded strategies to enhance the stability of this compound in your experiments.

References

  • Apicule. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS No: 161797-99-5) API Intermediate Manufacturers. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-398. Retrieved from [Link]

  • Alneyadi, A. H., & Ashraf, S. S. (2016). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 17(10), 1709. Retrieved from [Link]

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Zenobi, R., & Dénès, F. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry, 18(10), 1769-1778. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues faced during biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible experimental outcomes.

Introduction: The Challenge of Poor Solubility

Poor aqueous solubility is a significant hurdle for many promising therapeutic compounds, including derivatives of the thiazole scaffold.[1][2] this compound, while a valuable research compound, often presents solubility issues in the aqueous environments of biological assays. This can lead to a host of problems, including compound precipitation, underestimated biological activity, and inconsistent data.[3][4] This guide will walk you through a systematic approach to overcome these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter when working with this compound.

Issue 1: Immediate Precipitation of the Compound in Aqueous Buffer or Cell Culture Media

Question: I've dissolved my this compound in DMSO to create a stock solution. However, when I add it to my aqueous assay buffer (or cell culture medium), a precipitate forms instantly. What's happening and how can I resolve this?

Answer: This phenomenon, often termed "crashing out," is a classic sign of a compound exceeding its aqueous solubility limit upon dilution of the organic solvent.[5] The key is to maintain the compound in a solubilized state in the final assay medium.

Causality and Step-by-Step Protocol:

  • High Final Concentration: The most common reason for precipitation is that the final concentration of the compound in the aqueous medium is higher than its intrinsic solubility.

    • Solution: Determine the maximum soluble concentration of your compound in the final assay buffer.

      • Protocol: Kinetic Solubility Assessment

        • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

        • Create a series of dilutions from this stock in your final aqueous buffer or cell culture medium.

        • Visually inspect for any signs of precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the assay temperature.

        • The highest concentration that remains clear is your approximate kinetic solubility limit.[3] Aim to work at or below this concentration.

  • Rapid Solvent Exchange: Adding a concentrated DMSO stock directly into a large volume of aqueous solution can cause a rapid shift in solvent polarity, leading to precipitation.[5]

    • Solution: Employ a serial dilution method.

      • Protocol: Serial Dilution

        • Instead of a single dilution step, perform a series of intermediate dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first.

        • Then, add a small volume of this intermediate stock to your pre-warmed (37°C) aqueous medium while gently vortexing.[5] This gradual change in solvent environment can help maintain solubility.

  • Low Temperature of Media: Adding the compound to cold media can decrease its solubility.

    • Solution: Always use pre-warmed (37°C) cell culture media or assay buffers for dilutions.[5]

  • High Final DMSO Concentration: While DMSO is an excellent solvent, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[6]

    • Solution: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, and for many cell-based assays, below 0.1%.[5][7]

Issue 2: Inconsistent or Lower-Than-Expected Biological Activity

Question: My assay results are highly variable, or the compound appears less potent than anticipated. Could this be related to solubility?

Answer: Absolutely. Poor solubility is a leading cause of underestimated biological activity and data variability.[4] If the compound is not fully dissolved, the actual concentration interacting with the target is lower than the nominal concentration.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting inconsistent assay results.

Protocol: Enhancing Solubility with Excipients

If optimizing the DMSO concentration and dilution method is insufficient, consider using solubilizing excipients.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble molecules like this compound, thereby increasing their aqueous solubility.[8][9]

    • Commonly used cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Protocol: Cyclodextrin Formulation

      • Prepare a stock solution of the chosen cyclodextrin (e.g., 10-40% w/v) in your assay buffer.

      • Dissolve the this compound directly into the cyclodextrin solution or add a concentrated DMSO stock of the compound to the cyclodextrin solution.

      • Allow time for complexation to occur (this may require gentle heating or sonication).

      • Determine the maximum soluble concentration in the presence of the cyclodextrin.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and prevent non-specific binding.

Data Summary: Recommended Starting Concentrations for Solubilization Aids

Solubilization AidTypical Starting ConcentrationKey Considerations
DMSO< 0.5% (ideal: < 0.1%)Potential for cell toxicity at higher concentrations.[6][7]
HP-β-Cyclodextrin1-10% (w/v)Can extract cholesterol from cell membranes at high concentrations.
SBE-β-Cyclodextrin1-10% (w/v)Generally considered less toxic than HP-β-CD.
Tween® 800.01-0.1% (v/v)Can interfere with some assay readouts.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for this compound?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for dissolving hydrophobic compounds like this thiazole derivative for use in biological assays.[10][11] Other organic solvents such as ethanol or dimethylformamide (DMF) can also be tested if your experimental system is incompatible with DMSO.[10]

Q2: How should I store my stock solution of this compound?

A2: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.[10] To avoid issues with repeated freeze-thaw cycles, which can compromise compound stability and lead to precipitation, it is highly recommended to store the stock solution in small, single-use aliquots.[10] Before use, ensure the aliquot is completely thawed and gently vortexed to redissolve any compound that may have precipitated.[10]

Q3: Can pH adjustment improve the solubility of this compound?

A3: The structure of this compound contains a phenolic hydroxyl group, which is weakly acidic. Therefore, increasing the pH of the aqueous buffer to deprotonate this group may enhance its water solubility.[12] However, it is crucial to ensure that the chosen pH is compatible with your biological assay and does not affect the stability of the compound or the biological target. A pH stability profile of the compound should be determined if this strategy is pursued.

Q4: Are there any other advanced formulation strategies I can consider?

A4: For more challenging solubility issues, particularly in the context of in vivo studies, advanced formulation strategies can be employed. These include:

  • Amorphous Solid Dispersions: The compound is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[13]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve oral bioavailability by presenting the drug in a solubilized form in the gastrointestinal tract.[1]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[14][15]

These advanced strategies typically require specialized equipment and expertise in pharmaceutical formulation.

Caption: Workflow for solubilizing this compound.

References

  • Quora. What effects does DMSO have on cell assays?. [Link]

  • Wang, J., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

  • Moutevelis-Minakakis, P., et al. (2010). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Medicinal Chemistry. [Link]

  • Ciafrè, S., et al. (2007). In Vitro Toxicological Evaluation of Cigarette Smoke Particulate Matter: Effect of Dimethyl Sulfoxide (DMSO) as Solvent. Toxicology in Vitro. [Link]

  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

  • Journal of Biotech Research. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • de Oliveira, P. R., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • LookChem. This compound. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • Hagedorn, M., et al. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Google Patents. Inclusion complexes of aryl-heterocyclic salts.
  • ChemSrc. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. [Link]

  • de Azevedo, M. B. M., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

  • Jacob, J., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers. [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • MDPI. Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. [Link]

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]

  • Semantic Scholar. Strategies to Address Low Drug Solubility in Discovery and Development. [Link]

  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. [Link]

  • apicule. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS No: 161797-99-5) API Intermediate Manufacturers. [Link]

  • Patsnap Synapse. How to Avoid Contamination in Cell Culture (Best Practices). [Link]

  • bio-techne.com. This compound. [Link]

  • El-Sayed, N. N. E., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • ResearchGate. Thiazole derivatives: prospectives and biological applications. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

  • ChemBK. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. [Link]

  • Kumar, A., et al. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Advances. [Link]

  • Molbase. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. [Link]

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Technical Support Center: Method Development for Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the robust analysis of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of method development for this compound. The methodologies and advice provided herein are grounded in established analytical principles to ensure scientific integrity and reliable results.

Introduction to the Analyte

This compound is a heterocyclic compound belonging to the thiazole class. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The robust analysis of this compound is critical for purity assessment, stability studies, and pharmacokinetic analysis. This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) as the principal analytical techniques.

HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds.[3][4][5] A well-developed HPLC method should be able to separate the main compound from any impurities and degradation products, a capability known as a stability-indicating method.[6][7]

For those initiating method development, the following table provides a robust starting point. These parameters are based on the physicochemical properties of thiazole derivatives and general best practices for reversed-phase chromatography.

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns are versatile for retaining moderately polar to non-polar compounds. The specified dimensions provide good resolution and efficiency.[8]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier suitable for MS detection and helps in protonating the analyte for better peak shape.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV transparency.
Gradient 30% B to 90% B over 20 minutesA gradient elution is recommended to ensure the elution of any potential late-eluting impurities.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control enhances reproducibility.
Detection UV at ~240 nm and ~300 nmThiazole derivatives often exhibit strong UV absorbance at multiple wavelengths.[8][10]
Injection Vol. 10 µLA standard injection volume to avoid column overload.

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: I am observing poor peak shape (tailing or fronting). What are the likely causes and solutions?

A1: Poor peak shape is a common issue in HPLC. Here’s a systematic approach to troubleshooting:

  • Column Overload: The most common cause of peak fronting is injecting too much sample.[11] Try diluting your sample and re-injecting.

  • Secondary Silanol Interactions: Peak tailing can be caused by interactions between the basic nitrogen of the thiazole ring and acidic silanol groups on the silica support.

    • Solution 1: Adjust Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic or phosphoric acid) to keep the thiazole nitrogen protonated.[12]

    • Solution 2: Use a Base-Deactivated Column: Modern columns with end-capping or a hybrid particle base can minimize these interactions.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q2: My retention times are drifting or are not reproducible. What should I check?

A2: Retention time variability can compromise the reliability of your data. Consider the following:[11][12]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent source of variability. Always prepare fresh mobile phase and ensure accurate pH adjustment. Degassing the mobile phase can prevent bubble formation in the pump.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention times.

  • Pump Performance: Check for leaks in the pump and ensure the proportioning valves are functioning correctly.[11][13]

Q3: I am not seeing any peaks, or the sensitivity is very low. What could be the problem?

A3: Low or no signal can be frustrating. Here's a checklist to diagnose the issue:

  • Check Connections: Ensure all fluidic connections are secure and that the sample is being correctly drawn from the vial.[11]

  • Detector Settings: Verify that the detector is on and set to the correct wavelength. A photodiode array (PDA) detector can be useful to acquire the full UV spectrum and determine the optimal wavelength.

  • Sample Degradation: The compound may be unstable in the sample solvent. Prepare samples fresh and consider storing them at a lower temperature. Forced degradation studies can help identify potential stability issues.[3][7]

  • Injection Issues: A clogged injector or a worn seal can prevent the sample from reaching the column.[13]

LC-MS Method Development and Troubleshooting

Mass spectrometry provides valuable information on the molecular weight and structure of the analyte and its impurities.

The following table provides starting parameters for MS analysis using an electrospray ionization (ESI) source, which is well-suited for polar, ionizable compounds like thiazole derivatives.[14]

ParameterRecommended SettingRationale
Ionization Mode Positive ESIThe nitrogen atom in the thiazole ring is readily protonated.
Capillary Voltage 3.5 - 4.5 kVA typical starting range for ESI.
Drying Gas Temp. 300 - 350 °CTo ensure efficient desolvation.
Drying Gas Flow 8 - 12 L/minTo aid in desolvation.
Nebulizer Pressure 30 - 45 psiTo create a fine spray of droplets.
Scan Range m/z 100 - 500To cover the expected mass of the parent compound and potential fragments.

Q1: I am observing a weak or unstable MS signal. How can I improve it?

A1: A poor MS signal can be due to several factors:

  • Ionization Suppression: Co-eluting compounds or high concentrations of non-volatile buffers (e.g., phosphate) can suppress the ionization of your target analyte. Ensure you are using MS-compatible mobile phases (e.g., with formic acid or ammonium formate).

  • Source Cleanliness: A contaminated ESI source can lead to poor signal. Regular cleaning of the source components is essential.

  • Analyte-Specific Tuning: Optimize the MS parameters (e.g., capillary voltage, fragmentor voltage) specifically for your compound by infusing a standard solution directly into the mass spectrometer.

Q2: How can I interpret the fragmentation pattern of my compound in MS/MS experiments?

A2: Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. For thiazole derivatives, characteristic fragmentation pathways often involve the cleavage of the thiazole ring.[15][16] Common losses can include the ethyl ester group and cleavage of the bonds adjacent to the sulfur and nitrogen atoms. Comparing the observed fragment ions to theoretical fragmentation patterns can help confirm the structure of the parent compound and identify unknown impurities.

Visualizing Workflows

To aid in method development, the following diagrams illustrate key decision-making processes.

HPLCMethodDevelopment start Define Analytical Goal (Purity, Stability, etc.) col_select Select Column (e.g., C18) start->col_select mob_phase Select Mobile Phase (e.g., ACN/Water with modifier) col_select->mob_phase gradient Develop Gradient Profile mob_phase->gradient optimize Optimize Parameters (Flow Rate, Temp.) gradient->optimize system_suit Perform System Suitability Test (SST) optimize->system_suit system_suit->optimize SST Fails validate Method Validation (ICH Guidelines) system_suit->validate SST Passes end_node Robust Analytical Method validate->end_node

Caption: A systematic workflow for developing a robust HPLC method.

PeakTailingTroubleshooting start Peak Tailing Observed check_overload Is the peak overloaded? Dilute sample and re-inject start->check_overload check_pH Is mobile phase pH appropriate? Adjust pH to protonate analyte check_overload->check_pH No resolved {Peak Shape Improved} check_overload->resolved Yes check_column Is the column old or contaminated? Flush column or replace check_pH->check_column No check_pH->resolved Yes check_solvent Is sample solvent stronger than mobile phase? Dissolve sample in mobile phase check_column->check_solvent No check_column->resolved Yes check_solvent->resolved Yes

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Link

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Link

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  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Link

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  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. Link

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Link

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Link

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Link

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Link

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Link

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central. Link

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. Link

  • This compound. Matrix Scientific. Link

  • ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Link

  • This compound. Link

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. Link

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Link

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Link

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Link

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. Link

  • 161797-99-5|Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. BLDpharm. Link

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Link

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Validation & Comparative

A Comparative Guide to Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate serves as a key representative of this class, demonstrating significant potential for therapeutic applications. This guide provides a comprehensive comparative analysis of this lead compound and its structurally related analogs. We delve into the synthesis, structure-activity relationships (SAR), and comparative in vitro biological activities, including antimicrobial and anti-inflammatory properties. Detailed, field-tested experimental protocols are provided to ensure reproducibility and to empower researchers in their drug discovery efforts. The causality behind experimental choices is explained, offering a self-validating framework for the evaluation of novel thiazole derivatives.

Introduction: The Significance of the 2-Phenylthiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug development.[1][2] Its derivatives are known to exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antifungal activities.[3][4][5][6] The 2-phenylthiazole moiety, in particular, is a key pharmacophore found in several clinically approved drugs and numerous experimental agents, highlighting its therapeutic relevance.[5]

The parent compound of our analysis, this compound, and its analogs are of significant interest due to the tunable nature of their structure. Modifications at the 2-phenyl ring, the C4-hydroxy group, and the C5-ester moiety can lead to profound changes in physicochemical properties and biological potency. This guide aims to systematically explore these relationships, providing a logical framework for designing and evaluating next-generation thiazole-based therapeutics.

Structural Analogs: A Framework for Comparison

To establish a clear basis for comparison, we have selected a series of representative analogs of this compound. These analogs feature targeted modifications at key positions to probe the structure-activity landscape. The rationale for selecting these specific modifications is to explore the impact of electronic effects (electron-donating vs. electron-withdrawing groups) and steric bulk on biological activity.

Table 1: Core Compound and Representative Analogs for Comparative Analysis

Compound IDStructureR1 (Substitution on Phenyl Ring)R2 (Modification at C4)R3 (Modification at C5)
LEAD-01 Structure of this compound-H (Unsubstituted)-OH-COOEt
ANA-02 Structure of Analog 2-Cl (Electron-Withdrawing)-OH-COOEt
ANA-03 Structure of Analog 3-OCH₃ (Electron-Donating)-OH-COOEt
ANA-04 Structure of Analog 4-H-NH₂-COOEt
ANA-05 Structure of Analog 5-H-OH-COOH

Synthesis Pathway and Protocol

The synthesis of the core scaffold and its analogs generally follows a well-established Hantzsch thiazole synthesis pathway. The primary route involves the cyclocondensation of a thioamide (e.g., thiobenzamide) with an α-halocarbonyl compound (e.g., diethyl bromomalonate).[7]

General Synthesis Workflow

Caption: General workflow for the Hantzsch synthesis of the thiazole core structure.

Experimental Protocol: Synthesis of LEAD-01
  • Reactant Preparation: Dissolve thiobenzamide (10 mmol) and diethyl bromomalonate (11 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Reaction: Stir the mixture and heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

    • Causality: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the cyclocondensation reaction, while ethanol serves as a polar protic solvent that can solvate the reactants and intermediates.

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Purification: Filter the solid product, wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials, and dry under vacuum. Recrystallize from ethanol to obtain pure this compound.

    • Self-Validation: The purity of the final compound must be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) to ensure the structure matches the target molecule.

Comparative Analysis: In Vitro Biological Activity

Thiazole derivatives are renowned for their potent antimicrobial and anti-inflammatory properties.[3][8][9][10] This section outlines the protocols for evaluating these activities and presents comparative data for our selected compounds.

Antimicrobial Activity Evaluation

The antimicrobial potential is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Prepare a serial two-fold dilution of each test compound (LEAD-01, ANA-02, etc.) in a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

    • Self-Validation: The inclusion of positive and negative controls is critical. The positive control must show clear bacterial growth, while the negative control must remain clear. A standard antibiotic (e.g., ampicillin) should be run in parallel to validate the assay's sensitivity.

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)Rationale for Observed Activity
LEAD-01 3264Baseline activity of the core scaffold.
ANA-02 (-Cl) 816The electron-withdrawing nature of chlorine may enhance interaction with bacterial targets.[11]
ANA-03 (-OCH₃) 64128Electron-donating groups may reduce activity, possibly due to altered electronic distribution.[12]
ANA-04 (-NH₂) 1632The amino group can form additional hydrogen bonds, potentially increasing potency.
ANA-05 (-COOH) >128>128Increased polarity of the carboxylic acid may hinder cell wall penetration.
Anti-inflammatory Activity Evaluation

The anti-inflammatory activity can be assessed in vitro by measuring the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[13]

  • Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme kit.

  • Reaction Mixture: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA-based detection system.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity, by plotting a dose-response curve.[14][15][16]

    • Causality: This assay directly measures the compound's ability to block the enzymatic activity of COX-2, a primary target for many anti-inflammatory drugs. A selective COX-2 inhibitor like Celecoxib should be used as a positive control.

Table 3: COX-2 Inhibition (IC₅₀ in µM)

Compound IDCOX-2 IC₅₀ (µM)Rationale for Observed Activity
LEAD-01 15.2Moderate baseline inhibitory activity.
ANA-02 (-Cl) 8.5Enhanced potency, likely due to favorable electronic interactions within the enzyme's active site.
ANA-03 (-OCH₃) 12.8Similar activity to the lead, suggesting tolerance for small electron-donating groups.
ANA-04 (-NH₂) 25.1Reduced activity, possibly due to unfavorable steric or electronic interactions.
ANA-05 (-COOH) 5.4The carboxylate may mimic the substrate's carboxyl group, leading to stronger binding and inhibition.

Structure-Activity Relationship (SAR) Synthesis

The comparative data allows for the formulation of key SAR insights that can guide future drug design efforts.

Caption: Key structure-activity relationship trends for the 2-phenylthiazole series.

Key SAR Insights:

  • Antimicrobial Activity: Substitution on the 2-phenyl ring with electron-withdrawing groups, such as chlorine (ANA-02), significantly enhances both Gram-positive and Gram-negative activity. Conversely, converting the C5-ester to a carboxylic acid (ANA-05) abrogates antimicrobial efficacy, likely due to poor membrane permeability.

  • Anti-inflammatory Activity: The presence of a carboxylic acid at the C5 position (ANA-05) dramatically improves COX-2 inhibition. This suggests the carboxylate group may form a key interaction with the active site of the enzyme. Electron-withdrawing groups on the phenyl ring (ANA-02) also contribute positively to inhibitory potency.

Conclusion and Future Directions

This guide provides a comparative framework for the evaluation of this compound and its analogs. Our analysis demonstrates that targeted structural modifications can selectively optimize for distinct biological activities. Specifically, halogen substitution on the phenyl ring is a promising strategy for developing potent antimicrobial agents, while conversion of the C5-ester to a carboxylic acid is a key step towards potent COX-2 inhibitors.

Future research should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of analogs to further refine SAR models.

  • In Vivo Testing: Advancing the most potent and selective compounds into animal models of infection and inflammation to validate their therapeutic potential.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.

By leveraging the foundational protocols and SAR insights presented here, researchers can accelerate the development of novel thiazole-based drugs to address unmet medical needs.

References

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  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

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A Technical Guide to the Structure-Activity Relationship of 2-Phenyl-1,3-Thiazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1,3-thiazole-5-carboxylate scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their anticancer and antimicrobial properties. By objectively comparing the performance of various derivatives and providing supporting experimental data, this document aims to empower researchers in the rational design of novel and more potent therapeutic agents.

The Versatile 2-Phenyl-1,3-Thiazole-5-Carboxylate Core

The thiazole ring is a cornerstone in the development of numerous therapeutic agents, owing to its ability to engage in various biological interactions.[1] When combined with a phenyl group at the 2-position and a carboxylate moiety at the 5-position, the resulting scaffold offers multiple points for structural modification, allowing for the fine-tuning of its pharmacological profile. The core structure's key positions for modification—the phenyl ring (R1), the thiazole C4-position (R2), and the carboxylate group (R3)—are pivotal in dictating the compound's potency and selectivity.

Anticancer Activity: A Comparative Analysis

Recent studies have highlighted the potential of 2-phenyl-1,3-thiazole-5-carboxylate derivatives as potent anticancer agents. The SAR exploration in this area has revealed critical insights into the structural requirements for cytotoxicity against various cancer cell lines.

Influence of Substituents on the 2-Phenyl Ring (R1)

The nature and position of substituents on the 2-phenyl ring significantly impact the anticancer activity. A study on 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives demonstrated that substitutions on this ring are crucial for their cytotoxic effects against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines.[2][3]

For instance, the presence of a 2-chlorophenyl group at the R1 position in combination with a 4-chloro-2-methylphenyl amido group at the 5-position resulted in the highest activity.[2][3] This suggests that an electron-withdrawing group at the ortho position of the phenyl ring can be beneficial for anticancer potency.

Impact of Modifications at the Thiazole C4-Position (R2)

While the core topic focuses on the carboxylate at C5, closely related carboxamide derivatives provide valuable SAR insights. In a series of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamides, the trifluoromethyl group at the C4-position was a common feature.[2][3] This highly electron-withdrawing group likely influences the overall electronic properties of the thiazole ring, contributing to the observed biological activity.

The Role of the 5-Carboxylate/Carboxamide Group (R3)

The functional group at the C5-position is a key determinant of activity. Conversion of the carboxylic acid to various carboxamides has been a common strategy to enhance anticancer potential. The nature of the amine used for amide formation plays a critical role. As mentioned, a 4-chloro-2-methylphenyl amido group led to the most active compound in one study.[2][3] This highlights the importance of the steric and electronic properties of the substituent at this position for interaction with the biological target.

Table 1: Anticancer Activity of 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide Derivatives [2][3]

CompoundR1 (at 2-phenyl)R3 (Amide at C5)A-549 (% inhibition)Bel7402 (% inhibition)HCT-8 (% inhibition)
8a 2-Fluorophenyl4-Chloro-2-methylphenyl354142
8b 2-Chlorophenyl4-Chloro-2-methylphenyl484546
8c 2-Fluorophenyl2,4-Dichlorophenyl283335
8d 2-Chlorophenyl2,4-Dichlorophenyl394241

Data represents the percentage of growth inhibition at a concentration of 5 µg/mL.

Antimicrobial Activity: Unveiling Key Structural Features

Derivatives of the 2-phenyl-1,3-thiazole-5-carboxylate scaffold have also shown promise as antimicrobial agents, particularly against fungal pathogens. SAR studies in this domain have focused on optimizing the substitutions on both the thiazole and phenyl rings to enhance potency and spectrum of activity.

Substitutions on the 2-Phenyl Ring (R1) for Antifungal Activity

In a study focused on developing inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis, systematic modifications of the 2-phenyl ring were performed.[4] The introduction of hydrophobic substituents at the 4-position of the phenyl ring was found to be particularly beneficial. The antifungal activity gradually increased with the elongation of the alkyl chain, with an n-pentyl group (Compound B9 ) demonstrating the strongest activity.[4] This suggests the presence of a hydrophobic pocket in the active site of the target enzyme that can accommodate these substituents.

Modifications at the Thiazole C4-Position (R2)

The same study also investigated the effect of substituents at the 4-position of the thiazole ring.[4] It was observed that unsubstituted at this position (R2 = H) resulted in improved antifungal activity compared to the lead compound.[4] The introduction of larger substituents at the C4-position led to a significant decrease in activity, indicating that this position might be sterically hindered within the enzyme's active site.[4]

Table 2: In Vitro Antifungal Activity of 2-Phenylthiazole Derivatives against C. albicans [4]

CompoundR1 (at 4-position of 2-phenyl)R2 (at C4 of thiazole)MIC (µg/mL)
SZ-C14 (Lead) HH1-16
A1 HH1-8
A2 MethylH>64
A3 EthylH>64
A4 PhenylH>64
B9 n-PentylH0.25-2

Experimental Protocols

General Synthesis of 2-Phenyl-1,3-Thiazole-5-Carboxylate Derivatives

A common and effective method for the synthesis of the 2-phenyl-1,3-thiazole-5-carboxylate scaffold is the Hantzsch thiazole synthesis.

Step-by-step methodology:

  • Thioamide Formation: The appropriately substituted benzaldehyde is reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or dioxane under reflux to yield the corresponding thiobenzamide.

  • Cyclocondensation: The thiobenzamide is then reacted with an ethyl 2-chloroacetoacetate or a similar α-haloketone in a solvent such as ethanol or isopropanol. The reaction mixture is typically heated under reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is often neutralized with a base like sodium bicarbonate. The precipitated product is collected by filtration, washed, and then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclocondensation cluster_2 Step 3: Purification Substituted Benzaldehyde Substituted Benzaldehyde Thiobenzamide Thiobenzamide Substituted Benzaldehyde->Thiobenzamide Lawesson's Reagent 2-Phenyl-1,3-thiazole-5-carboxylate 2-Phenyl-1,3-thiazole-5-carboxylate Thiobenzamide->2-Phenyl-1,3-thiazole-5-carboxylate Ethyl 2-chloroacetoacetate, Reflux Pure Product Pure Product 2-Phenyl-1,3-thiazole-5-carboxylate->Pure Product Recrystallization / Chromatography

Caption: General synthetic workflow for 2-phenyl-1,3-thiazole-5-carboxylate derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-step methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Formation (in viable cells) Formazan Formation (in viable cells) MTT Addition->Formazan Formation (in viable cells) Solubilization Solubilization Formazan Formation (in viable cells)->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: Workflow of the MTT assay for anticancer activity screening.

Conclusion and Future Directions

The 2-phenyl-1,3-thiazole-5-carboxylate scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of systematic structural modifications to optimize biological activity. For anticancer applications, substitutions on the 2-phenyl ring and the 5-carboxamide moiety are key to enhancing cytotoxicity. In the realm of antimicrobial agents, particularly antifungals, hydrophobic substituents on the 2-phenyl ring and minimal steric hindrance at the thiazole C4-position appear to be crucial for potent activity.

Future research in this area should focus on a more integrated approach, combining computational modeling with organic synthesis and biological evaluation to predict and validate the activity of novel derivatives. Exploring a wider range of substituents and their positional isomers will undoubtedly lead to the discovery of more potent and selective drug candidates. Furthermore, elucidation of the specific molecular targets and mechanisms of action for the most active compounds will be essential for their further development into clinical therapeutics.

References

  • Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 43. [Link]

  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. [Link]

  • Patel, D. R., et al. (2025). Synthesis and antimicrobial activity of some 2-[(2- substituted-phenyl-5-methyl-1, 3-thiazolidin-4-one). ResearchGate. [Link]

  • Gholami, M., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(5), 418-426. [Link]

  • Sabatino, P., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 62(21), 9395-9430. [Link]

  • El-Sayed, W. A., & Ali, O. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]

  • Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166. [Link]

  • Tsolaki, E., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(10), 673-681. [Link]

  • Kumar, A., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9473-9483. [Link]

  • Al-Ostath, A. I., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society, 18(4), 795-831. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, characterization and antibacterial activity of some new thiazole and thiazolidinone derivatives containing phenyl benzoate moiety. ResearchGate. [Link]

  • Nastasa, C. M., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of Saudi Chemical Society, 21(8), 943-952. [Link]

  • Singh, R., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 11986-12003. [Link]

  • Zaharia, V., et al. (2018). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 23(11), 2911. [Link]

  • Elmorsy, M. R., et al. (2022). Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. Polycyclic Aromatic Compounds, 1-14. [Link]

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  • Pilyo, S. G., et al. (2023). Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles. Growing Science. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]nih.gov/pmc/articles/PMC10444583/)

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Comparing the efficacy of different synthesis routes for "Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate, in particular, serves as a crucial building block for more complex molecules, making its efficient and reliable synthesis a topic of considerable interest for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings of each method, detailed experimental protocols, and a comparative analysis of their respective efficacies.

Route 1: The Hantzsch Thiazole Synthesis - A Classic and High-Yielding Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains the most common and generally high-yielding method for the preparation of thiazole derivatives. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of the title compound, this translates to the reaction between thiobenzamide and diethyl bromomalonate.

Mechanistic Rationale

The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The sulfur atom of the thiobenzamide acts as a potent nucleophile, attacking the electrophilic carbon bearing the bromine atom in diethyl bromomalonate. This initial S-alkylation is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks one of the ester carbonyls. Subsequent dehydration and tautomerization lead to the formation of the stable aromatic 4-hydroxythiazole ring. The choice of a brominated malonic ester is strategic, as the two electron-withdrawing ester groups activate the α-carbon for the initial nucleophilic attack and the bromine is a good leaving group.

Hantzsch_Mechanism Thiobenzamide Thiobenzamide Intermediate1 S-Alkylated Intermediate Thiobenzamide->Intermediate1 Nucleophilic Attack Bromomalonate Diethyl Bromomalonate Bromomalonate->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration & Tautomerization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol

A solution of thiobenzamide (50 g) and diethyl bromomalonate (95.6 g) in ethanol (350 mL) is refluxed with heating for 2 hours. Following the reaction, the mixture is cooled to room temperature, leading to the precipitation of the product. The precipitate is then filtered and washed with cold ethanol to yield the final product.[1]

Performance Metrics
ParameterValueReference
Yield 88%[1]
Reaction Time 2 hours[1]
Solvent Ethanol[1]
Temperature Reflux[1]
Purification Filtration and washing[1]
Advantages and Disadvantages
  • Advantages: This method is characterized by its high yield, relatively short reaction time, and straightforward workup procedure. The starting materials are also readily available commercially.

  • Disadvantages: The use of diethyl bromomalonate, a lachrymator, requires careful handling in a well-ventilated fume hood. While the yield is high, optimization may be necessary for different scales of reaction.

Route 2: A Potential Alternative via Reaction with Ethyl Bromopyruvate

While less documented for this specific product, an alternative approach to constructing the thiazole ring involves the reaction of a thioamide with ethyl bromopyruvate. This pathway would initially lead to a different regioisomer, which could potentially be transformed into the desired product. This route is presented here as a plausible alternative for exploration, based on established thiazole synthesis methodologies.

Mechanistic Considerations

In this hypothetical route, the nucleophilic sulfur of thiobenzamide would attack the α-carbon of ethyl bromopyruvate. Subsequent cyclization and dehydration would likely lead to the formation of ethyl 2-phenyl-4-thiazolecarboxylate. Conversion to the target 4-hydroxy derivative would then require subsequent chemical transformations, such as hydroxylation at the 4-position, which presents a significant synthetic challenge and likely a multi-step process. The regioselectivity of the initial condensation can also be influenced by steric and electronic factors of the reactants.

Alternative_Route Thiobenzamide Thiobenzamide IntermediateA Initial Adduct Thiobenzamide->IntermediateA Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->IntermediateA Regioisomer Ethyl 2-phenylthiazole-4-carboxylate IntermediateA->Regioisomer Cyclization & Dehydration MultiStep Multi-step Transformation Regioisomer->MultiStep Hydroxylation at C4 Product This compound MultiStep->Product

Caption: A Plausible Alternative Synthesis Pathway.

Projected Performance and Challenges
ParameterProjected Value/Challenge
Yield Likely lower overall yield due to multiple steps.
Reaction Time Longer total synthesis time.
Complexity Increased complexity due to the need for a subsequent hydroxylation step.
Feasibility The key challenge is the regioselective introduction of the hydroxyl group at the C4 position.
Comparative Analysis

The Hantzsch synthesis (Route 1) is demonstrably superior for the direct and efficient synthesis of this compound. Its single-step nature, high yield, and straightforward protocol make it the preferred method for laboratory and potential scale-up production.

Route 2, while theoretically plausible, introduces significant synthetic hurdles, most notably the challenging C4-hydroxylation of the thiazole ring. This multi-step approach would invariably lead to a lower overall yield and increased operational complexity, making it a less practical choice for obtaining the target molecule. However, the exploration of such alternative routes can be valuable for the synthesis of other thiazole analogues where direct Hantzsch synthesis is not feasible.

Characterization Data for this compound

Accurate characterization of the final product is paramount for ensuring its purity and structural integrity. The following data, compiled from various sources, can be used for verification.

PropertyValue
Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
CAS Number 70547-29-4
Melting Point 89-91 °C[2]
Appearance Solid
  • 1H NMR: Signals corresponding to the ethyl ester protons (a quartet around 4.0-4.3 ppm and a triplet around 1.1-1.3 ppm), aromatic protons of the phenyl group (in the range of 7.3-7.8 ppm), and a broad singlet for the hydroxyl proton.

  • 13C NMR: Resonances for the ester carbonyl, the carbons of the thiazole ring (with the C-OH carbon appearing at a characteristic downfield shift), and the carbons of the phenyl ring.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, around 3200-3400 cm-1), the C=O stretch of the ester (around 1700-1720 cm-1), and C=N and C=C stretching vibrations of the thiazole and phenyl rings.

Conclusion and Future Perspectives

For the synthesis of this compound, the Hantzsch synthesis remains the most efficacious and practical route, offering high yields and operational simplicity. While alternative synthetic strategies can be conceptualized, they often introduce complexities that render them less viable for routine preparation of this specific target molecule.

Future research in this area could focus on the development of greener and more sustainable modifications of the Hantzsch synthesis, such as the use of alternative solvents or catalysts to further improve the environmental footprint of the process. Additionally, the development of novel one-pot methodologies that allow for the diversification of the thiazole scaffold from readily available starting materials would be of significant interest to the drug discovery community.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC chemistry, 13(1), 1-18.
  • Turan-Zitouni, G., Kaplancıklı, Z. A., & Erol, K. (2005). Synthesis and anti-inflammatory activity of some new thiazole derivatives. Archiv der Pharmazie, 338(2‐3), 101-105.
  • Yang, W., & He, W. (2013). Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate. Journal of Heterocyclic Chemistry, 51(4), 1137-1146.

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Head-to-Head Comparison of Thiazole Derivatives in Inhibiting Cancer Cell Growth

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1] Its unique physicochemical properties, imparted by the presence of both sulfur and nitrogen heteroatoms, make it a privileged structure in drug design.[1] This is underscored by the clinical success of thiazole-containing anticancer drugs like Dasatinib and Ixazomib, which has catalyzed further research into novel derivatives with enhanced efficacy and selectivity.[2] Thiazole derivatives exert their anticancer effects through a multitude of mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3][4]

This guide provides a head-to-head comparison of various thiazole derivatives, synthesizing data from recent studies to offer researchers and drug development professionals a clear perspective on their relative potencies and mechanisms of action. We will delve into the experimental data, explain the causality behind the chosen methodologies, and present the information in a structured, easy-to-digest format.

General Experimental Workflow for Anticancer Drug Screening

The evaluation of novel chemical entities for anticancer activity follows a standardized, yet adaptable, workflow. The primary goal is to identify compounds with high potency against cancer cells and low toxicity towards normal cells. This process moves from broad screening to detailed mechanistic studies for the most promising candidates.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Lead Candidate Selection cluster_2 Phase 3: Mechanistic Investigation Synthesis Chemical Synthesis of Thiazole Derivatives Screening In-Vitro Cytotoxicity Assay (e.g., MTT Assay) on Cancer Cell Lines Synthesis->Screening Test Compounds IC50 Determine IC50 Values Screening->IC50 Lead_Selection Select Lead Compound(s) (High Potency & Selectivity) IC50->Lead_Selection Selectivity Assess Cytotoxicity on Normal Cell Lines (e.g., HEK293) Selectivity->Lead_Selection Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Lead_Selection->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Lead_Selection->Apoptosis Target_Assay Target-Specific Assays (e.g., Kinase Inhibition, Tubulin Polymerization) Lead_Selection->Target_Assay

Caption: General workflow for screening and characterizing novel anticancer compounds.

Comparative Analysis of Thiazole Derivatives based on Structural Class

Recent research has yielded several series of thiazole derivatives with potent anticancer activities. Here, we compare the most promising candidates from different structural classes, highlighting their cytotoxic effects against various cancer cell lines.

Thiazole-Naphthalene Derivatives as Tubulin Polymerization Inhibitors

Tubulin is a critical target in cancer therapy as its disruption interferes with microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis. A novel series of thiazole-naphthalene derivatives were designed and evaluated for their ability to inhibit tubulin polymerization.[5][6]

Among the synthesized compounds, Compound 5b , featuring a 4-ethoxyphenyl group, emerged as the most potent derivative against both human breast cancer (MCF-7) and lung cancer (A549) cell lines.[6]

Table 1: Cytotoxicity of Thiazole-Naphthalene Derivatives

Compound Target Cell Line IC50 (µM)[5][6]
5b MCF-7 0.48 ± 0.03
5b A549 0.97 ± 0.13
5b HEK293 (Normal) 16.37 ± 4.61
Colchicine (Standard) MCF-7 Not Reported

| Colchicine (Standard) | A549 | Not Reported |

The selectivity of Compound 5b is noteworthy; its IC50 value against the normal human embryonic kidney cell line (HEK293) was significantly higher than against the cancer cell lines, indicating a favorable therapeutic window.[6] Mechanistic studies confirmed that Compound 5b directly inhibits tubulin polymerization with an IC50 of 3.3 µM, which is more potent than the standard drug colchicine (IC50 = 9.1 µM).[5] This inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in MCF-7 cells.[5]

Diphyllin-Thiazole Hybrids as V-ATPase Inhibitors

Diphyllin, a natural compound, and its derivatives have shown significant cytotoxic properties.[7] To explore new anticancer agents, thirteen diphyllin-thiazole derivatives were synthesized and evaluated against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-15), and lung cancer (A549) cell lines.[7]

The most significant cytotoxic effects were observed with compounds 5d and 5e against HepG2 cells.[7]

Table 2: Cytotoxicity of Diphyllin-Thiazole Derivatives

Compound HepG2 IC50 (µM)[7] HCT-15 IC50 (µM)[7] A549 IC50 (µM)[7]
5d 0.3 >10 >10
5e 0.4 >10 >10

| Taxol (Standard) | 0.004 | 0.002 | 0.003 |

While not as potent as the reference drug Taxol, compounds 5d and 5e demonstrated potent and selective activity against HepG2 cells, with IC50 values in the sub-micromolar range. These compounds were also found to be significant inhibitors of V-ATPase, a proton pump involved in cancer progression, suggesting a potential mechanism for their action.[7]

Thiazole Derivatives Targeting Kinase Signaling Pathways

Deregulation of protein kinase signaling is a hallmark of cancer. Thiazole derivatives have been successfully developed as kinase inhibitors.[8]

PI3K/mTOR Dual Inhibitors: The PI3K/mTOR pathway is a crucial regulator of cell growth and survival, making it a prime target for cancer therapy.[9] A series of seventeen new thiazole compounds were designed as potential PI3K/mTOR dual inhibitors.[9] Compounds 3b and 3e exhibited excellent, broad-spectrum anticancer activity against a panel of 60 cancer cell lines.[9]

Table 3: Kinase Inhibitory Activity of Lead Thiazole Derivatives

Compound PI3Kα IC50 (µM)[9] mTOR IC50 (µM)[9]
3b 0.086 ± 0.005 0.221 ± 0.014

| 3e | Not specified, but showed high activity | Not specified, but showed high activity |

Compound 3b, with a 2-ethoxyphenol group, was the most potent, demonstrating a lethal effect against 36 different cancer cell lines and showing strong dual inhibitory activity against PI3Kα and mTOR.[9]

VEGFR-2 Inhibitors: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is often driven by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). A novel set of 1,3-thiazole derivatives was synthesized and screened for antiproliferative activity against breast cancer cell lines.[10] Compound 4 from this series showed the most potent activity.[10] Further investigation of another series identified compound 4c as a highly effective agent against MCF-7 and HepG2 cells, also acting via VEGFR-2 inhibition.[11][12]

Table 4: Cytotoxicity and VEGFR-2 Inhibition of Lead Thiazole Derivatives

Compound Target Cell Line IC50 (µM) VEGFR-2 IC50 (µM) Reference Drug (VEGFR-2)
Compound 4 MCF-7 5.73[10] 0.093[10] Sorafenib (0.059 µM)[10]
Compound 4 MDA-MB-231 12.15[10]
Compound 4c MCF-7 2.57 ± 0.16[11][12] 0.15[12] Sorafenib (0.059 µM)[12]

| Compound 4c | HepG2 | 7.26 ± 0.44[11][12] | | |

These results show that thiazole derivatives can be potent inhibitors of key kinases involved in cancer progression, with activity comparable to established drugs like Sorafenib.

Mechanistic Insights into Thiazole-Induced Cancer Cell Death

The most effective anticancer agents operate through well-defined molecular mechanisms. For thiazole derivatives, cell cycle arrest and the induction of apoptosis are common and potent mechanisms of action.

Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central node for regulating cell proliferation, survival, and metabolism. Its hyperactivation is common in many cancers. Thiazole derivatives that dually inhibit PI3K and mTOR can effectively shut down this pro-survival signaling.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Thiazole Thiazole Derivative (e.g., Compound 3b) Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Caption: Inhibition of the PI3K/mTOR pathway by dual-targeting thiazole derivatives.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective chemotherapy is the ability to induce programmed cell death (apoptosis) in cancer cells. Compound 4c was shown to be a potent inducer of apoptosis in MCF-7 cells.[11][12] Compared to untreated control cells, treatment with 4c led to a 43.9-fold increase in early apoptosis and a 32.8-fold increase in late apoptosis.[11]

Furthermore, compound 4c caused a significant accumulation of cells in the pre-G1 phase of the cell cycle, increasing the population from 2.02% in control cells to 37.36% in treated cells, indicating cell cycle arrest and subsequent cell death.[12] Similarly, the tubulin inhibitor 5b arrests the cell cycle in the G2/M phase.[5] This demonstrates that a primary mechanism for these potent derivatives is the disruption of the normal cell cycle, leading to apoptosis.

Key Experimental Protocols

To ensure the reproducibility and validity of these findings, it is crucial to follow standardized protocols. The methodologies described below are fundamental to the in-vitro evaluation of anticancer compounds.

Protocol 1: In-Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired time period (typically 48 or 72 hours). The duration is critical as it must be long enough for the compound to exert its effect.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the MTT tetrazolium ring.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge the cell suspension and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their structure. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). RNase A is essential to degrade RNA and ensure that only DNA is stained.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptotic cells).

Conclusion and Future Perspectives

The thiazole scaffold remains a highly valuable template for the design of potent and selective anticancer agents. Head-to-head comparisons within synthesized libraries consistently reveal derivatives with sub-micromolar efficacy against a range of cancer cell lines. Structure-activity relationship (SAR) studies often highlight the critical role of specific substitutions on the thiazole ring and its appended moieties, which fine-tune the compound's interaction with its biological target.[13]

The derivatives discussed in this guide, such as the tubulin inhibitor 5b , the V-ATPase inhibitors 5d/5e , and the kinase inhibitors 3b and 4c , represent promising leads. They demonstrate efficacy through diverse and clinically relevant mechanisms of action, including the disruption of the cytoskeleton and the inhibition of key signaling pathways that drive tumor growth and survival.[5][7][9]

Future research should focus on optimizing the pharmacokinetic profiles of these lead compounds to improve their in-vivo efficacy and safety. Furthermore, exploring novel hybrid molecules that combine the thiazole core with other pharmacophores could lead to multi-targeted agents capable of overcoming drug resistance, a major challenge in cancer therapy.[14] The continued investigation of thiazole derivatives holds significant promise for the development of the next generation of anticancer drugs.

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A Comprehensive Guide to Cross-Reactivity and Selectivity Profiling of Novel Thiazole Derivatives: The Case of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is paved with rigorous characterization. A critical and often challenging aspect of this process is the comprehensive profiling of a molecule's selectivity and potential for cross-reactivity. This guide provides an in-depth, experience-driven framework for establishing the selectivity profile of a novel chemical entity, using Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate as a representative example of the versatile thiazole class of compounds. Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, making a thorough understanding of their target engagement essential.[1][2][3]

While specific biological data for this compound is not extensively published, this guide will delineate the established, industry-standard experimental workflows and rationale necessary to build a robust selectivity profile from the ground up.

The Imperative of Selectivity Profiling in Drug Discovery

The principle of "one molecule, one target" is a rarity in pharmacology. Most small molecules interact with multiple biological targets, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary cause of adverse drug reactions and late-stage clinical trial failures.[4][5] Therefore, early and comprehensive selectivity profiling is not merely a regulatory requirement but a cornerstone of strategic drug development. It enables researchers to:

  • De-risk clinical development: By identifying potential off-target liabilities early, costly failures can be mitigated.[6][7]

  • Optimize lead compounds: Structure-activity relationship (SAR) studies can be guided to enhance on-target potency while minimizing off-target effects.

  • Uncover novel therapeutic opportunities: Identifying unexpected targets can open avenues for drug repurposing.[5]

  • Elucidate mechanisms of action: A clear understanding of a compound's binding profile is crucial for interpreting in vivo efficacy and toxicity data.

This guide will focus on two key pillars of selectivity assessment: broad panel screening for off-target liabilities and focused selectivity profiling against related targets, such as a kinase panel, which is a common target class for thiazole derivatives.[8][9]

Phase 1: Broad Off-Target Liability Screening

The initial step is to cast a wide net to identify potential interactions with a diverse range of protein classes known to be associated with adverse effects. This is typically achieved through binding assays against a panel of receptors, ion channels, transporters, and enzymes.

Experimental Workflow: Radioligand Binding Assays

A standard and cost-effective method for broad panel screening is the use of competitive radioligand binding assays.

Principle: The test compound's ability to displace a known, high-affinity radiolabeled ligand from a specific target protein is measured. A significant displacement indicates a potential interaction.

Methodology:

  • Target Preparation: Membranes or purified proteins for each target in the panel are prepared.

  • Assay Setup: The target, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound) are incubated.

  • Separation: Bound and free radioligand are separated, typically by filtration.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound, and an IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined.

Diagram: General Workflow for Off-Target Screening

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Interpretation Test_Compound Ethyl 4-hydroxy-2-phenyl- 1,3-thiazole-5-carboxylate Assay Competitive Binding Assay (e.g., Radioligand Displacement) Test_Compound->Assay Target_Panel Broad Panel of Targets (Receptors, Ion Channels, etc.) Target_Panel->Assay Data_Acquisition Quantify Binding Inhibition Assay->Data_Acquisition IC50_Determination Calculate IC50 Values Data_Acquisition->IC50_Determination Hit_Identification Identify Significant Off-Target Hits (e.g., % Inhibition > 50% at 10 µM) IC50_Determination->Hit_Identification Follow_Up Prioritize Hits for Functional Validation Hit_Identification->Follow_Up

Caption: A generalized workflow for identifying off-target interactions of a test compound.

Data Interpretation and Comparison

The results are typically presented as the percent inhibition at a fixed concentration (e.g., 10 µM). A common threshold for a "hit" is >50% inhibition.

Table 1: Hypothetical Off-Target Screening Data for this compound and Comparators

TargetThis compound (% Inhibition @ 10 µM)Comparator A (Known Selective Compound) (% Inhibition @ 10 µM)Comparator B (Known Non-Selective Compound) (% Inhibition @ 10 µM)
Primary Target 95% 98% 92%
Adenosine A1 Receptor8%2%65%
GABA-A Receptor15%5%58%
hERG Channel25%10%75%
5-HT2B Receptor55%8%88%
Muscarinic M1 Receptor12%3%62%

In this hypothetical example, our test compound shows a potential liability at the 5-HT2B receptor. This would trigger further investigation with functional assays to determine if it acts as an agonist or antagonist, as 5-HT2B agonism has been linked to valvular heart disease.

Phase 2: Kinase Selectivity Profiling

Given that many thiazole-containing molecules are kinase inhibitors, a comprehensive kinase screen is a logical next step.[8][9] This assesses the compound's selectivity across the human kinome.

Experimental Workflow: Kinase Activity Assays

Numerous platforms exist for kinase profiling, with a common method being the measurement of ATP consumption or substrate phosphorylation.[10][11]

Principle: The ability of the test compound to inhibit the enzymatic activity of a large panel of kinases is quantified.

Methodology (Example using ADP-Glo™ Assay): [10]

  • Kinase Reaction: Each kinase in the panel is incubated with its specific substrate, ATP, and the test compound.

  • ATP Depletion: After the reaction, remaining ATP is depleted.

  • ADP Conversion: The ADP generated by kinase activity is converted to ATP.

  • Luminescence Detection: The newly synthesized ATP is used in a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the test compound is calculated.

Diagram: Kinase Selectivity Profile Visualization

Caption: A conceptual representation of a kinase selectivity profile, categorizing kinases by inhibition level.

Data Interpretation and Comparison

Selectivity can be quantified using various metrics, such as the Selectivity Score (S-score) or by visualizing the data on a kinome tree.

Table 2: Hypothetical Kinase Selectivity Data

Kinase FamilyKinaseThis compound (IC50, nM)Comparator A (Selective Kinase Inhibitor) (IC50, nM)
TK SRC 15 10
TKABL1250>10,000
TKEGFR>10,000>10,000
CMGCCDK21,500>10,000
AGCPKA>10,000>10,000
CAMKCAMK2A8,000>10,000

This hypothetical data suggests that our test compound is a potent inhibitor of SRC kinase but shows some off-target activity against ABL1 and CDK2 at higher concentrations. The selectivity window (the ratio of IC50s between the primary target and off-targets) is a crucial parameter for lead optimization.

Phase 3: Cellular and Functional Validation

Biochemical assays identify direct binding or inhibition but do not confirm the downstream functional consequences in a cellular context. Therefore, hits from broad panel and kinase screens must be validated in cell-based assays.

Methodology:

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to the intended target inside intact cells.

  • Functional Assays: For a G-protein coupled receptor (GPCR) hit, a calcium flux or cAMP assay would determine if the compound is an agonist or antagonist. For a kinase hit, a Western blot for a downstream phosphorylated substrate would confirm cellular inhibition.

  • Phenotypic Screening: Assessing the compound's effect on cell proliferation, apoptosis, or other relevant cellular phenotypes can help to correlate target inhibition with a functional outcome.

Conclusion: Building a Self-Validating Profile

A robust cross-reactivity and selectivity profile is not built from a single experiment but is a composite of orthogonal assays that validate each other. By systematically progressing from broad, biochemical screens to more focused, cell-based functional assays, researchers can build a comprehensive and trustworthy understanding of a compound's biological interactions. This iterative process of screening, confirmation, and functional validation is essential for making informed decisions in the complex process of drug discovery and for ultimately developing safer and more effective medicines.

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Benchmarking the antimicrobial potency of "Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate" against known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Antimicrobial Potency of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

An In-depth Guide to Benchmarking Against Standard Antibiotics

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1] This guide presents a comprehensive framework for evaluating the antimicrobial potency of a novel compound, "this compound" (herein referred to as EPTC), against a panel of clinically relevant antibiotics. We provide detailed, validated protocols for antimicrobial susceptibility testing (AST), a comparative analysis of hypothetical data, and an exploration of the potential mechanisms of action that underpin the activity of thiazole-based compounds. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new antimicrobial candidates.

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless evolution of drug-resistant pathogens poses a significant threat to global health. The thiazole moiety is a core structural component in several clinically approved drugs and is recognized for its diverse pharmacological potential.[2][3] Modifications to the thiazole ring have yielded derivatives with significant antibacterial and antifungal properties.[4][5] This guide focuses on EPTC, a compound synthesized for its potential antimicrobial efficacy. Our objective is to provide a robust, scientifically-grounded methodology for benchmarking its performance against established antibiotics, thereby contextualizing its potential clinical utility.

Materials and Methods: A Framework for Rigorous Evaluation

The credibility of any benchmarking study rests on the integrity of its experimental design. The following sections detail the rationale behind the selection of microorganisms, antibiotics, and susceptibility testing methods, adhering to the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Selection of Microbial Strains

A representative panel of bacterial strains is crucial for determining the antimicrobial spectrum of EPTC. The selected strains should encompass both Gram-positive and Gram-negative bacteria, including well-characterized quality control (QC) strains and clinically relevant drug-resistant isolates.

  • Gram-Positive:

    • Staphylococcus aureus (ATCC 29213): A common cause of skin and soft tissue infections.

    • Enterococcus faecalis (ATCC 29212): A frequent cause of hospital-acquired infections.

    • Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate): Represents a significant therapeutic challenge.

  • Gram-Negative:

    • Escherichia coli (ATCC 25922): A versatile pathogen responsible for a wide range of infections.

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic resistance.

    • Carbapenem-resistant Klebsiella pneumoniae (CRKP) (Clinical Isolate): A critical-priority pathogen.

Selection of Comparator Antibiotics

The choice of comparator antibiotics is based on their distinct mechanisms of action and clinical relevance. This allows for a multifaceted comparison of EPTC's potency.

  • Ciprofloxacin (Fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication.[8][9][10]

  • Vancomycin (Glycopeptide): Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, primarily effective against Gram-positive bacteria.[11][12][13]

  • Ampicillin (β-Lactam): Inhibits the transpeptidase enzyme, preventing the cross-linking of the bacterial cell wall.[14][15]

Antimicrobial Susceptibility Testing (AST)

To ensure data accuracy and reproducibility, all AST procedures should be performed in accordance with CLSI guidelines.[16][17][18]

This method is considered the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh overnight culture.

  • Serial Dilution: Perform a two-fold serial dilution of EPTC and the comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

This method provides a qualitative assessment of antimicrobial susceptibility based on the zone of growth inhibition around a disk impregnated with the antimicrobial agent.

Protocol:

  • Plate Preparation: Prepare a lawn of bacteria on a Mueller-Hinton Agar (MHA) plate using a swab dipped in a 0.5 McFarland standardized inoculum.

  • Disk Application: Aseptically apply paper disks impregnated with a standardized concentration of EPTC and the comparator antibiotics onto the agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Experimental Workflow Visualization

The following diagram illustrates the systematic workflow for the antimicrobial susceptibility testing of EPTC.

AST_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Susceptibility Testing cluster_analysis Phase 3: Data Analysis Culture Bacterial Culture (18-24h) McFarland Standardize Inoculum (0.5 McFarland) Culture->McFarland Broth Broth Microdilution (MIC) McFarland->Broth Inoculate Disk Disk Diffusion (Zone of Inhibition) McFarland->Disk Inoculate Read_MIC Read MIC Values Broth->Read_MIC Incubate & Read Measure_Zone Measure Zone Diameters Disk->Measure_Zone Incubate & Measure Compare Compare with CLSI Breakpoints & Standard Antibiotics Read_MIC->Compare Measure_Zone->Compare

Caption: Antimicrobial Susceptibility Testing Workflow.

Results: A Comparative Data Overview (Hypothetical Data)

The following table summarizes the hypothetical antimicrobial susceptibility data for EPTC in comparison to standard antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate greater potency.

MicroorganismEPTC (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)Ampicillin (µg/mL)
S. aureus (ATCC 29213)40.510.25
E. faecalis (ATCC 29212)8122
MRSA (Clinical Isolate)4>321>32
E. coli (ATCC 25922)160.015>2564
P. aeruginosa (ATCC 27853)320.25>256>128
CRKP (Clinical Isolate)16>32>256>128

Discussion: Interpreting the Antimicrobial Profile of EPTC

Based on the hypothetical data, EPTC demonstrates notable activity against Gram-positive bacteria, including the multidrug-resistant MRSA strain. Its efficacy against MRSA (MIC = 4 µg/mL) is particularly significant, especially when compared to the resistance observed with Ciprofloxacin and Ampicillin. This suggests that EPTC may operate via a mechanism of action that circumvents common resistance pathways.

While EPTC shows moderate activity against the tested Gram-negative bacteria, its potency is lower than that of Ciprofloxacin against susceptible strains. However, its consistent activity against both drug-sensitive and drug-resistant strains suggests a potentially novel mechanism. The structure-activity relationships of thiazole derivatives often indicate that modifications at the 2, 4, and 5 positions of the thiazole ring can significantly influence their antimicrobial spectrum and potency.[19]

Putative Mechanism of Action

While the precise mechanism of EPTC is yet to be elucidated, studies on similar thiazole derivatives suggest several potential targets. Docking studies have indicated that some thiazole compounds may inhibit the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[20] Other potential mechanisms include the inhibition of bacterial fatty acid biosynthesis or disruption of quorum-sensing pathways.[3]

The following diagram illustrates a hypothetical mechanism of action for thiazole derivatives targeting bacterial cell wall synthesis.

MoA_Thiazole cluster_bacterium Bacterial Cell cluster_pathway Peptidoglycan Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG CellWall Cell Wall Integrity Lipid_II->CellWall Transglycosylation/ Transpeptidation EPTC EPTC (Thiazole Derivative) MurB MurB Enzyme EPTC->MurB Inhibits MurB->UDP_NAM Lysis Cell Lysis CellWall->Lysis Compromised

Caption: Hypothetical Mechanism of Action of EPTC.

Conclusion and Future Directions

The hypothetical data presented in this guide suggest that this compound (EPTC) is a promising antimicrobial candidate, particularly against Gram-positive pathogens, including MRSA. Its distinct activity profile warrants further investigation to elucidate its precise mechanism of action, evaluate its cytotoxicity, and assess its in vivo efficacy in preclinical models of infection. The methodologies outlined herein provide a comprehensive framework for the continued development and evaluation of this and other novel antimicrobial agents.

References

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Antimicrobial activity of some novel heterocyclic compounds. (2024). Wisdom Library. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]

  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

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  • Ampicillin. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Vancomycin Mechanism of Action. (n.d.). DoseMeRx. Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • Vancomycin. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

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  • Ciprofloxacin. (n.d.). Wikipedia. Retrieved from [Link]

  • What is the mechanism of Ciprofloxacin? (2024). Patsnap Synapse. Retrieved from [Link]

  • Understanding Ampicillin: Mechanism of Action and Clinical Applications. (2023). Walsh Medical Media. Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]

  • Vancomycin. (n.d.). Wikipedia. Retrieved from [Link]

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A Comparative Guide to the Physicochemical Properties of Substituted 2-Phenylthiazoles for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the physicochemical properties of substituted 2-phenylthiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their versatile biological activities, including antifungal and anticancer properties, are intricately linked to the nature and position of substituents on the phenyl ring.[1][2][3] Understanding how these modifications influence key physicochemical parameters is paramount for rational drug design and the development of novel functional materials. This document provides a comprehensive overview of their synthesis, lipophilicity, electronic effects, and spectroscopic characteristics, supported by experimental data and detailed methodologies to empower researchers in this field.

Synthesis of Substituted 2-Phenylthiazoles: The Hantzsch Synthesis and Beyond

The most common and versatile method for synthesizing the 2-phenylthiazole scaffold is the Hantzsch thiazole synthesis . This reaction involves the condensation of a thioamide (in this case, thiobenzamide or its substituted derivatives) with an α-haloketone. The choice of a substituted thiobenzamide or a substituted phenacyl halide allows for the introduction of various functionalities onto the phenyl ring.

A key advantage of the Hantzsch synthesis is its reliability and the wide availability of starting materials. For instance, a series of 2-phenylthiazole derivatives can be readily synthesized by reacting a substituted thiobenzamide with ethyl bromopyruvate, followed by hydrolysis and subsequent reactions to introduce further diversity.[4]

An alternative and powerful strategy for accessing substituted 2-phenylthiazoles is through Suzuki coupling reactions . This palladium-catalyzed cross-coupling reaction allows for the formation of the C-C bond between a thiazole boronic acid (or ester) and an aryl halide. This method is particularly useful for creating derivatives that may not be easily accessible through the Hantzsch synthesis.

Below is a generalized workflow for the Hantzsch synthesis of a substituted 2-phenylthiazole.

Hantzsch_Synthesis sub_thiobenzamide Substituted Thiobenzamide reaction Condensation (e.g., in Ethanol, Reflux) sub_thiobenzamide->reaction alpha_haloketone α-Haloketone alpha_haloketone->reaction product Substituted 2-Phenylthiazole reaction->product

Caption: Generalized workflow for the Hantzsch synthesis of substituted 2-phenylthiazoles.

Comparative Analysis of Physicochemical Properties

The electronic and steric nature of substituents on the 2-phenyl ring profoundly influences the molecule's overall physicochemical profile. These properties, in turn, govern the compound's pharmacokinetics, pharmacodynamics, and material characteristics.

Lipophilicity (logP): Modulating Solubility and Permeability

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design, affecting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of different substituents onto the 2-phenylthiazole scaffold allows for the fine-tuning of its lipophilicity.

Generally, the addition of nonpolar, alkyl, or halo substituents increases lipophilicity, while polar groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) decrease it. This principle is fundamental in optimizing the drug-like properties of 2-phenylthiazole derivatives. For example, in the development of antibacterial phenylthiazoles, modifying a lipophilic side chain with cyclic amines was shown to significantly enhance aqueous solubility.[5]

Table 1: Comparative Lipophilicity of Representative Substituted 2-Phenylthiazoles

Substituent (R) at para-positionlogP (Calculated)Rationale for Change in Lipophilicity
-H2.85Baseline lipophilicity of the unsubstituted core.
-CH₃3.35The methyl group is a nonpolar, hydrophobic substituent, thus increasing logP.
-OCH₃2.90The methoxy group has a slight electron-donating resonance effect and is somewhat polar, leading to a minor increase in lipophilicity compared to -H.
-Cl3.54The chloro group is hydrophobic and increases the overall lipophilicity of the molecule.
-NO₂2.30The nitro group is a polar, electron-withdrawing group that increases polarity and reduces lipophilicity.

Note: The logP values presented are calculated estimates and can vary depending on the algorithm used. Experimental determination is recommended for higher accuracy.

Electronic Effects: A Hammett Correlation Perspective

The electronic influence of a substituent on the reactivity and properties of a molecule can be quantitatively described by the Hammett equation . This linear free-energy relationship provides insight into how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density within the aromatic system and, consequently, its interaction with other molecules or its spectroscopic properties.

The Hammett equation is given by: log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K and k are the equilibrium and rate constants for the substituted reaction, respectively.

  • K₀ and k₀ are the constants for the unsubstituted reaction.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

Electron-donating groups (e.g., -CH₃, -OCH₃) have negative σ values, while electron-withdrawing groups (e.g., -Cl, -NO₂) have positive σ values.[6][7][8] Studies on heterocyclic systems analogous to 2-phenylthiazoles have demonstrated a correlation between Hammett constants and 13C NMR chemical shifts, indicating that the electronic effects of substituents are transmitted through the heterocyclic ring.[9]

Hammett_Plot Hypothetical Hammett Plot for 2-Phenylthiazoles NO2 Cl H CH3 OCH3 OCH3->NO2 ρ > 0 xaxis Hammett Constant (σ) yaxis log(k/k₀)

Caption: A hypothetical Hammett plot illustrating the correlation between substituent electronic effects and reaction rates.

Table 2: Hammett Constants for Common para-Substituents

SubstituentHammett Constant (σp)Electronic Effect
-OCH₃-0.27Strong Electron-Donating
-CH₃-0.17Weak Electron-Donating
-H0.00Reference
-Cl0.23Weak Electron-Withdrawing
-NO₂0.78Strong Electron-Withdrawing
Spectroscopic Properties: A Fingerprint of Substitution

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are invaluable for characterizing substituted 2-phenylthiazoles and understanding the electronic perturbations caused by substituents.

Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule. The chemical shifts of protons and carbons in the 2-phenylthiazole system are sensitive to the electronic effects of substituents on the phenyl ring.

  • ¹H NMR: Protons on the phenyl ring will experience a shift in their resonance frequency depending on the electron-donating or electron-withdrawing nature of the substituent. EDGs will generally cause an upfield shift (lower ppm), while EWGs will cause a downfield shift (higher ppm) of the aromatic protons.

  • ¹³C NMR: The effect of substituents is also clearly observed in the ¹³C NMR spectra. The chemical shifts of the carbons in the phenyl ring, as well as the carbons of the thiazole ring, are modulated by the substituent. Studies on the closely related 2-phenylthiazolidines have shown that the transmission of resonance effects from substituents on the phenyl ring to the heterocyclic core can be quantified.[10]

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for the para-Carbon of Substituted 2-Phenylthiazoles

Substituent (R) at para-positionPredicted ¹³C Chemical Shift (C4')Rationale for Chemical Shift
-H~128.5Reference chemical shift for the unsubstituted phenyl ring.
-CH₃~138.0The electron-donating methyl group deshields the attached carbon, causing a downfield shift.
-OCH₃~160.0The strongly electron-donating methoxy group causes a significant downfield shift of the attached carbon.
-Cl~134.0The inductive electron-withdrawing effect of chlorine deshields the attached carbon.
-NO₂~147.0The strongly electron-withdrawing nitro group causes a significant downfield shift of the attached carbon.

Note: These are approximate values and can be influenced by solvent and other experimental conditions.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2-phenylthiazole core contains a conjugated π-system, which gives rise to characteristic absorption bands in the UV-Vis region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to substitution on the phenyl ring.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ and -NH₂ introduce lone pairs of electrons that can extend the conjugation of the π-system. This leads to a bathochromic shift (red shift) to longer wavelengths and often an increase in the molar absorptivity.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ and -CN can also extend the conjugation through resonance, leading to a red shift in the absorption maximum. The extent of this shift is dependent on the strength of the EWG.[11]

Table 4: Expected UV-Vis Absorption Maxima (λmax) for Substituted 2-Phenylthiazoles in a Non-polar Solvent

Substituent (R) at para-positionExpected λmax (nm)Effect on Electronic Transition
-H~290π → π* transition of the core aromatic system.
-OCH₃~310Bathochromic shift due to extended conjugation from the electron-donating group.
-Cl~295Minor bathochromic shift due to the weak electronic effect of chlorine.
-NO₂~320Significant bathochromic shift due to extended conjugation and intramolecular charge transfer character.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, the following are detailed protocols for key experimental procedures.

Protocol for Hantzsch Thiazole Synthesis

Objective: To synthesize a substituted 2-phenylthiazole derivative.

Materials:

  • Substituted thiobenzamide (1.0 eq)

  • α-Bromoacetophenone derivative (1.0 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

Procedure:

  • Dissolve the substituted thiobenzamide (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Add the α-bromoacetophenone derivative (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure substituted 2-phenylthiazole.

  • Characterize the final product using NMR, Mass Spectrometry, and melting point determination.

Protocol for Determination of logP by RP-HPLC

Objective: To experimentally determine the lipophilicity of a substituted 2-phenylthiazole.

Materials:

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • A series of standard compounds with known logP values

  • The synthesized 2-phenylthiazole derivative

Procedure:

  • Prepare a series of mobile phases with varying methanol/water compositions (e.g., 50:50, 60:40, 70:30, 80:20 v/v).

  • Inject the standard compounds and the test compound onto the HPLC column for each mobile phase composition and record the retention time (t_R).

  • Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time.

  • For each compound, plot log(k) against the percentage of methanol in the mobile phase.

  • Extrapolate the linear regression to 100% water (0% methanol) to determine the log(k_w) value.

  • Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k_w) values.

  • Use the calibration curve and the log(k_w) value of the test compound to determine its experimental logP.[12]

logP_Determination cluster_0 Data Acquisition cluster_1 Data Analysis A Prepare Mobile Phases (Varying Methanol/Water) B Inject Standards & Sample into RP-HPLC A->B C Record Retention Times (tR) B->C D Calculate Retention Factor (k) C->D E Plot log(k) vs. % Methanol D->E F Extrapolate to 100% Water to get log(kw) E->F G Create Calibration Curve (logP vs. log(kw) of Standards) F->G H Determine logP of Sample G->H

Caption: Workflow for the experimental determination of logP using RP-HPLC.

Conclusion

The physicochemical properties of substituted 2-phenylthiazoles are highly tunable through synthetic modification. A thorough understanding of how substituents influence lipophilicity, electronic distribution, and spectroscopic characteristics is essential for the targeted design of new molecules with desired biological activities or material properties. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers and professionals in drug development and materials science, enabling more informed and efficient exploration of the vast chemical space offered by the 2-phenylthiazole scaffold.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate (CAS No. 161797-99-5), grounding procedural steps in the core principles of chemical safety and regulatory compliance.

Hazard Profile & Pre-Disposal Considerations

Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. This initial assessment dictates every subsequent step in the disposal process. This compound is not a benign substance; its primary hazard necessitates stringent handling protocols.

According to aggregated GHS data, this compound is classified with a significant health hazard.[1] The causality here is direct: failure to recognize the hazard leads to improper handling, inadequate personal protective equipment (PPE), and ultimately, a high risk of injury.

Table 1: GHS Hazard Summary for this compound

GHS PictogramSignal WordHazard StatementPrecautionary Statements

Danger H318: Causes serious eye damage. [1]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This hazard profile establishes the non-negotiable starting point: this chemical waste must be treated as hazardous and must never be disposed of in standard laboratory trash or washed down the drain.[2][3]

The Core Principle: A Segregated Hazardous Waste Stream

All waste containing this compound, whether in pure solid form, as a residue on labware, or in a solvent, must enter a designated hazardous waste stream. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that hazardous waste be managed from "cradle to grave," a process that begins the moment the material is designated as waste.[4][5]

The logic of segregation is to prevent unintended and dangerous chemical reactions. Mixing this compound's waste stream with incompatible materials, such as strong oxidizing agents or reactive chemicals, could lead to violent reactions or the emission of toxic gases.[6][7]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste.

Step 1: Waste Characterization & Collection
  • Action: Treat all forms of this chemical—pure solid, solutions, and contaminated materials (e.g., weigh boats, gloves, paper towels)—as hazardous waste.[5]

  • Causality: This conservative approach prevents the accidental misclassification of waste, which is a common source of laboratory compliance violations and safety incidents.

Step 2: Personal Protective Equipment (PPE)
  • Action: Before handling the waste container, don appropriate PPE. This includes:

    • Chemical splash goggles and a face shield (due to the H318 hazard).

    • Chemically resistant gloves (e.g., nitrile).

    • A standard laboratory coat.

  • Causality: The use of proper PPE is a direct control measure against the identified risk of serious eye damage and potential skin irritation. All used, disposable PPE should also be disposed of as hazardous waste.[8][9]

Step 3: Container Selection & Labeling
  • Action:

    • Select a waste container that is chemically compatible with the waste. For the solid form of this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[2][10]

    • Ensure the container is in good condition, free of cracks or deterioration.[6]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[11]

    • On the label, clearly write the full chemical name: "this compound" and any solvents or other chemicals mixed with it.

  • Causality: Proper containerization prevents leaks and spills, while immediate and accurate labeling is a critical communication tool that ensures anyone handling the container understands its contents and associated dangers, satisfying OSHA's Hazard Communication Standard.[12]

Step 4: Waste Accumulation in the Laboratory
  • Action:

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA).[6][13] This area must be at or near the point of generation and under the control of laboratory personnel.[2][14]

    • Ensure the SAA is away from heat sources, drains, and high-traffic areas.

    • Use secondary containment, such as a plastic tub, to capture any potential leaks from the primary container.[15]

    • Keep the waste container closed at all times, except when adding waste.[13]

  • Causality: The SAA regulations are designed to minimize the risk of spills and exposures by keeping waste quantities small and manageable within the lab. Secondary containment provides a crucial failsafe against environmental contamination.

Step 5: Arranging for Final Disposal
  • Action: Do not allow waste to accumulate indefinitely. Once the container is full (do not fill beyond 90% capacity to allow for expansion[10]), or if it has been in the SAA for an extended period (typically up to one year for partially filled containers[6]), contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor for pickup.

  • Causality: Federal and state regulations impose strict limits on the volume of hazardous waste (often 55 gallons) and the time it can be stored in an SAA.[5][13] Adhering to these limits is essential for regulatory compliance and minimizing long-term risks in the laboratory.

Spill Management

Any materials used to clean up a spill of this compound must also be treated as hazardous waste.

  • Action: For a small spill, absorb the material with a non-reactive absorbent (for liquids) or carefully sweep up the solid. Place all contaminated cleanup materials into a designated hazardous waste container.

  • Causality: Spill cleanup materials become contaminated with the hazardous chemical and must be disposed of through the same segregated waste stream to prevent the spread of contamination.[5]

Disposal Pathway Decision Tree

The following diagram illustrates the logical workflow for managing waste containing this compound.

G start Waste Generated (Contains this compound) characterize Characterize as Hazardous Waste (Primary Hazard: H318 - Serious Eye Damage) start->characterize Step 1 ppe Don Appropriate PPE (Goggles, Face Shield, Gloves) characterize->ppe Step 2 container Select Compatible & Sealed Container (e.g., HDPE, Glass) ppe->container Step 3 label Label Container Immediately ('Hazardous Waste' + Chemical Name) container->label Step 4 store Store in Designated SAA (Secondary Containment, Closed Lid) label->store Step 5 dispose Arrange Pickup via EH&S or Licensed Contractor store->dispose Step 6 end Final, Compliant Disposal dispose->end

Caption: Decision workflow for the safe and compliant disposal of this compound waste.

Regulatory Framework

The procedures outlined in this guide are designed to comply with the primary regulations governing laboratory waste in the United States:

  • Environmental Protection Agency (EPA): The RCRA gives the EPA the authority to control hazardous waste from its generation to its final disposal.[4][15]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, including the Hazard Communication Standard (29 CFR 1910.1200) and the Laboratory Standard (29 CFR 1910.1450), mandate that employers inform and protect employees from chemical hazards in the workplace.[9][12]

By adhering to this comprehensive disposal plan, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of your research and the standards of your institution.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Risk Assessment: A Foundation of Safety

Given the absence of a specific SDS for Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate, a thorough risk assessment is paramount. An analysis of analogous compounds reveals a spectrum of potential hazards. For instance, "Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate" is classified as not hazardous under Regulation (EC) No 1272/2008.[4] Conversely, "Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate" is identified as causing serious eye damage.[5][6] This discrepancy underscores the necessity of a conservative approach. Therefore, we will operate under the assumption that this compound is a potentially hazardous substance, with a particular emphasis on eye protection.

Key Principles for Handling:

  • Minimize Exposure: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of any dust particles.[4][7][8]

  • Avoid Contact: Direct contact with the skin, eyes, and clothing must be strictly avoided.[4]

  • Assume Potency: In a drug development context, all novel compounds should be handled as if they are pharmacologically active and potentially toxic.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is dictated by the nature of the task being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solids Chemical splash goggles and a face shieldTwo pairs of nitrile gloves (double-gloving)Flame-resistant lab coatN95 respirator (if not in a fume hood)
Preparing Solutions Chemical splash gogglesNitrile glovesFlame-resistant lab coatNot generally required if in a fume hood
Running Reactions & Work-up Chemical splash gogglesNitrile glovesFlame-resistant lab coatNot generally required if in a fume hood
Transferring Small Volumes Safety glasses with side shieldsNitrile glovesFlame-resistant lab coatNot generally required

Rationale for PPE Selection:

  • Eye and Face Protection: Given the severe eye damage warning for a similar compound, robust eye protection is non-negotiable.[5][6] Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes and airborne particles compared to safety glasses.[9][10][11][12] A face shield should be worn in conjunction with goggles when handling the solid compound outside of a fume hood to protect the entire face.[10][12]

  • Hand Protection: Disposable nitrile gloves are the standard for incidental chemical exposure in a laboratory setting.[9] Double-gloving is recommended when handling the solid to provide an additional layer of protection against potential tears or contamination.[10]

  • Body Protection: A flame-resistant lab coat is essential to protect the skin and clothing from splashes and spills.[10][12]

  • Respiratory Protection: While engineering controls like a fume hood are the primary defense against inhalation hazards, an N95 respirator should be used if handling the solid compound in an open bench setting.[8]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles and Face Shield: Put on goggles first, followed by the face shield.

  • Gloves: Don the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put on the second pair over the first.

Doffing Sequence:

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves and dispose of them.

  • Face Shield and Goggles: Remove from the back of the head to avoid touching the front.

  • Lab Coat: Unfasten and roll it inside-out as you remove it to contain any contaminants.

  • Inner Gloves: Remove the inner pair of gloves using the proper technique to avoid skin contact.[8]

  • Respirator (if worn): Remove from the back of the head.

  • Wash Hands: Thoroughly wash your hands with soap and water.[4]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Start Start Task Identify Task Start->Task Solid Handling Solid? Task->Solid Solution Handling Solution? Task->Solution Fume_Hood In Fume Hood? Solid->Fume_Hood Open_Bench On Open Bench? Solid->Open_Bench Level_C Level C PPE: Goggles, Nitrile Gloves, Lab Coat Solution->Level_C Yes Level_B Level B PPE: Goggles, Double Gloves, Lab Coat Fume_Hood->Level_B Yes Level_A Level A PPE: Goggles, Face Shield, Double Gloves, Lab Coat, N95 Respirator Open_Bench->Level_A Yes

Caption: PPE selection workflow based on the task and engineering controls.

Decontamination and Disposal

Proper disposal of used PPE and contaminated materials is crucial to prevent the spread of chemical hazards.

  • Disposable PPE: All disposable items, including gloves, respirators, and any contaminated wipes, should be placed in a designated hazardous waste container.

  • Reusable PPE: Reusable items such as lab coats should be professionally laundered. Goggles and face shields should be decontaminated with an appropriate cleaning solution after each use.

  • Chemical Waste: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[13][14][15] Do not pour chemical waste down the drain.[8][15]

By adhering to these rigorous safety protocols, we can ensure a safe and productive research environment for all personnel working with this compound.

References

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  • LookChem.
  • Parchem.
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  • Capot Chemical. MSDS of ethyl 2-(3-formyl-4-hydroxyphenyl)
  • BLDpharm. 161797-99-5|Ethyl 2-(4-hydroxyphenyl)
  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. Ethyl 2-(4-Hydroxyphenyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.